molecular formula C29H35NO2 B1683876 Mifepristone CAS No. 84371-65-3

Mifepristone

Cat. No.: B1683876
CAS No.: 84371-65-3
M. Wt: 429.6 g/mol
InChI Key: VKHAHZOOUSRJNA-GCNJZUOMSA-N
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Description

Mifepristone, also known as RU-486, is a synthetic steroid with significant research applications due to its role as a selective receptor antagonist. Its primary mechanism of action is the blockade of progesterone receptors, which is critical for studies involving hormone regulation and the termination of pregnancy in experimental models . Furthermore, this compound exhibits potent antiglucocorticoid activity by competitively inhibiting the glucocorticoid receptor, making it a valuable compound for investigating hypercortisolism and Cushing's syndrome in research settings . This dual action also provides a key tool for exploring the physiological roles of progesterone and cortisol in various biological pathways. In research, it is commonly used in conjunction with prostaglandin analogs like misoprostol to study the process of medical abortion . Beyond its reproductive health applications, its utility extends to research on uterine fibroids, endometriosis, and psychotic depression, highlighting its broad value in endocrine and psychiatric research . This product is provided for research purposes only and must not be used for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VKHAHZOOUSRJNA-GCNJZUOMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
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Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
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Molecular Formula

C29H35NO2
Source PubChem
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DSSTOX Substance ID

DTXSID5023322
Record name Mifepristone
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Molecular Weight

429.6 g/mol
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Physical Description

Solid
Record name Mifepristone
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Solubility

7 [ug/mL] (The mean of the results at pH 7.4), Poorly soluble, Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether., In water, 5.0X10-2 mg/L at 25 °C /Estimated/, 3.36e-03 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

8.0X10-14 mm Hg at 25 °C /Estimated/
Record name MIFEPRISTONE
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Color/Form

Yellow powder

CAS No.

84371-65-3
Record name Mifepristone
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Melting Point

191-196 °C, 150 °C, 191 - 196 °C
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Record name Mifepristone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mifepristone's Mechanism of Action on the Progesterone Receptor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mifepristone (RU-486) is a synthetic steroid that acts as a potent competitive antagonist of the progesterone (B1679170) receptor (PR). Its high affinity for the PR, exceeding that of endogenous progesterone, allows it to effectively block progesterone-mediated signaling. This blockade is central to its clinical applications, including medical termination of pregnancy and management of Cushing syndrome. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action on the progesterone receptor, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and methodologies.

Molecular Interaction and Binding Affinity

This compound's primary mechanism of action is its competitive antagonism at the progesterone receptor.[1][2] It binds to the intracellular PR with high affinity, preventing the binding of progesterone and the subsequent conformational changes required for receptor activation.[1][3] The bulky dimethylaminophenyl substituent at the 11β-position of the this compound molecule is crucial for its antagonistic activity, as it induces or stabilizes an inactive receptor conformation.[2][3]

Quantitative Binding and Inhibition Data

The binding affinity and inhibitory concentration of this compound for the progesterone receptor, as well as other steroid receptors, have been quantified in various studies. These values highlight its potency and selectivity.

Parameter Receptor Value Notes Reference
IC50 Progesterone Receptor (PR)0.025 nM-[2]
IC50 Glucocorticoid Receptor (GR)2.2 nMAlso exhibits significant antiglucocorticoid activity.[2]
IC50 Androgen Receptor (AR)10 nMWeak antiandrogen activity.[2]
Ki Progesterone Receptor (PR)~1.9 nMAverage for native PR.[4]
Ki Glucocorticoid Receptor (GR)~2.0 nMSimilar affinity to PR.[4]
Relative Binding Affinity Progesterone Receptor (PR)>2 times that of progesterone-[2]
Relative Binding Affinity Glucocorticoid Receptor (GR)>3 times that of dexamethasone-[2]

Conformational Changes and Signaling Pathway Alterations

Upon binding, progesterone typically induces a conformational change in the PR that facilitates the dissociation of heat shock proteins, dimerization, and the recruitment of coactivators, leading to the transcription of target genes. This compound, however, induces a distinct conformational change in the PR.[3] This altered conformation prevents the recruitment of coactivators and may promote the binding of corepressors, thereby inhibiting gene transcription.[5]

Signaling Pathway Diagram

The following diagram illustrates the differential effects of progesterone and this compound on the progesterone receptor signaling pathway.

G Progesterone vs. This compound Signaling Pathways cluster_progesterone Progesterone (Agonist) Pathway cluster_this compound This compound (Antagonist) Pathway Prog Progesterone PR_inactive_p Inactive PR (with HSPs) Prog->PR_inactive_p Binds PR_active_p Active PR Dimer PR_inactive_p->PR_active_p Conformational Change Coactivators Coactivators PR_active_p->Coactivators Recruits PRE_p Progesterone Response Element Coactivators->PRE_p Binds to Gene_Activation Target Gene Transcription PRE_p->Gene_Activation Mife This compound PR_inactive_m Inactive PR (with HSPs) Mife->PR_inactive_m Binds PR_inactive_bound Inactive PR Dimer PR_inactive_m->PR_inactive_bound Altered Conformation Corepressors Corepressors PR_inactive_bound->Corepressors Recruits PRE_m Progesterone Response Element Corepressors->PRE_m Binds to Gene_Repression Transcriptional Repression PRE_m->Gene_Repression

Caption: Progesterone and this compound Signaling Pathways.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound (e.g., this compound) for the progesterone receptor by measuring its ability to displace a radiolabeled or fluorescently labeled progestin.

Materials:

  • Purified human progesterone receptor (full-length or ligand-binding domain).

  • Radiolabeled progesterone (e.g., [3H]-progesterone) or a fluorescently labeled progestin.

  • Test compound (this compound).

  • Unlabeled progesterone (for determining non-specific binding).

  • Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

  • Scintillation counter or fluorescence polarization plate reader.

Procedure:

  • Prepare a series of dilutions of the test compound (this compound) and unlabeled progesterone.

  • In a multi-well plate, incubate the purified progesterone receptor with the radiolabeled or fluorescently labeled progestin in the presence of varying concentrations of the test compound or unlabeled progesterone.

  • Include control wells with receptor and labeled progestin only (total binding) and wells with receptor, labeled progestin, and a high concentration of unlabeled progesterone (non-specific binding).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the receptor-bound from the free labeled progestin using a method such as filtration or size-exclusion chromatography.

  • Quantify the amount of bound labeled progestin using a scintillation counter or fluorescence polarization reader.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to determine the IC50 value.

Progesterone Receptor-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to either activate or inhibit the transcriptional activity of the progesterone receptor.

Materials:

  • A mammalian cell line that expresses the progesterone receptor (e.g., T47D or MCF-7).

  • A reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • A transfection reagent.

  • Progesterone (agonist control).

  • This compound (antagonist).

  • Cell culture medium and supplements.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Transfect the cells with the PRE-reporter plasmid using a suitable transfection reagent.

  • After transfection, treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of progesterone.

  • Include control wells with vehicle only (basal activity) and progesterone only (maximal activation).

  • Incubate the cells for a sufficient period to allow for reporter gene expression (typically 24-48 hours).

  • Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

  • Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.

  • Plot the normalized reporter activity as a function of the this compound concentration to determine its antagonistic potency (IC50).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the antagonist activity of a compound like this compound.

G Experimental Workflow for this compound Antagonist Activity cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_conclusion Conclusion Binding_Assay Competitive Binding Assay Binding_Data Determine IC50 / Ki Binding_Assay->Binding_Data Conclusion Characterize this compound as a Potent PR Antagonist Binding_Data->Conclusion Reporter_Assay Reporter Gene Assay Reporter_Data Determine Antagonist Potency Reporter_Assay->Reporter_Data Gene_Expression Gene Expression Analysis (qPCR, Microarray) Gene_Data Identify Regulated Genes Gene_Expression->Gene_Data Reporter_Data->Conclusion Gene_Data->Conclusion

Caption: Workflow for this compound Antagonist Activity Assessment.

Downstream Effects on Gene Expression

By blocking the action of progesterone, this compound alters the expression of a wide range of progesterone-responsive genes. In the endometrium, this leads to decidual breakdown, cervical softening, and an increase in myometrial sensitivity to prostaglandins, all of which contribute to the termination of pregnancy.[6] Studies have shown that this compound treatment significantly alters the gene expression profile in endometrial cells, affecting pathways related to cell proliferation, viability, and metabolism.[6]

Conclusion

This compound's mechanism of action on the progesterone receptor is a well-defined example of competitive antagonism. Its high binding affinity and ability to induce a transcriptionally inactive receptor conformation make it a potent modulator of progesterone signaling. The experimental protocols and data presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working with this and other steroid receptor modulators. Further research into the specific corepressors recruited by the this compound-bound PR and the full spectrum of its effects on gene expression will continue to refine our understanding of its molecular pharmacology.

References

The Discovery and Synthesis of RU-486 (Mifepristone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone, initially known by its laboratory code RU-486, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] Its discovery in 1980 by chemists at the French pharmaceutical company Roussel-Uclaf marked a significant milestone in reproductive health and endocrinology.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound, tailored for a scientific audience.

Discovery and Development

The journey of RU-486 began as part of a research program at Roussel-Uclaf aimed at developing glucocorticoid receptor antagonists.[2] In April 1980, a team led by chemist Georges Teutsch synthesized the 38,486th compound in this series, hence the name RU-38486, later shortened to RU-486.[2] Subsequent screening, championed by endocrinologist Étienne-Émile Baulieu, revealed its potent progesterone (B1679170) receptor antagonist activity.[2] This dual action as both an antiglucocorticoid and an antiprogestin opened up a wide range of therapeutic possibilities, most notably in the termination of early pregnancy.[2][3]

The initial clinical trials for medical abortion were conducted in 1982, and by 1988, this compound in combination with a prostaglandin (B15479496) was approved for use in France.[4]

Synthesis of this compound (RU-486)

The chemical synthesis of this compound is a multi-step process starting from estrone (B1671321).[5] The following is a generalized experimental protocol based on published synthesis schemes.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • Estrone

  • Reagents for protection of the 3-keto group (e.g., ethylene (B1197577) glycol, p-toluenesulfonic acid)

  • Oxidizing agent for the 17-hydroxyl group (e.g., Oppenauer oxidation reagents)

  • Propynylating agent (e.g., propynyl (B12738560) lithium or Grignard reagent)

  • Epoxidizing agent (e.g., hydrogen peroxide, hexafluoroacetone (B58046) trihydrate)

  • Grignard reagent derived from 4-bromo-N,N-dimethylaniline

  • Copper (I) iodide (catalyst)

  • Acid for deprotection and dehydration (e.g., 70% acetic acid)

  • Appropriate solvents for each step (e.g., toluene, THF, methanol)

  • Chromatography supplies for purification

Procedure:

  • Protection of the 3-Keto Group: The 3-keto group of estrone is protected, for example, as a ketal, to prevent its reaction in subsequent steps.[5]

  • Oxidation of the 17-Hydroxyl Group: The 17β-hydroxyl group is oxidized to a ketone.[5]

  • Alkynylation at C17: A 1-propynyl group is introduced at the 17α-position.[5]

  • Epoxidation: The double bond at the 5(10) position is chemoselectively epoxidized to form a 5α,10α-epoxide.[5]

  • Grignard Reaction for 11β-Substitution: The crucial 11β-(4-dimethylamino)phenyl group is introduced via an SN2' opening of the epoxide ring using a Grignard reagent in the presence of a copper(I) iodide catalyst.[5]

  • Deprotection and Dehydration: The protecting group at the 3-position is removed, and a dehydration reaction is induced to form the conjugated double bond system, yielding this compound.[5]

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.[6]

Diagram of Synthetic Workflow:

Synthesis_Workflow Estrone Estrone Step1 Protection of 3-Keto Group Estrone->Step1 Intermediate1 Protected Estrone Step1->Intermediate1 Step2 Oxidation of 17-OH Group Intermediate1->Step2 Intermediate2 17-Keto Intermediate Step2->Intermediate2 Step3 Alkynylation at C17 Intermediate2->Step3 Intermediate3 17α-Propynyl Intermediate Step3->Intermediate3 Step4 Epoxidation Intermediate3->Step4 Intermediate4 5α,10α-Epoxide Step4->Intermediate4 Step5 Grignard Reaction (11β-Substitution) Intermediate4->Step5 Intermediate5 11β-Substituted Intermediate Step5->Intermediate5 Step6 Deprotection & Dehydration Intermediate5->Step6 This compound This compound (RU-486) Step6->this compound

A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound exerts its biological effects primarily through competitive antagonism of the progesterone and glucocorticoid receptors.[3]

Progesterone Receptor (PR) Antagonism

This compound binds with high affinity to the progesterone receptor, acting as a competitive antagonist in the presence of progesterone.[2] This blockade of progesterone's effects leads to the breakdown of the uterine lining (endometrium), cervical softening, and an increase in uterine contractility, ultimately resulting in the detachment and expulsion of the embryo.[2]

Progesterone Receptor Signaling Pathway:

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) -HSP Complex Progesterone->PR Binds PR_Mife PR-Mifepristone Complex PR_Active Active PR Dimer PR->PR_Active HSP Dissociation & Dimerization This compound This compound (RU-486) This compound->PR Binds & Blocks PRE Progesterone Response Element (PRE) PR_Mife->PRE Binds & Prevents Activation cluster_nucleus cluster_nucleus PR_Active->PRE Binds Gene_Transcription Gene Transcription (Pregnancy Maintenance) PRE->Gene_Transcription Activates No_Transcription Transcription Blocked PRE->No_Transcription

This compound competitively blocks the progesterone receptor.
Glucocorticoid Receptor (GR) Antagonism

This compound also exhibits a strong binding affinity for the glucocorticoid receptor, where it acts as a potent antagonist.[2] This property is utilized in the treatment of Cushing's syndrome, a condition characterized by excess cortisol.[3] By blocking the GR, this compound mitigates the effects of hypercortisolism.[3]

Glucocorticoid Receptor Signaling Pathway:

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) -HSP Complex Cortisol->GR Binds GR_Mife GR-Mifepristone Complex GR_Active Active GR Dimer GR->GR_Active HSP Dissociation & Dimerization This compound This compound (RU-486) This compound->GR Binds & Blocks GRE Glucocorticoid Response Element (GRE) GR_Mife->GRE Binds & Prevents Activation cluster_nucleus cluster_nucleus GR_Active->GRE Binds Gene_Transcription Gene Transcription (Metabolic & Immune Regulation) GRE->Gene_Transcription Activates No_Transcription Transcription Blocked GRE->No_Transcription

This compound's antagonistic action on the glucocorticoid receptor.

Pharmacological and Clinical Data

Receptor Binding and Potency

This compound's pharmacological activity is defined by its high binding affinity and potency at the progesterone and glucocorticoid receptors.

ParameterProgesterone Receptor (PR)Glucocorticoid Receptor (GR)Androgen Receptor (AR)
IC₅₀ 0.025 nM[2]2.2 nM[2]10 nM[2]
Relative Binding Affinity >2 times that of progesterone[2]>3 times that of dexamethasone[2]<1/3 that of testosterone[2]
Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and a long elimination half-life.

Pharmacokinetic ParameterValue
Bioavailability ~69%[2]
Protein Binding 98% (primarily to alpha-1-acid glycoprotein)[2]
Metabolism Hepatic (primarily via CYP3A4)[7]
Elimination Half-life 18-90 hours (complex)[2]
Excretion ~83% in feces, ~9% in urine[2]
Clinical Efficacy in Medical Abortion

Clinical trials have consistently demonstrated the high efficacy of this compound when used in combination with a prostaglandin analog (e.g., misoprostol) for the termination of early pregnancy.

Gestational AgeEfficacy (Complete Abortion Rate)
≤ 49 days95.4%[4]
≤ 63 days92.8% - 97.7%[4][8]
29-42 days98.8%[8]
57-63 days95.5%[8]

Experimental Protocols

Radioreceptor Assay for Pharmacokinetic Analysis

Objective: To determine the serum concentration of biologically active this compound and its metabolites.

Procedure:

  • Sample Collection: Collect blood samples from subjects at specified time points following administration of this compound.

  • Serum Separation: Separate serum from whole blood by centrifugation.

  • Receptor Preparation: Prepare a cytosol fraction containing progesterone receptors from a suitable tissue source (e.g., human myometrium).

  • Competitive Binding Assay:

    • Incubate a constant amount of radiolabeled progesterone with the receptor preparation in the presence of either unlabeled progesterone (for standard curve) or the serum samples.

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled progesterone from the free radiolabeled progesterone (e.g., using dextran-coated charcoal).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the concentration of this compound binding equivalents in the serum samples by comparing the displacement of the radiolabeled ligand with the standard curve.[9]

Determination of this compound and its Metabolites by UHPLC-QqQ-MS/MS

Objective: To quantify this compound and its major metabolites in blood samples for forensic and clinical toxicology.

Procedure:

  • Sample Preparation:

    • To 200 µL of whole blood, add an internal standard mix (deuterated this compound and metabolites).

    • Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).

    • Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether.

    • Centrifuge and separate the organic phase.

    • Evaporate the organic phase to dryness under nitrogen.[10]

  • Chromatographic Separation:

    • Reconstitute the residue in the mobile phase.

    • Inject the sample into a UHPLC system equipped with a suitable column (e.g., C18).

    • Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer (QqQ-MS) with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for this compound and each of its metabolites in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.[10]

Conclusion

The discovery and synthesis of RU-486 represent a significant achievement in medicinal chemistry and pharmacology. Its unique dual antagonism of the progesterone and glucocorticoid receptors has led to important clinical applications, particularly in reproductive health and the management of endocrine disorders. A thorough understanding of its synthesis, mechanism of action, and pharmacological properties is essential for ongoing research and the development of new therapeutic strategies based on this important molecule.

References

mifepristone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of Mifepristone

Introduction

This compound, also known by its developmental code name RU-486, is a synthetic steroid with potent antagonistic properties at the progesterone (B1679170) and glucocorticoid receptors.[1][2] It is a 19-norsteroid derivative and is chemically described as 11β-[p-(Dimethylamino)phenyl]-17α-(1-propynyl)estra-4,9-dien-17β-ol-3-one.[1] Initially developed as an antiglucocorticoid, its powerful antiprogestin activity has led to its primary clinical application in medical termination of pregnancy, typically in combination with a prostaglandin (B15479496) analog like misoprostol.[1][3] Beyond this, it is approved for controlling hyperglycemia in patients with Cushing's syndrome.[2][4] This document provides a detailed overview of its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a yellow, crystalline powder.[5] Its structure is characterized by a bulky p-(dimethylamino)phenyl group at the 11β-position, which is crucial for its receptor antagonist activity, and a hydrophobic 1-propynyl substituent at the 17α-position that enhances its binding affinity to the progesterone receptor.[1]

Data Presentation: Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReferences
IUPAC Name (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1][5]
Synonyms RU-486, RU-38486, Mifegyne, Mifeprex, Korlym[1][5]
CAS Number 84371-65-3[1][4]
Molecular Formula C₂₉H₃₅NO₂[1][4]
Molecular Weight 429.604 g/mol [1][6]
Appearance Yellow solid/powder[4][5]
Melting Point 194-198 °C[1][4]
Boiling Point 629 °C (estimate)[1]
Solubility Soluble in DMSO (up to 85 mg/mL), ethanol (B145695) (up to 50 mg/mL), methanol, chloroform, and acetone.[4][5][6][7] Poorly soluble in water.[5]
Data Presentation: Pharmacokinetic Properties
PropertyValueReferences
Bioavailability ~69%[1]
Protein Binding 98%[1]
Metabolism Hepatic, primarily via CYP3A4 enzymes.[2]
Major Metabolite Metapristone[1]
Elimination Half-life Complex; initial slow phase of 12-72 hours, followed by a more rapid phase with a half-life of 18 hours. The terminal half-life, including all active metabolites, can be up to 90 hours.[1]
Excretion Primarily via feces (~83%) and to a lesser extent via urine (~9%).[1]

Mechanism of Action and Receptor Pharmacology

This compound exerts its effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[3][8] It binds to these intracellular receptors with high affinity, inducing or stabilizing an inactive receptor conformation.[1][8]

  • As an Antiprogestin : In the presence of progesterone, this compound acts as a competitive PR antagonist.[1] By blocking progesterone, it causes endometrial decidual degeneration, cervical softening, and an increase in myometrial sensitivity to prostaglandins, leading to uterine contractions.[1][3]

  • As an Antiglucocorticoid : At higher doses, this compound competitively blocks the GR, antagonizing the effects of cortisol.[2][3] This action is utilized in the treatment of Cushing's syndrome.[9] The blockade of GR in the hypothalamic-pituitary-adrenal (HPA) axis can lead to a compensatory increase in ACTH and cortisol levels.[1][9]

  • Other Receptor Activity : this compound is also a weak antiandrogen but does not bind to estrogen or mineralocorticoid receptors.[1]

Data Presentation: Receptor Binding Affinity
Receptor TargetLigandAffinity Metric (IC₅₀ / K_d)References
Progesterone Receptor (PR) This compoundIC₅₀ = 0.025 nM[1]
Glucocorticoid Receptor (GR) This compoundIC₅₀ = 2.2 nM (in another report, 2.6 nM)[1][7]
Androgen Receptor (AR) This compoundIC₅₀ = 10 nM[1]
Progesterone Receptor (PR) This compoundK_d < 1 x 10⁻⁹ M[10]
Glucocorticoid Receptor (GR) This compoundK_d < 1 x 10⁻⁹ M[10]
Relative Binding Affinity This compound has >2x the affinity for PR than progesterone, and >3x the affinity for GR than dexamethasone (B1670325).[1]

Signaling Pathways

The antagonistic action of this compound disrupts the normal signaling pathways of progesterone and glucocorticoids.

Progesterone Receptor (PR) Signaling and Antagonism

Progesterone is essential for the maintenance of pregnancy.[3] It binds to its intracellular receptor, which then translocates to the nucleus to regulate gene expression.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR_HSP Inactive PR-HSP Complex P->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer Active PR Dimer PR->PR_dimer Dimerization HSP HSP Complex PR_HSP->PR HSP Dissociates PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Gene Target Gene Transcription PRE->Gene PR_dimer_cyto->PR_dimer Nuclear Translocation

Caption: Progesterone receptor (PR) activation pathway.

This compound competitively binds to the PR, preventing the conformational changes necessary for full receptor activation and coactivator recruitment, thereby blocking gene transcription.

Mifepristone_PR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mife This compound (RU-486) PR_HSP Inactive PR-HSP Complex Mife->PR_HSP Competitive Binding Mife_PR This compound-PR Complex PR_HSP->Mife_PR HSP Dissociates Mife_PR_nuc This compound-PR Complex Mife_PR->Mife_PR_nuc Nuclear Translocation P Progesterone P->PR_HSP Blocked PRE Progesterone Response Element (PRE) Mife_PR_nuc->PRE Binds to DNA Block Transcription Blocked (No Coactivator Recruitment) PRE->Block

Caption: this compound's antagonism of the PR pathway.

Glucocorticoid Receptor (GR) Signaling and Antagonism

Cortisol, a primary glucocorticoid, regulates a wide range of physiological processes by activating the GR.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C Cortisol GR_HSP Inactive GR-HSP Complex C->GR_HSP Binds GR Glucocorticoid Receptor (GR) GR_dimer Active GR Dimer GR->GR_dimer Dimerization HSP HSP Complex GR_HSP->GR HSP Dissociates GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA Gene Target Gene Transcription GRE->Gene GR_dimer_cyto->GR_dimer Nuclear Translocation

Caption: Glucocorticoid receptor (GR) activation pathway.

This compound's antiglucocorticoid effect is central to its use in Cushing's syndrome. It binds the GR and prevents cortisol-mediated gene expression.

Mifepristone_GR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mife This compound (RU-486) GR_HSP Inactive GR-HSP Complex Mife->GR_HSP Competitive Binding Mife_GR This compound-GR Complex GR_HSP->Mife_GR HSP Dissociates Mife_GR_nuc This compound-GR Complex Mife_GR->Mife_GR_nuc Nuclear Translocation C Cortisol C->GR_HSP Blocked GRE Glucocorticoid Response Element (GRE) Mife_GR_nuc->GRE Binds to DNA Block Transcription Blocked (Inactive Conformation) GRE->Block

Caption: this compound's antagonism of the GR pathway.

Experimental Protocols

The characterization of this compound's antagonist activity typically involves receptor binding assays and cell-based functional assays.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity of this compound for a target receptor (e.g., PR or GR) by measuring its ability to displace a high-affinity radiolabeled ligand.

Methodology:

  • Receptor Preparation : Prepare a source of the receptor, such as cell lysates from tissues or cell lines overexpressing the receptor of interest (e.g., T47D cells for PR), or purified recombinant receptor protein.

  • Incubation : In a multi-well plate, incubate the receptor preparation with a fixed, low concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR or [³H]-dexamethasone for GR).

  • Competition : To parallel wells, add increasing concentrations of unlabeled this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled agonist).

  • Equilibration : Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically several hours).

  • Separation : Separate receptor-bound radioligand from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification : Wash the filters to remove residual unbound ligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis : Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the bound radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start: Receptor Source (e.g., Cell Lysate) step1 Add fixed [³H]-Ligand (e.g., [³H]-Progesterone) start->step1 step2 Add varying concentrations of this compound step1->step2 step3 Incubate to reach equilibrium step2->step3 step4 Separate bound/unbound ligand (Vacuum Filtration) step3->step4 step5 Quantify radioactivity (Scintillation Counting) step4->step5 end Calculate IC₅₀/Ki step5->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Hormone-Responsive Reporter Gene Assay

This functional assay measures this compound's ability to block agonist-induced gene transcription in a cellular context.

Methodology:

  • Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK-293 or A549) that endogenously expresses the target receptor or can be co-transfected with a receptor expression plasmid.[11] Transfect the cells with a reporter plasmid containing a promoter with multiple copies of a hormone response element (e.g., a GRE or PRE) upstream of a reporter gene (e.g., luciferase).

  • Cell Treatment : After allowing time for gene expression (e.g., 24 hours), treat the cells.

    • Agonist Dose-Response : Treat cells with increasing concentrations of an agonist (e.g., dexamethasone or progesterone) to confirm the assay system is responsive.

    • Antagonist Assay : Treat cells with a fixed, submaximal concentration of the agonist (e.g., EC₅₀ concentration) combined with increasing concentrations of this compound. Include vehicle-only and agonist-only controls.

  • Incubation : Incubate the treated cells for an appropriate period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the reporter protein.

  • Reporter Quantification : Measure the activity of the reporter protein. For a luciferase reporter, add the appropriate substrate (luciferin) and measure the resulting luminescence using a luminometer.

  • Data Analysis : Normalize reporter activity to a measure of cell viability or total protein content if necessary. Plot the normalized reporter activity against the logarithm of the this compound concentration. Fit the data to determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced reporter activity.

Reporter_Assay_Workflow start Start: Culture cells (e.g., A549) step1 Transfect with Reporter Plasmid (e.g., GRE-Luciferase) start->step1 step2 Treat cells with Agonist (e.g., Dexamethasone) + varying [this compound] step1->step2 step3 Incubate (18-24 hours) step2->step3 step4 Lyse cells to release reporter protein step3->step4 step5 Measure reporter activity (e.g., Luminescence) step4->step5 end Calculate functional IC₅₀ step5->end

Caption: Workflow for a hormone-responsive reporter gene assay.

References

An In-depth Guide to the Steroid Receptor Binding Affinity of Mifepristone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mifepristone (also known as RU-486) is a synthetic steroid that has garnered significant attention for its potent antagonist effects on several key steroid receptors. Its clinical applications, ranging from medical abortion to the management of Cushing syndrome, are a direct consequence of its specific binding profile.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound to the primary steroid receptors, details the experimental protocols used for these determinations, and illustrates the associated molecular pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a distinct and high-affinity binding profile, primarily targeting the progesterone (B1679170) and glucocorticoid receptors, with weaker interactions at the androgen receptor and negligible affinity for the estrogen and mineralocorticoid receptors.[3][4]

This compound is a potent competitive antagonist of the progesterone receptor.[3] Its binding affinity for the PR is remarkably high, reported to be more than twice that of the endogenous ligand, progesterone.[3] This strong interaction is attributed to its unique molecular structure, featuring a bulky phenyl-aminodimethyl group at the 11β-position, which stabilizes an inactive receptor conformation, and a 17α-propynyl substituent that enhances binding affinity.[3][5] In the absence of progesterone, this compound can act as a partial agonist.[3]

This compound also functions as a powerful antagonist at the glucocorticoid receptor.[6] Its binding affinity for the GR is more than three times that of the potent synthetic glucocorticoid dexamethasone (B1670325) and over ten times that of the natural ligand, cortisol.[3] This antiglucocorticoid activity is responsible for its use in treating hyperglycemia in patients with Cushing syndrome by competitively blocking the action of excess cortisol.[1][2] At higher doses, this GR blockade can lead to a compensatory rise in ACTH and cortisol levels.[3]

This compound demonstrates weak antiandrogenic properties.[3] Its binding affinity for the androgen receptor is considerably lower than its affinity for PR and GR, and is reported to be less than one-third that of testosterone.[3] However, it can effectively compete with androgens and inhibit the transcriptional activity of the AR.[7][8]

This compound shows little to no significant binding affinity for the estrogen receptor (ER) and the mineralocorticoid receptor (MR).[3][4]

The following tables summarize the quantitative binding affinity data for this compound across various steroid receptors.

Table 1: Dissociation Constants (Ki) of this compound for Steroid Receptors

ReceptorKi (nM)Notes
Progesterone Receptor (PR)0.64High affinity, potent antagonist.
Glucocorticoid Receptor (GR)0.1Very high affinity, potent antagonist.
Androgen Receptor (AR)0.65Moderate affinity, weak antagonist.
Mineralocorticoid Receptor (MR)640Very low affinity, negligible binding.[4]
Estrogen Receptor α (ERα)>200Very low affinity, negligible binding.[4]
Estrogen Receptor β (ERβ)>750Very low affinity, negligible binding.[4]

Source: Data compiled from Cayman Chemical product information based on various in vitro assays.[4]

Table 2: Relative Binding Affinity (RBA) of this compound

ReceptorReference LigandRelative Binding Affinity (this compound vs. Reference)
Progesterone Receptor (PR)Progesterone>200% (this compound affinity is >2x higher)[3]
Glucocorticoid Receptor (GR)Dexamethasone>300% (this compound affinity is >3x higher)[3]
Glucocorticoid Receptor (GR)Cortisol>1000% (this compound affinity is >10x higher)[3]
Androgen Receptor (AR)Testosterone<33% (this compound affinity is <1/3)[3]
Androgen Receptor (AR)R1881 (synthetic androgen)~5.6% (Comparable to Cyproterone Acetate)[7]

Source: Data compiled from multiple sources.[3][7]

Signaling Pathways

Steroid receptors are ligand-activated transcription factors that reside primarily in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, dissociation from HSPs, dimerization, and translocation to the nucleus, where the complex binds to specific DNA sequences known as hormone response elements (HREs) to modulate gene transcription.

An agonist (like progesterone or cortisol) binding to the receptor induces a conformational change that allows for the recruitment of coactivator proteins, leading to the initiation of gene transcription.

A competitive antagonist like this compound binds to the same site but induces a different conformational change.[5] This altered conformation prevents the dissociation of heat shock proteins or inhibits the binding of coactivators, thereby blocking the transcriptional activation of target genes. In some cases, it can even promote the recruitment of corepressor proteins.[8]

Steroid_Receptor_Agonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., Progesterone) Receptor_HSP Receptor-HSP Complex Agonist->Receptor_HSP Binds Active_Receptor Active Receptor Dimer Receptor_HSP->Active_Receptor HSP Dissociation, Dimerization HRE HRE on DNA Active_Receptor->HRE Translocation & Binding Coactivators Coactivators HRE->Coactivators Recruitment Transcription Gene Transcription Initiated Coactivators->Transcription

Caption: General signaling pathway for a steroid receptor agonist.

Steroid_Receptor_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Antagonist) Receptor_HSP Receptor-HSP Complex This compound->Receptor_HSP Binds Inactive_Receptor Inactive Receptor Complex Receptor_HSP->Inactive_Receptor Altered Conformation HRE HRE on DNA Inactive_Receptor->HRE Translocation & Binding Coactivators Coactivators HRE->Coactivators Binding Blocked Transcription_Blocked Gene Transcription Blocked Coactivators->Transcription_Blocked

Caption: Antagonistic mechanism of this compound on steroid receptors.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "cold" ligand, this compound) to compete with a radiolabeled ligand (the "hot" ligand) for binding to a specific receptor.

A fixed concentration of receptor and radioligand are incubated together with varying concentrations of the unlabeled competitor compound. The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the dissociation constant (Ki).

  • Receptor Preparation:

    • Source: A source rich in the target receptor is required, such as rat uterine cytosol for the progesterone receptor or rat hepatoma tissue culture (HTC) cells for the glucocorticoid receptor.[9][10]

    • Homogenization: Tissues are homogenized in a cold buffer (e.g., TEDG buffer: Tris, EDTA, dithiothreitol, glycerol) to break open the cells.[10]

    • Cytosol Extraction: The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet cellular debris and organelles. The resulting supernatant, the cytosol, contains the soluble steroid receptors.[10]

    • Protein Quantification: The total protein concentration in the cytosol is determined using a standard method like the Bradford assay to ensure consistent receptor amounts in each reaction.

  • Assay Execution:

    • Radioligand Selection: A high-affinity, receptor-specific radiolabeled ligand is used (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR, or [³H]-R1881 for AR).

    • Incubation: In assay tubes, a constant amount of receptor preparation is incubated with a fixed concentration of the radioligand and serially diluted concentrations of the unlabeled test compound (this compound).

    • Controls:

      • Total Binding: Receptor + radioligand (no competitor).

      • Non-specific Binding (NSB): Receptor + radioligand + a large excess of unlabeled agonist to saturate all specific binding sites.

    • Equilibrium: The mixture is incubated for a sufficient period (e.g., 2-4 hours or overnight at 4°C) to reach binding equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • Unbound radioligand must be separated from the receptor-bound fraction. Common methods include:

      • Dextran-Coated Charcoal (DCC): Charcoal adsorbs small, free radioligands, while the larger receptor-ligand complexes remain in solution. The mixture is centrifuged, and the radioactivity in the supernatant is measured.

      • Filtration: The solution is passed through a filter that traps the receptor-ligand complexes, while the free ligand passes through. The filter is then counted for radioactivity.

      • Scintillation Proximity Assay (SPA): Receptor-coated beads containing a scintillant are used. Only radioligands bound to the receptor are close enough to the bead to excite the scintillant and produce a detectable signal.[12]

  • Data Analysis:

    • Quantification: Radioactivity is measured using a scintillation counter.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • IC50 Determination: The percentage of specific binding is plotted against the log concentration of the competitor (this compound). A sigmoidal curve is fitted to the data to determine the IC50.

    • Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Receptor 1. Prepare Receptor (e.g., Uterine Cytosol) Radioligand 2. Prepare Radioligand (e.g., [3H]-Progesterone) Competitor 3. Prepare Serial Dilutions of this compound Incubate 4. Incubate Receptor, Radioligand & Competitor Competitor->Incubate Controls Include Controls: - Total Binding - Non-Specific Binding Separate 5. Separate Bound from Free Ligand (e.g., Charcoal, Filtration) Incubate->Separate Count 6. Quantify Radioactivity (Scintillation Counting) Separate->Count Plot 7. Plot % Inhibition vs. [this compound] Count->Plot Calculate 8. Determine IC50 & Calculate Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

References

Mifepristone: A Versatile Tool for Interrogating Hormone-Dependent Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that has garnered significant attention not only for its clinical applications but also as a powerful research tool for dissecting the intricate signaling networks governed by steroid hormones.[1][2] Its primary mechanism of action lies in its potent antagonism of the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), making it an invaluable pharmacological agent for studying the physiological and pathological processes mediated by these receptors.[1][3] This technical guide provides a comprehensive overview of the use of this compound in a research setting, detailing its mechanism of action, experimental protocols, and data interpretation to facilitate its effective use in studying hormone-dependent pathways.

Mechanism of Action: A Dual Antagonist

This compound exerts its effects by competitively binding to the intracellular progesterone and glucocorticoid receptors.[1][2] This binding prevents the respective hormones, progesterone and cortisol, from associating with their receptors, thereby inhibiting the conformational changes required for receptor activation, DNA binding, and subsequent regulation of target gene expression.[3] At lower doses, this compound exhibits selective antagonism towards the progesterone receptor, while at higher concentrations, it also effectively blocks the glucocorticoid receptor.[1] It is noteworthy that this compound's affinity for the glucocorticoid receptor is even higher than that of the endogenous ligand, cortisol.[1]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative parameters of this compound's interaction with its target receptors and its effects on various cell lines.

Table 1: Receptor Binding and Potency of this compound

ParameterReceptorValueCell Line/SystemReference
IC50 Progesterone Receptor0.2 nMIn vitro[4]
IC50 Glucocorticoid Receptor2.6 nMIn vitro[4]
IC50 (Growth Inhibition) MCF-7 (Breast Cancer)24.03 µMIn vitro[4]
IC50 (Growth Inhibition) SK-OV-3 (Ovarian Cancer)6.25 µMIn vitro[4]
IC50 (Growth Inhibition) OV2008 (Ovarian Cancer)6.91 µMIn vitro[4]
IC50 (Growth Inhibition) LNCaP-ARA70β (Prostate Cancer)~50% reduction at 10 µMIn vitro[5]
IC50 (Growth Inhibition) C4-I (Cervical Cancer, nPR negative)5.3 ± 0.3 µMIn vitro[6]
IC50 (Growth Inhibition) MCF-7 (Breast Cancer, non-genomic effects)6.9 ± 0.5 µMIn vitro[6]

Table 2: Pharmacokinetic Properties of this compound in Humans

ParameterValueConditionReference
Time to Peak Plasma Concentration (Tmax) 1-2 hoursSingle oral dose (200-600 mg)[7]
Elimination Half-life (t1/2) 25-30 hoursFollowing doses ≥100 mg[8]
Metabolic Clearance Rate 0.55 L/kg per day[8]
Metabolism N-demethylation and hydroxylation (primarily by CYP3A4)[8]
Excretion ~83% in feces, ~9% in urineFollowing a 600 mg oral dose[9]

Key Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to probe hormone-dependent pathways.

Cell Culture-Based Assays for Proliferation and Apoptosis

Objective: To determine the effect of this compound on cell viability, proliferation, and apoptosis in hormone-sensitive cancer cell lines.

Materials:

  • Hormone-responsive cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

  • Appropriate cell culture medium and supplements (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Protocol:

  • Cell Seeding: Plate cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase during treatment.

  • This compound Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. The final concentration of the vehicle should be consistent across all treatments and typically below 0.1%.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Proliferation Assay:

    • Cell Counting: At each time point, detach the cells using trypsin, stain with Trypan Blue, and count viable cells using a hemocytometer.

    • MTT/WST-1 Assay: Add the respective reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine relative cell viability.

  • Apoptosis Assay (Flow Cytometry):

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the progesterone and glucocorticoid receptors.

Materials:

  • Cell or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]progesterone or [3H]dexamethasone).

  • Unlabeled this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Gene Expression Analysis

Objective: To investigate the effect of this compound on the expression of hormone-regulated genes.

Materials:

  • Cells treated with this compound as described in the cell culture protocol.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • Primers for target genes and a housekeeping gene.

  • Real-time PCR instrument and reagents (e.g., SYBR Green).

Protocol:

  • RNA Extraction: Lyse the this compound-treated and control cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target genes of interest and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its study.

HormoneSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Progesterone or Cortisol Receptor Progesterone Receptor (PR) or Glucocorticoid Receptor (GR) Hormone->Receptor Binds Receptor->Receptor Dimerization HSP Heat Shock Proteins Receptor->HSP Dissociates from HRE Hormone Response Element (on DNA) Receptor->HRE Binds to This compound This compound This compound->Receptor Antagonizes GeneExpression Target Gene Transcription HRE->GeneExpression Regulates

Caption: this compound's mechanism of action in hormone signaling.

ExperimentalWorkflow start Start: Select Hormone- Dependent Cell Line treatment Treat cells with varying concentrations of this compound start->treatment proliferation Assess Cell Proliferation (e.g., MTT Assay) treatment->proliferation apoptosis Analyze Apoptosis (e.g., Flow Cytometry) treatment->apoptosis gene_expression Measure Target Gene Expression (e.g., qRT-PCR) treatment->gene_expression data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis gene_expression->data_analysis end Conclusion on this compound's Effect on the Pathway data_analysis->end

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound stands as a cornerstone tool for researchers investigating the multifaceted roles of progesterone and glucocorticoid signaling in health and disease. Its well-characterized dual antagonistic activity provides a specific and potent means to probe the functions of PR and GR in diverse biological contexts, from reproductive biology to oncology and neuroendocrinology. By employing the detailed protocols and understanding the quantitative aspects of its action outlined in this guide, scientists can effectively leverage this compound to unravel the complexities of hormone-dependent pathways and accelerate the development of novel therapeutic strategies.

References

The In Vitro Molecular Pharmacology of Mifepristone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifepristone (RU-486) is a synthetic steroid renowned for its potent antagonist effects on the progesterone (B1679170) (PR) and glucocorticoid (GR) receptors.[1][2][3] While clinically utilized for its abortifacient and anti-Cushing's syndrome properties, its in vitro molecular pharmacology reveals a complex profile of activities, including anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[4][5] This technical guide provides an in-depth overview of the in vitro molecular pharmacology of this compound, focusing on its receptor binding, cellular effects, and underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.

Receptor Binding and Antagonism

This compound exerts its primary effects by competitively binding to the intracellular progesterone and glucocorticoid receptors, thereby inhibiting the actions of their natural ligands.[3] It displays a high affinity for both PR and GR, often greater than the endogenous hormones themselves.[6]

Binding Affinity

The binding affinity of this compound to PR and GR has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to quantify this affinity.

ReceptorLigandCell/Tissue SystemAssay TypeIC50 (nM)Ki (nM)Reference(s)
Progesterone Receptor (PR)This compound--0.0251.9 (average)[5][7]
Glucocorticoid Receptor (GR)This compound--2.2~2[5][7]
Androgen Receptor (AR)This compound--10-[7]

Note: The exact values can vary depending on the specific experimental conditions, such as the cell line, radioligand, and assay methodology used.

Mechanism of Antagonism

Upon binding to the ligand-binding domain (LBD) of PR and GR, this compound induces a conformational change in the receptor that is distinct from that induced by agonist binding. This altered conformation prevents the recruitment of coactivator proteins necessary for gene transcription, and may even promote the recruitment of corepressors, leading to the silencing of target genes.[8] In the absence of progesterone, this compound can act as a partial agonist.[7]

In Vitro Cellular Effects

This compound has been demonstrated to exert a range of effects on various cell types in vitro, particularly in the context of cancer biology.

Inhibition of Cell Proliferation

A significant body of evidence shows that this compound inhibits the proliferation of a variety of cancer cell lines in a dose- and time-dependent manner.[4] This has been observed in ovarian, breast, endometrial, and prostate cancer cells.[4][9]

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference(s)
HEC-1-AEndometrial Cancer16 µg/ml (~37 µM)-[9]
IshikawaEndometrial Cancer19 µg/ml (~44 µM)-[9]
SK-OV-3Ovarian Cancer--[4]
Caov-3Ovarian Cancer--[4]
OV2008Ovarian Cancer--[4]
IGROV-1Ovarian Cancer--[4]
MDA-MB-231Breast Cancer>100 µM-[5]
Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G1-S transition phase.[4] This is a critical checkpoint that controls the cell's commitment to DNA replication and division. By arresting cells at this stage, this compound prevents their progression through the cell cycle and subsequent proliferation.

Induction of Apoptosis

In addition to its cytostatic effects, this compound can also induce apoptosis, or programmed cell death, in cancer cells.[9] This effect is often observed at higher concentrations of the drug.

Inhibition of Cell Migration and Invasion

This compound has been shown to inhibit the migration and invasion of cancer cells in vitro, suggesting a potential role in preventing metastasis.[5] This has been demonstrated in breast cancer cell lines, where this compound treatment reduces their ability to migrate through a transwell membrane and adhere to endothelial cells.[5]

Signaling Pathways Modulated by this compound

The cellular effects of this compound are mediated by its influence on several key signaling pathways that regulate cell proliferation, survival, and motility.

Regulation of the G1-S Transition

This compound's ability to induce G1 cell cycle arrest is linked to its modulation of the Cdk2/p21/p27 pathway. Specifically, this compound treatment leads to:

  • Upregulation of p21cip1 and p27kip1: These are cyclin-dependent kinase inhibitors (CKIs) that bind to and inhibit the activity of cyclin-Cdk complexes.[4]

  • Reduced Cdk2 activity: Cdk2 is a key kinase that, when complexed with cyclin E, phosphorylates the retinoblastoma protein (pRb), allowing the cell to progress through the G1-S checkpoint. By inhibiting Cdk2 activity, this compound prevents pRb phosphorylation and halts the cell cycle.[4]

  • Downregulation of E2F1: E2F1 is a transcription factor that is released upon pRb phosphorylation and drives the expression of genes necessary for S-phase entry. This compound treatment leads to a decrease in E2F1 levels.[4]

G1_S_Transition_Pathway This compound This compound PR_GR PR/GR This compound->PR_GR p21_p27 p21 / p27 This compound->p21_p27 + PR_GR->p21_p27 CyclinE_Cdk2 Cyclin E / Cdk2 p21_p27->CyclinE_Cdk2 pRb pRb CyclinE_Cdk2->pRb P E2F1 E2F1 pRb->E2F1 S_Phase S-Phase Entry E2F1->S_Phase

This compound's effect on the G1/S cell cycle transition.
Inhibition of Cell Migration and Invasion

The anti-migratory and anti-invasive properties of this compound are associated with its impact on the Focal Adhesion Kinase (FAK) and PI3K/AKT signaling pathways.[10] this compound has been shown to inhibit the phosphorylation of FAK and AKT, which are key regulators of cell adhesion, migration, and survival.[10]

Migration_Invasion_Pathway This compound This compound p_FAK p-FAK This compound->p_FAK - p_AKT p-AKT This compound->p_AKT - FAK FAK FAK->p_FAK PI3K PI3K p_FAK->PI3K AKT AKT PI3K->AKT AKT->p_AKT Migration_Invasion Cell Migration & Invasion p_AKT->Migration_Invasion

This compound's inhibition of cell migration and invasion pathways.

Experimental Protocols

This section provides an overview of the methodologies for key in vitro experiments used to characterize the molecular pharmacology of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound for its target receptors.

Objective: To determine the IC50 and Ki of this compound for the progesterone and glucocorticoid receptors.

Principle: This is a competitive binding assay where a constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone or [3H]-dexamethasone) competes with varying concentrations of unlabeled this compound for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the radioligand binding is the IC50.

Materials:

  • Cell lysates or purified receptor preparations

  • Radiolabeled ligand (e.g., [3H]-progesterone, [3H]-dexamethasone)

  • Unlabeled this compound

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound. Include controls for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare_reagents Prepare Receptor, Radioligand, and this compound Dilutions start->prepare_reagents incubate Incubate Receptor, Radioligand, and this compound prepare_reagents->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Flow cytometry is used to measure the DNA content of individual cells. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Cells in the G1 phase of the cell cycle have a 2n DNA content, while cells in the G2/M phase have a 4n DNA content. Cells in the S phase, which are actively replicating their DNA, have a DNA content between 2n and 4n.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (for fixation)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time period.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in cold 70% ethanol and store them at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark to allow for staining.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To examine the effect of this compound on the expression levels of specific proteins involved in cell cycle regulation and signaling pathways (e.g., p21, p27, Cdk2, p-FAK, p-AKT).

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Primary antibodies (specific to the target proteins)

  • Secondary antibody (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time period.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody.

  • Wash the membrane and incubate it with the secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Transwell Migration Assay

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Principle: The transwell assay uses a chamber with a porous membrane to separate an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Medium with a chemoattractant (e.g., fetal bovine serum)

  • This compound

  • Transwell inserts

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Pre-treat cells with this compound for a specified period.

  • Place transwell inserts into the wells of a 24-well plate.

  • Add medium with a chemoattractant to the lower chamber.

  • Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the transwell inserts.

  • Incubate the plate for a sufficient time to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields to determine the average number of migrated cells.

Conclusion

The in vitro molecular pharmacology of this compound is multifaceted, extending beyond its well-established role as a progesterone and glucocorticoid receptor antagonist. Its ability to inhibit cell proliferation, induce cell cycle arrest and apoptosis, and impede cell migration and invasion in various cancer cell lines highlights its potential as an anti-cancer agent. The modulation of key signaling pathways, including the Cdk2/p21/p27 and FAK/PI3K/AKT pathways, provides a mechanistic basis for these effects. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound's in vitro activities and the elucidation of its complex pharmacological profile. Further research in this area is warranted to fully explore the therapeutic potential of this compound in oncology and other disease areas.

References

Mifepristone: A Technical Whitepaper on Early-Stage Non-Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifepristone (RU-486) is a synthetic steroid primarily known for its potent antiprogestogenic and antiglucocorticoid activities. While its clinical applications in reproductive health and in the management of Cushing's syndrome are well-established, a growing body of early-stage, non-clinical research has begun to elucidate its broader pharmacological effects. This technical guide provides an in-depth overview of the core non-clinical findings related to this compound's mechanism of action, focusing on its anti-proliferative and pro-apoptotic properties observed in various in vitro and in vivo models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a competitive antagonist of the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its high binding affinity for these receptors forms the basis of its primary pharmacological activities.[3] Beyond its established clinical uses, preclinical studies have revealed this compound's potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[4][5] This guide will delve into the molecular mechanisms underlying these non-clinical effects, providing a detailed examination of the experimental evidence.

Mechanism of Action: Receptor Antagonism

This compound's primary mechanism of action is the competitive blockade of progesterone and glucocorticoid receptors.[1] By binding to these intracellular receptors, this compound prevents the respective hormones from exerting their biological effects.[2] At lower doses, it acts as a selective progesterone antagonist, while at higher doses, it also blocks the glucocorticoid receptor.[1]

Progesterone Receptor (PR) Antagonism

This compound binds with high affinity to both progesterone receptor isoforms, PR-A and PR-B.[2][6] This binding prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of progesterone-responsive genes.[2]

Glucocorticoid Receptor (GR) Antagonism

This compound also acts as a potent antagonist of the glucocorticoid receptor.[5] This activity is particularly relevant in the context of certain cancers where glucocorticoid signaling may play a role in tumor progression.

Anti-Proliferative Effects: Induction of Cell Cycle Arrest

A significant body of in vitro research has demonstrated this compound's ability to inhibit the proliferation of various cancer cell lines, including ovarian, breast, and prostate cancer.[4][5][7] This anti-proliferative effect is primarily mediated by the induction of cell cycle arrest at the G1/S transition phase.[5][8]

The key molecular events leading to this G1 arrest involve the upregulation of the cyclin-dependent kinase (CDK) inhibitors p21cip1 and p27kip1.[5][8] These proteins bind to and inhibit the activity of cyclin E-Cdk2 complexes, which are essential for the G1 to S phase transition.[5] The inhibition of Cdk2 activity leads to the hypophosphorylation of the retinoblastoma protein (pRb), which in turn remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis.[9]

G1_Arrest_Pathway cluster_receptor Receptor Level cluster_cdk_inhibitors CDK Inhibitors cluster_cell_cycle_machinery Cell Cycle Machinery This compound This compound PR_GR Progesterone/Glucocorticoid Receptors This compound->PR_GR Antagonizes p21 p21 (CDKN1A) PR_GR->p21 Upregulates Transcription p27 p27 (CDKN1B) PR_GR->p27 Upregulates Transcription CyclinE_Cdk2 Cyclin E / Cdk2 p21->CyclinE_Cdk2 Inhibits p27->CyclinE_Cdk2 Inhibits pRb pRb CyclinE_Cdk2->pRb Phosphorylates (Inhibited) E2F E2F pRb->E2F Releases (Inhibited) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription (Inhibited) G1_Arrest G1 Phase Arrest S_Phase_Genes->G1_Arrest Leads to

This compound-induced G1 cell cycle arrest pathway.

Pro-Apoptotic Effects

In addition to its cytostatic effects, this compound has been shown to induce apoptosis in several cancer cell lines.[4][10] The mechanisms underlying this pro-apoptotic activity appear to be cell-type dependent.

In some cancer cell lines, this compound-induced apoptosis is associated with an upregulation of the tumor suppressor protein p53.[4] However, other studies have reported p53-independent apoptosis.[11] A common feature in several studies is the modulation of the Bcl-2 family of proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial-mediated apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_p53 p53-Dependent Pathway cluster_bcl2 Bcl-2 Family Modulation cluster_execution Execution Phase This compound This compound p53 p53 This compound->p53 May Upregulate Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates p53->Bax Upregulates Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Proposed pathways of this compound-induced apoptosis.

Quantitative Data from In Vitro Studies

The anti-proliferative efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect.

Cell LineCancer TypeIC50 (µM)Reference
HEC-1-AEndometrial Cancer16 µg/ml (~37 µM)[12]
IshikawaEndometrial Cancer19 µg/ml (~44 µM)[12]
SK-OV-3Ovarian Cancer6.25[5]
OV2008Ovarian Cancer6.91[5]
HeLa/MMCCervical Cancer>20 µg/ml (>46 µM)[10][11]
HeLaCervical Cancer~10 µg/ml (~23 µM)[10][11]
HCC1937Breast Cancer17.2[13]
SUM149PTBreast Cancer11.3[13]
MIA-PaCa-2Pancreatic Cancer0.11[9]

Detailed Experimental Protocols

This section provides a generalized overview of the key experimental protocols used to investigate the non-clinical effects of this compound, based on methodologies reported in the cited literature.

Cell Viability and Proliferation (MTT Assay)

MTT_Workflow A Seed cells in 96-well plates B Treat with varying concentrations of This compound A->B C Incubate for specified time periods B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

Workflow for MTT-based cell viability assay.
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol Outline:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

    • Plates are incubated for desired time points (e.g., 24, 48, 72 hours).

    • MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

Clonogenic Survival Assay
  • Principle: This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term reproductive integrity of cells after treatment.

  • Protocol Outline:

    • A known number of cells are seeded into 6-well plates.

    • Cells are treated with this compound for a defined period.

    • The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 7-14 days to allow for colony formation.

    • Colonies are fixed with methanol (B129727) and stained with crystal violet.

    • Colonies containing at least 50 cells are counted. The surviving fraction is calculated based on the number of colonies formed in treated versus control wells.[8]

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is employed to measure changes in the expression levels of proteins involved in cell cycle regulation and apoptosis (e.g., p21, p27, Cdk2, pRb, Bcl-2, Bax).

  • Protocol Outline:

    • Cells are treated with this compound for specified times.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE.

    • Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected.

Flow Cytometry for Cell Cycle Analysis
  • Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Protocol Outline:

    • Cells are treated with this compound for the desired duration.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • Fixed cells are treated with RNase to remove RNA.

    • Cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

    • The fluorescence intensity of individual cells is measured by a flow cytometer.

    • The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[14][15]

Conclusion

Early-stage, non-clinical research has revealed that this compound possesses significant anti-proliferative and pro-apoptotic properties in a variety of cancer cell models. Its ability to induce G1 cell cycle arrest through the upregulation of p21 and p27, leading to the inhibition of Cdk2, is a key mechanism of its cytostatic action. Furthermore, its capacity to induce apoptosis, potentially through both p53-dependent and -independent pathways and by modulating the Bcl-2 family of proteins, highlights its potential as a multi-faceted anti-cancer agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the non-clinical applications of this compound. Future studies should focus on further elucidating the precise signaling cascades linking receptor antagonism to the observed cellular effects and on exploring the in vivo efficacy of this compound in various cancer models.

References

Mifepristone's Effects on Cellular Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Mifepristone (RU-486) is a synthetic steroid that functions as a potent competitive antagonist of the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] Its high affinity for these intracellular receptors allows it to modulate a complex network of downstream cellular signaling cascades, leading to significant effects on cell proliferation, apoptosis, and cell cycle progression. This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on key signaling pathways, including the MAPK/ERK, PI3K/Akt/mTOR, and intrinsic apoptosis pathways. Quantitative data on receptor binding and cellular effects are summarized, detailed experimental protocols are provided for key assays, and all major signaling pathways are visualized using standardized diagrams. This document is intended for researchers, scientists, and drug development professionals investigating the molecular pharmacology of this compound.

Core Mechanism of Action: Receptor Antagonism

This compound exerts its biological effects primarily by competitively binding to the ligand-binding domains of the progesterone and glucocorticoid receptors.[4] In the presence of the natural agonist (progesterone or cortisol), this compound acts as a competitive antagonist, preventing the receptor from adopting an active conformation.[3] This binding event hinders the recruitment of coactivators and subsequent gene transcription.[5] The bulky phenyl-aminodimethyl group at the 11β-position is crucial for its antagonistic activity.[2] At high doses, its antagonism of the GR can lead to a compensatory increase in ACTH and circulating cortisol.[1][3]

cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Inactive PR / GR (with HSPs) This compound->Receptor Binds Hormone Progesterone / Cortisol Hormone->Receptor Blocked HRE Hormone Response Element (HRE) Receptor->HRE Translocation Transcription_Inhibition Inhibition of Gene Transcription HRE->Transcription_Inhibition

Caption: this compound competitively blocks progesterone/cortisol from binding to their receptors.

Quantitative Data: Receptor Binding and Cellular Inhibition

This compound's efficacy is rooted in its high binding affinity for its target receptors, which is often greater than that of the endogenous hormones.[6][7] The following tables summarize key quantitative metrics reported in the literature.

Table 1: Receptor Binding Affinity

Receptor Ligand Relative Binding Affinity Species IC50 Reference
Progesterone (PR) This compound >2x that of Progesterone Human 0.025 nM [3]
Glucocorticoid (GR) This compound >3x that of Dexamethasone Human 2.2 nM [3]
Glucocorticoid (GR) This compound >10x that of Cortisol Human 2.6 nM [8]
Glucocorticoid (GR) This compound 18x greater than Cortisol Human - [6]

| Androgen (AR) | this compound | Weak antagonist | Human | 10 nM |[3] |

Table 2: Cellular Growth Inhibition (IC50 Values)

Cell Line Cancer Type IC50 Value (µM) Reference
SK-OV-3 Ovarian Cancer 6.25 [9]
OV2008 Ovarian Cancer 6.91 [9]
MCF-7 Breast Cancer 6.9 [10]
C4-I Cervical Cancer 5.3 [10]
HeLa/MMC Cervical Cancer ~10-20 (µg/mL) [11]

| MIA-PaCa-2 | Pancreatic Cancer | 0.11 |[12] |

Impact on Major Signaling Cascades

This compound's antagonism of PR and GR initiates a cascade of downstream effects, significantly altering pathways that govern cell fate.

MAPK/ERK Pathway

This compound has been shown to induce a time-dependent activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6][13] This effect appears to be mediated by its antagonism of the glucocorticoid receptor, as the presence of cortisol can block this activation.[6][13][14] In uterine natural killer (uNK) cells, ERK activation by this compound leads to increased cytotoxicity and perforin (B1180081) expression, highlighting a role in immune modulation.[6][14] Conversely, in some oral cancer cells, this compound has been reported to suppress the MAPK pathway.[15]

cluster_info Mechanism This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Antagonizes MEK MEK GR->MEK Suppresses (Normally) Cortisol Cortisol Cortisol->GR Agonist ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Downstream Downstream Effects (e.g., uNK Cell Cytotoxicity) pERK->Downstream info This compound blocks GR-mediated suppression of the MAPK pathway, leading to increased ERK activation.

Caption: this compound activates the ERK pathway by antagonizing the GR.

PI3K/Akt/mTOR Pathway

In various cancer models, including endometrial and oral cancers, this compound inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[16][17][18] This inhibition leads to decreased phosphorylation of Akt (p-Akt), a critical node for cell survival, proliferation, and migration.[16][17] Downregulation of this pathway is a key mechanism behind this compound's anti-tumor effects.[16] However, it is noteworthy that in uterine leiomyoma cells, this compound treatment was associated with an increase in Akt phosphorylation, suggesting that its effects on this pathway may be cell-type specific.[19] Studies in mouse embryos also show that this compound alters mTORC1 signaling.[20]

This compound This compound Receptor PR / GR This compound->Receptor PI3K PI3K Receptor->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation

Caption: this compound generally inhibits the pro-survival PI3K/Akt/mTOR pathway.

Cell Cycle Regulation

A significant effect of this compound is the induction of cell cycle arrest, typically at the G1/S transition phase.[21][22][23] This blockade is orchestrated by modulating the expression and activity of key cell cycle regulators. This compound treatment leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21cip1 and p27kip1.[21][22] These inhibitors bind to and inactivate the Cdk2/Cyclin E complex, preventing the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F1, thereby preventing the expression of genes required for S-phase entry.[21][22]

cluster_info Result This compound This compound p21_p27 p21 / p27 This compound->p21_p27 Upregulates Cdk2_CycE Cdk2 / Cyclin E Complex p21_p27->Cdk2_CycE pRb pRb Cdk2_CycE->pRb Phosphorylates pRb_E2F pRb-E2F (Inactive) Cdk2_CycE->pRb_E2F E2F E2F (Active) pRb_E2F->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Arrest G1 Phase Arrest

Caption: this compound induces G1 cell cycle arrest via the pRb/E2F pathway.

Apoptosis Signaling

This compound promotes apoptosis in various cell types through the intrinsic, or mitochondrial, pathway.[24][25] It modulates the balance of the Bcl-2 family of proteins, decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[11][24] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of executioner caspases, such as Caspase-3, ultimately leading to programmed cell death.[17][25][26]

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis by altering the Bax/Bcl-2 ratio.

Detailed Experimental Protocols

The following sections provide generalized, detailed protocols for common experiments used to investigate the effects of this compound on cellular signaling.

General Experimental Workflow

A typical investigation into this compound's effects follows a logical progression from cellular to molecular analysis.

A 1. Cell Culture (e.g., MCF-7, SK-OV-3) B 2. Treatment (Vehicle vs. This compound) A->B C 3. Phenotypic Assays (Proliferation, Viability, Migration) B->C D 4. Cell Cycle & Apoptosis Analysis (Flow Cytometry) B->D E 5. Protein Expression & Activity (Western Blot, Kinase Assay) B->E F 6. Data Analysis & Interpretation C->F D->F E->F

Caption: A typical workflow for studying this compound's cellular effects.

Protocol: Western Blot for Protein Phosphorylation

Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK).[14]

Materials:

  • Cell culture reagents, this compound solution (in DMSO).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle (DMSO) for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape cells, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysate to pellet debris. Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until dye front reaches the bottom.

  • Protein Transfer: Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control (e.g., GAPDH), the membrane can be stripped and re-probed starting from step 6.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.[24]

Materials:

  • Treated and control cells.

  • PBS, Trypsin-EDTA.

  • 70% ice-cold ethanol (B145695).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cells in PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and calculate the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases. A sub-G1 peak can indicate apoptosis.

References

Unveiling the Dual Antagonism of Mifepristone: A Technical Guide to its Anti-Progestational and Anti-Glucocorticoid Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone, a synthetic steroid also known as RU-486, exhibits potent antagonistic effects on both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). This dual antagonism forms the basis of its clinical applications, most notably in medical abortion and the management of Cushing's syndrome. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies used to investigate the anti-progestational and anti-glucocorticoid properties of this compound.

Core Mechanism of Action

This compound functions as a competitive antagonist at the progesterone and glucocorticoid receptors.[1] Its bulky 11β-p-(dimethylamino)phenyl substituent induces a conformational change in the receptor that prevents the binding of coactivators, thereby inhibiting gene transcription.[2] In the absence of the natural ligand (progesterone or cortisol), this compound can act as a partial agonist.[1]

Anti-Progestational Effects

At lower doses, this compound selectively antagonizes the progesterone receptor.[3] Progesterone is essential for the establishment and maintenance of pregnancy. By blocking progesterone's effects, this compound leads to:

  • Endometrial Decidual Degeneration: Breakdown of the uterine lining.[4]

  • Cervical Softening and Dilation: Preparing the cervix for the expulsion of uterine contents.[4]

  • Increased Myometrial Sensitivity to Prostaglandins: Enhancing uterine contractions.[4]

These actions culminate in the detachment and expulsion of the embryo.

Anti-Glucocorticoid Effects

At higher doses, this compound blocks the action of cortisol at the glucocorticoid receptor.[5] This has significant implications for conditions characterized by excess cortisol, such as Cushing's syndrome. The blockade of GR by this compound can lead to a compensatory increase in Adrenocorticotropic Hormone (ACTH) and cortisol levels.[1][6]

Quantitative Data on this compound's Receptor Interactions and Physiological Effects

The following tables summarize key quantitative data related to this compound's activity.

Table 1: Receptor Binding Affinity and Potency of this compound

ParameterProgesterone Receptor (PR)Glucocorticoid Receptor (GR)Androgen Receptor (AR)Reference
IC50 0.025 nM2.2 nM10 nM[1]
Relative Binding Affinity >2 times that of progesterone>3 times that of dexamethasone (B1670325)>10 times that of cortisol<1/3 that of testosterone[1]

Table 2: Dose-Dependent Effects of this compound in Humans

EffectDoseOutcomeReference
Anti-Progestational ≥ 1 mg/kgAntagonizes endometrial and myometrial effects of progesterone.[1]
Anti-Glucocorticoid ≥ 4.5 mg/kgCompensatory increase in ACTH and cortisol.[1]
Contraception (Regular Use) 2 mg dailyPrevents ovulation.[1]
Emergency Contraception 10 mg (single dose)Delays ovulation by 3-4 days.[1]

Table 3: Effect of this compound on Plasma ACTH and Cortisol Levels in Cushing's Disease Patients

This compound DoseMean Peak ACTH (pg/mL)Fold Increase Over Baseline (ACTH)Reference
Baseline ~56-[6]
≥600 mg 129.6 ± 94.6~2.3[6]
Overall Peak (SEISMIC study) 152.2 ± 127.42.76 ± 1.65[6]

Signaling Pathways

The antagonistic effects of this compound are mediated through its interaction with the intracellular signaling pathways of the progesterone and glucocorticoid receptors.

Progesterone Receptor (PR) Signaling Pathway

In its inactive state, the progesterone receptor resides in the cytoplasm in a complex with heat shock proteins (HSPs) such as Hsp90 and Hsp70.[7][8] Upon binding progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR_inactive Inactive PR-HSP Complex (PR, Hsp90, Hsp70) P4->PR_inactive Binds Mife This compound Mife->PR_inactive Binds & Blocks Activation PR_active Active PR Dimer PR_inactive->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binds Gene Target Gene Transcription PRE->Gene Regulates

Progesterone Receptor Signaling Pathway

Glucocorticoid Receptor (GR) Signaling Pathway

Similar to the PR, the glucocorticoid receptor is located in the cytoplasm in an inactive complex with HSPs.[9] Binding of cortisol triggers the dissociation of HSPs, dimerization, and nuclear translocation. In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) to modulate gene expression. This compound binding to the GR prevents this activation cascade.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_inactive Inactive GR-HSP Complex (GR, Hsp90, Hsp70) Cortisol->GR_inactive Binds Mife This compound Mife->GR_inactive Binds & Blocks Activation GR_active Active GR Dimer GR_inactive->GR_active HSP Dissociation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds Gene Target Gene Transcription GRE->Gene Regulates

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

Investigating the anti-progestational and anti-glucocorticoid effects of this compound involves a range of in vitro and in vivo experimental protocols.

In Vitro Assays

1. Receptor Binding Assays

These assays determine the affinity of this compound for the PR and GR. A common method is a competitive binding assay using a radiolabeled ligand.

  • Principle: A constant amount of receptor and radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dexamethasone) is incubated with varying concentrations of this compound. The amount of radiolabeled ligand displaced by this compound is measured, allowing for the calculation of its binding affinity (IC50).

  • Protocol Outline:

    • Prepare receptor extracts from a suitable source (e.g., rabbit uterus for PR, rat liver for GR).

    • Incubate the receptor preparation with a fixed concentration of radiolabeled ligand and a range of concentrations of unlabeled this compound.

    • Separate bound from unbound radiolabeled ligand (e.g., using dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50.

2. Reporter Gene Assays

These assays measure the functional antagonist activity of this compound.

  • Principle: Cells are co-transfected with a plasmid expressing the receptor of interest (PR or GR) and a reporter plasmid containing a hormone response element (PRE or GRE) linked to a reporter gene (e.g., luciferase). The ability of this compound to inhibit agonist-induced reporter gene expression is quantified.

  • Protocol Outline:

    • Culture a suitable cell line (e.g., HeLa or T47D).

    • Co-transfect the cells with the receptor expression vector and the reporter plasmid.

    • Treat the transfected cells with a known agonist (progesterone or dexamethasone) in the presence of varying concentrations of this compound.

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Calculate the percent inhibition of agonist-induced activity by this compound to determine its functional potency.

Reporter_Gene_Assay_Workflow start Start: Cell Culture transfection Co-transfection: - Receptor Plasmid (PR or GR) - Reporter Plasmid (PRE/GRE-Luciferase) start->transfection treatment Treatment: - Agonist (Progesterone/Dexamethasone) + Varying [this compound] transfection->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis: Calculate % Inhibition & IC50 measurement->analysis

Reporter Gene Assay Workflow

In Vivo Models

1. Anti-Progestational Activity in Rodent Models

  • Principle: The ability of this compound to terminate pregnancy or inhibit uterine growth in response to progesterone is assessed in animal models.

  • Protocol Outline (Pregnancy Termination in Rats):

    • Mate female rats and confirm pregnancy (e.g., by presence of a vaginal plug).

    • On a specific day of gestation (e.g., day 8), administer this compound subcutaneously or orally.[10]

    • A control group receives the vehicle.

    • After a set period, sacrifice the animals and examine the uterine horns for the number of implantation sites and signs of resorption.

    • Calculate the percentage of pregnancy termination.

2. Anti-Glucocorticoid Activity in Rodent Models

  • Principle: The ability of this compound to block the effects of exogenous glucocorticoids or to induce a compensatory HPA axis response is measured.

  • Protocol Outline (Dexamethasone Suppression Test Blockade):

    • Administer dexamethasone to rats to suppress endogenous corticosterone (B1669441) production.

    • Subsequently, administer this compound.

    • A control group receives vehicle instead of this compound.

    • Collect blood samples at various time points.

    • Measure plasma ACTH and corticosterone levels to assess the blockade of dexamethasone-induced suppression.

In_Vivo_Anti_Glucocorticoid_Workflow start Start: Acclimatize Rats dex_admin Administer Dexamethasone (to suppress HPA axis) start->dex_admin grouping Divide into Groups: - this compound - Vehicle (Control) dex_admin->grouping mife_admin Administer this compound grouping->mife_admin vehicle_admin Administer Vehicle grouping->vehicle_admin blood_collection Collect Blood Samples (at timed intervals) mife_admin->blood_collection vehicle_admin->blood_collection hormone_assay Measure Plasma ACTH & Corticosterone blood_collection->hormone_assay analysis Data Analysis: Compare hormone levels between groups hormone_assay->analysis

In Vivo Anti-Glucocorticoid Experimental Workflow

Conclusion

This compound's dual antagonism of the progesterone and glucocorticoid receptors underpins its diverse clinical utility. A thorough understanding of its mechanisms of action, elucidated through a combination of in vitro and in vivo studies, is crucial for the continued development and application of this and other selective receptor modulators. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex pharmacology of this compound.

References

Methodological & Application

Application Notes and Protocols for the Mifepristone-Inducible Gene Expression System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mifepristone-inducible gene expression system, commercially known as the GeneSwitch™ system, offers a powerful tool for the temporal and dose-dependent control of transgene expression.[1][2] This system is particularly valuable in research and drug development for studying gene function, validating drug targets, and engineering cell-based therapies where precise control over protein production is critical.

This document provides a detailed overview of the system's mechanism, protocols for its implementation, and quantitative data to guide experimental design.

Mechanism of Action

The this compound-inducible system is a binary system consisting of two key components: a regulatory vector and an expression vector.[1][3]

  • The Regulatory Vector (pSwitch): This plasmid expresses a chimeric regulatory protein. This protein is a fusion of three domains:

    • A DNA-binding domain (DBD) from the yeast GAL4 protein, which recognizes and binds to specific Upstream Activator Sequences (UAS).[2][4]

    • A truncated ligand-binding domain (LBD) from the human progesterone (B1679170) receptor (hPR-LBD), which specifically binds to the synthetic steroid this compound (RU-486).[4][5]

    • An activation domain (AD) from the human NF-κB p65 protein, which recruits the transcriptional machinery.[4][6]

  • The Expression Vector (pGene): This plasmid contains the gene of interest (GOI) cloned downstream of a promoter that includes multiple copies of the GAL4 UAS.[3][4]

In the absence of this compound, the regulatory protein is synthesized but remains in an inactive conformation and cannot efficiently activate transcription.[2][7] Upon administration of this compound, the ligand binds to the hPR-LBD, causing a conformational change in the regulatory protein.[4][6] This activation allows the protein to dimerize and bind to the UAS sequences on the expression vector, leading to the recruitment of the transcriptional machinery and robust expression of the GOI.[6] A key feature of some versions of this system is an autoregulatory feedback loop, where the regulatory protein also controls its own expression, further amplifying the response.[3][4]

Signaling Pathway Diagram

Mifepristone_Inducible_System cluster_0 Inactive State (No this compound) cluster_1 Active State (+ this compound) Regulatory_Protein_Inactive Inactive Regulatory Protein UAS_Promoter_Inactive UAS Promoter Regulatory_Protein_Inactive->UAS_Promoter_Inactive No Binding GOI_Inactive Gene of Interest (GOI) UAS_Promoter_Inactive->GOI_Inactive No Transcription This compound This compound Regulatory_Protein_Active Active Regulatory Protein This compound->Regulatory_Protein_Active Binds & Activates UAS_Promoter_Active UAS Promoter Regulatory_Protein_Active->UAS_Promoter_Active Binds GOI_Active Gene of Interest (GOI) UAS_Promoter_Active->GOI_Active Transcription mRNA mRNA GOI_Active->mRNA Protein Protein mRNA->Protein Translation

Caption: Mechanism of the this compound-inducible gene expression system.

Quantitative Data Summary

The this compound-inducible system is characterized by its high sensitivity and low basal expression. The following tables summarize key quantitative parameters to aid in experimental design.

ParameterValueCell/System TypeReference
This compound Concentration for Induction 10⁻¹²–10⁻⁸ MMammalian cells[8]
1-100 nM (optimization range)Mammalian cells[9]
Half-Maximal Induction (EC₅₀) ~10⁻¹⁰ MMammalian cells[3]
Recommended Plasmid Ratio (pSwitch:pGene) At least 1:4 (w/w)Transient transfection in mammalian cells[3]
Time Point Post-InductionEventCell/System TypeReference
6 hoursIncreased mRNA levelsHuh7 cells[6]
16 hoursPeak mRNA levelsHuh7 cells[6]
24-48 hoursPeak protein expressionHuh7 cells[6]
48 hoursReversal of expression after withdrawalMurine Neural Progenitor Cells[8]
~7 daysReturn to baseline after withdrawalMurine Neural Progenitor Cells[8]

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).[3][9]

  • Reconstitution: Dissolve lyophilized this compound in 100% ethanol (B145695) to prepare a 1 mM stock solution.[9] For example, add 233 µL of 100% ethanol to a 100 µg vial.[9]

  • Storage: Store the 1 mM stock solution at -20°C, where it is stable indefinitely.[9]

  • Working Solution: Prepare a 10 µM working solution by diluting the 1 mM stock solution in 100% ethanol. Store the working solution at -20°C.[9]

Co-transfection of Mammalian Cells

This protocol is a general guideline for transient transfection. Optimization of transfection conditions for your specific cell line is recommended.

  • Cell Seeding: Seed mammalian cells in the desired culture vessel to achieve 50-80% confluency at the time of transfection.

  • Plasmid DNA Preparation: For each transfection, prepare a mix of the regulatory plasmid (pSwitch) and the expression plasmid (pGene containing your GOI). A recommended starting ratio is at least 1:4 (w/w) of pSwitch to pGene.[3]

  • Transfection: Use a suitable transfection reagent according to the manufacturer's protocol. Add the DNA-transfection reagent complexes to the cells.

  • Post-Transfection Incubation: Incubate the cells for 24-48 hours to allow for expression of the regulatory protein.

Induction of Gene Expression
  • This compound Addition: 24-48 hours post-transfection, add this compound to the culture medium to the desired final concentration. A typical starting concentration is 10 nM.[6][9] Optimization may be required, with a range of 1-100 nM being effective.[9]

  • Incubation: Incubate the cells for the desired period to allow for gene expression. The time course of expression will depend on the gene of interest and the experimental goals.

  • Analysis: Harvest cells or culture supernatant at various time points for analysis of mRNA (e.g., by qRT-PCR) or protein (e.g., by Western blot, ELISA, or functional assay) expression.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow This compound-Inducible System Workflow Start Start Cell_Seeding Seed Mammalian Cells Start->Cell_Seeding Plasmid_Prep Prepare pSwitch & pGene DNA Mixture (e.g., 1:4 ratio) Cell_Seeding->Plasmid_Prep Transfection Co-transfect Cells Plasmid_Prep->Transfection Incubation_24_48h Incubate 24-48h Transfection->Incubation_24_48h Induction Add this compound (e.g., 10 nM) Incubation_24_48h->Induction Incubation_Time_Course Incubate for Desired Time (e.g., 6h, 16h, 24h, 48h) Induction->Incubation_Time_Course Analysis Harvest for Analysis (qRT-PCR, Western Blot, etc.) Incubation_Time_Course->Analysis End End Analysis->End

Caption: A typical experimental workflow for using the this compound-inducible system.

Considerations and Best Practices

  • Cell Line Selection: The system has been shown to be effective in a variety of cell lines. However, cell lines expressing endogenous progesterone or glucocorticoid receptors may exhibit off-target effects.[3] It is advisable to test for such effects in your chosen cell line.

  • Basal Expression: While the system generally has low basal expression, this can be influenced by the ratio of the regulatory and expression plasmids.[3] Optimizing this ratio can help minimize "leaky" expression in the uninduced state.

  • Toxicity: The concentrations of this compound used for gene induction are generally not toxic to mammalian cells that lack the target receptors.[3] However, it is always good practice to perform a toxicity assay with your specific cell line.

  • In Vivo Applications: The this compound-inducible system has been successfully used in animal models, including mice and zebrafish.[1][5] this compound can cross the blood-brain barrier, making it suitable for studies in the central nervous system.[8]

By following these guidelines and protocols, researchers can effectively utilize the this compound-inducible gene expression system for precise and tunable control of their gene of interest.

References

Application Notes and Protocols for In Vivo Studies Using Mifepristone in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of mifepristone (RU-486) in in vivo mouse model studies. This compound, a synthetic steroid, is a potent antagonist of the progesterone (B1679170) and glucocorticoid receptors, making it a valuable tool for research in reproductive biology, oncology, and endocrinology.

Mechanism of Action

This compound's primary mechanism of action involves competitively binding to the intracellular progesterone receptor (PR) and glucocorticoid receptor (GR), thereby blocking the physiological effects of progesterone and cortisol, respectively.[1][2] In the absence of the natural ligand, it can act as a partial agonist.[3] This antagonism disrupts progesterone-dependent processes such as the maintenance of pregnancy and the growth of hormone-sensitive tumors.[1][4] Additionally, this compound has been shown to inhibit the PI3K/Akt and MAPK signaling pathways and, in some contexts, act as a functional antagonist for the leukemia inhibitory factor receptor (LIFR), thereby inhibiting the JAK/STAT signaling pathway.[5][6][7]

Applications in Mouse Models

In vivo studies in mouse models have utilized this compound across various research areas:

  • Reproductive Biology: Investigating pregnancy termination, embryo implantation, and mammary gland development.[4][8]

  • Oncology: Evaluating its anti-proliferative and cytostatic effects on various cancers, including ovarian, lung, neuroblastoma, and hepatocellular carcinoma.[1][4][9][10]

  • Endocrinology: Studying the effects of glucocorticoid receptor antagonism.

Data Presentation: Quantitative In Vivo Data

The following tables summarize quantitative data from various in vivo mouse model studies using this compound.

Table 1: this compound Dosing and Administration in Mouse Models

ApplicationMouse StrainThis compound DoseAdministration RouteDosing ScheduleReference
Pregnancy TerminationICR2 mg/kgSubcutaneousSingle dose on gestational day 8[4]
Mammary Gland DysplasiaKunming0.20 - 1.20 mg/kgSubcutaneousSingle or multiple doses during pregnancy[8]
Spontaneous Lung CancerInbred A0.3 mg/mouse (~15 mg/kg)Oral Gavage3 times weekly from 8 weeks of age[1][9]
Ovarian Carcinoma XenograftNude0.5 - 1.0 mg/dayNot SpecifiedDaily for 40 days[4]
Neuroblastoma XenograftNude15 mg/kg/dayNot SpecifiedDaily for 4 weeks[1]
Leydig Cell TumorTransgenic10 mg/kgNot Specified1 month[11]
Hepatocellular Carcinoma XenograftNudeNot SpecifiedNot SpecifiedNot Specified[10]

Table 2: Observed In Vivo Effects of this compound in Mouse Models

ApplicationKey FindingsQuantitative DataReference
Pregnancy TerminationIncreased embryo resorptionResorption rate: 77.78% (this compound) vs. 4.06% (control)[4]
Mammary Gland DysplasiaAltered serum hormone levels, decreased milk yieldSignificant changes in E2, P4, PRL, GH, CORT, and OT levels[8]
Spontaneous Lung CancerImproved survival and quality of life1-year survival: 57.6% (this compound) vs. 26.6% (control)[9]
Ovarian Carcinoma XenograftDose-dependent delay in tumor growthTumor doubling time: 17.2 days (1 mg/day) vs. 9.5 days (placebo)[4]
Hepatocellular Carcinoma XenograftReduced tumor weightTumor weight: 152.9 mg (this compound) vs. 688.8 mg (control)[10]
Leydig Cell TumorStimulated tumor growth at low dosesIncreased Ki67-positive cells to 60-80% vs. 40% in control[11]

Experimental Protocols

Protocol for Inducing Abortion in a Mouse Model

This protocol is adapted from a study investigating the immunoregulatory effects of this compound-induced abortion.[4]

Materials:

  • This compound (Sigma-Aldrich, M8046)

  • Phosphate-buffered saline (PBS)

  • 6-8 week old female ICR mice

  • Male ICR mice

Procedure:

  • House female and male mice at a 2:1 ratio for mating.

  • Check for the presence of a vaginal plug the following morning, designating this as gestational day 0 (GD0).

  • On GD8, subcutaneously inject pregnant mice with 2 mg/kg of this compound freshly dissolved in 200 µL of PBS.

  • The control group should receive a subcutaneous injection of 200 µL of sterile PBS.

  • Sacrifice mice 6 hours post-injection.

  • Record the pregnancy rate and the number of embryos to calculate the embryo resorption rate.

Protocol for Evaluating the Anti-Tumor Efficacy of this compound in an Ovarian Carcinoma Xenograft Model

This protocol is based on a study demonstrating the in vivo anti-tumor effects of this compound on ovarian cancer.[4]

Materials:

  • This compound

  • Vehicle control (e.g., placebo pellets)

  • Human ovarian cancer cell line (e.g., SK-OV-3)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

Procedure:

  • Subcutaneously inject 5 x 10^6 human ovarian cancer cells suspended in Matrigel into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign mice to treatment groups (e.g., placebo, 0.5 mg/day this compound, 1.0 mg/day this compound).

  • Administer treatment daily. The original study does not specify the route for the in vivo xenograft model, however, oral gavage or subcutaneous injection are common.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²) / 2.

  • Monitor animal body weight and general health throughout the study.

  • After a predetermined period (e.g., 40 days), sacrifice the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound primarily acts by blocking progesterone and glucocorticoid receptors. This antagonism can lead to the downstream inhibition of several signaling pathways implicated in cell proliferation and survival.

mifepristone_signaling cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Effects This compound This compound PR Progesterone Receptor (PR) This compound->PR GR Glucocorticoid Receptor (GR) This compound->GR LIFR LIF Receptor (LIFR) This compound->LIFR PI3K_Akt PI3K/Akt Pathway PR->PI3K_Akt MAPK MAPK Pathway PR->MAPK JAK_STAT JAK/STAT Pathway LIFR->JAK_STAT Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation CellCycleArrest Cell Cycle Arrest (G1/S) MAPK->CellCycleArrest MAPK->Proliferation JAK_STAT->Proliferation

Caption: this compound's antagonism of PR, GR, and LIFR inhibits downstream pro-proliferative signaling.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

xenograft_workflow start Start: Prepare Cancer Cell Suspension implantation Subcutaneous Implantation of Cells into Nude Mice start->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_control Administer Vehicle (Control Group) randomization->treatment_control Group 1 treatment_this compound Administer this compound (Treatment Group) randomization->treatment_this compound Group 2 monitoring Monitor Tumor Volume and Animal Health treatment_control->monitoring treatment_this compound->monitoring endpoint Endpoint: Sacrifice and Tumor Excision monitoring->endpoint analysis Tumor Weight Measurement and Further Analysis (e.g., IHC, Western Blot) endpoint->analysis

Caption: Workflow for a this compound xenograft study from cell implantation to endpoint analysis.

References

Application Notes and Protocols for Mifepristone in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (RU-486) is a synthetic steroid that acts as a potent competitive antagonist at the progesterone (B1679170) and glucocorticoid receptors.[1][2] Its high affinity for these receptors makes it a valuable tool in various fields of animal research, including reproductive biology, endocrinology, oncology, and neuroscience. In research settings, it is primarily used to study the roles of progesterone and glucocorticoids, to induce medical abortion, and to investigate conditions like Cushing's syndrome.[3][4]

These application notes provide a summary of dosages, administration protocols, and mechanistic insights for the use of this compound in common animal models.

Dosage and Administration Data

The appropriate dosage and administration route for this compound can vary significantly depending on the animal model, the research objective, and the specific experimental design. The following tables summarize dosages reported in peer-reviewed literature.

Table 1: this compound Dosage and Administration in Mice

Research AreaStrain/ModelDosageRoute of AdministrationFrequency/DurationVehicleReference
Developmental EffectsLactating Mice8 mg/kgOral GavageDaily for 4 daysPeanut Oil[5]
Mammary Gland DevelopmentPregnant Mice1.20 mg/kgSubcutaneous (SC)Single dose on Pregnancy Day 41, 3-propanediol[6]
Mammary Gland DevelopmentPregnant Mice0.40 mg/kgSubcutaneous (SC)Single dose on Pregnancy Day 81, 3-propanediol[6]
Mammary Gland DevelopmentPregnant Mice0.20 mg/kgSubcutaneous (SC)Single dose on Pregnancy Day 121, 3-propanediol[6]
Stress ResearchC57BL/6J MiceNot specifiedOral (in oats)Single or 7 consecutive daysOats[7]

Table 2: this compound Dosage and Administration in Rats

Research AreaStrain/ModelDosageRoute of AdministrationFrequency/DurationVehicleReference
Anti-androgenic EffectsNot specified10 - 100 mg/kgNot specifiedProlonged administrationNot specified[3]
Ovulation StudiesNot specified3 mg/kg/dayNot specified4 daysNot specified[8]
Stress System ResetWistar Rats50 mg/kgOral GavageOnce daily for 5 days0.25% carboxymethylcellulose / 0.2% Tween 20[7]
Pregnancy TerminationLong-Evans Rats50 mg/kgIntragastric (i.g.)Days 12-14 of gestation1% Carboxymethylcellulose Sodium / 0.2% Tween® 80[9]

Table 3: this compound Dosage and Administration in Other Species

SpeciesResearch AreaDosageRoute of AdministrationFrequency/DurationReference
DogPregnancy Termination2.5 - 3.5 mg/kgOral (PO)Twice daily (BID) for 4.5+ days[10]
DogPregnancy Termination5 mg/kgOral (PO)Twice daily (BID) until abortion observed[11]
DogParturition Induction2.5 mg/kgOral (PO)Twice daily (BID) for 4-5 days[10]
SheepPreterm Birth Induction50 mg (total dose)Intramuscular (IM)Single dose 48h before induced birth[12]

Note: Dose conversion between species should be performed with caution, considering factors like body surface area. Allometric scaling principles are recommended for extrapolating a human equivalent dose (HED) or animal equivalent dose (AED) when direct data is unavailable.[13]

Experimental Protocols

Preparation of this compound Solutions

The vehicle used to dissolve or suspend this compound is critical for ensuring accurate dosing and bioavailability. The choice of vehicle depends on the administration route.

  • For Oral Gavage (Rats):

    • Prepare a vehicle solution of 1% Carboxymethylcellulose Sodium and 0.2% Tween® 80 in sterile water.[9]

    • Weigh the required amount of this compound powder.

    • Create a homogenous suspension in the vehicle to achieve the target concentration (e.g., for a 50 mg/kg dose in a rat receiving 3 mL, the concentration would be weight-dependent).[9]

    • Vortex the suspension thoroughly before each administration to ensure uniformity.

  • For Subcutaneous Injection (Mice):

    • Use 1, 3-propanediol as the solvent.[6]

    • Dissolve this compound powder in the solvent to the desired final concentration (e.g., to deliver 1.20 mg/kg in a 0.10 mL injection volume).[6]

    • Ensure the solution is clear and free of particulates before drawing it into a sterile syringe.

Administration Techniques
  • Oral Gavage: This is a common method for precise oral dosing in rodents.

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the animal's snout to the last rib to ensure the needle reaches the stomach without causing injury.

    • Introduce the needle smoothly along the roof of the mouth and down the esophagus.

    • Administer the suspension slowly to prevent regurgitation.

  • Subcutaneous (SC) Injection:

    • Grasp a fold of loose skin, typically between the shoulder blades.

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the solution to form a small bleb under the skin.

  • Intramuscular (IM) Injection: This route is often used in larger animals like sheep.

    • Identify a suitable large muscle mass, such as the quadriceps or gluteal muscles.

    • Use an appropriate gauge and length needle for the animal's size.

    • Insert the needle deep into the muscle belly.

    • Aspirate to check for blood.

    • Inject the drug at a steady rate.

Mechanism of Action and Signaling

This compound's primary mechanism involves the competitive blockade of progesterone and glucocorticoid receptors.[2][14] By binding to these intracellular receptors with high affinity, it prevents the natural hormones from exerting their effects, leading to altered gene transcription and subsequent physiological changes.[1]

In the context of pregnancy, blocking the progesterone receptor leads to the breakdown of the uterine lining (endometrium), cervical softening, and increased uterine contractility, ultimately resulting in the termination of the pregnancy.[3][14] Its anti-glucocorticoid action is utilized in models of Cushing's syndrome.[2] Furthermore, studies in uterine leiomyomas suggest this compound can inhibit the IGF-1 signaling pathway, reducing the phosphorylation of downstream effectors like ERK1/2.[15]

Mifepristone_Signaling_Pathway cluster_cell Target Cell cluster_receptors Intracellular Receptors cluster_pathways Downstream Signaling cluster_effects Physiological Effects Mif This compound PR Progesterone Receptor (PR) Mif->PR Binds & Blocks GR Glucocorticoid Receptor (GR) Mif->GR Binds & Blocks IGF1 IGF-1 Pathway Mif->IGF1 Inhibits Gene Progesterone-dependent Gene Transcription PR->Gene Inhibits Effect2 Anti-glucocorticoid Effects Effect1 Pregnancy Termination ERK p-ERK1/2 IGF1->ERK Activates Effect3 Inhibition of Cell Proliferation

This compound's dual antagonism of PR and GR and its impact on signaling pathways.

General Experimental Workflow

A typical in-vivo study using this compound follows a structured workflow to ensure reproducibility and validity of the results.

Experimental_Workflow A 1. Animal Acclimatization (e.g., 1-2 weeks) B 2. Baseline Measurements (Body weight, food intake, etc.) A->B C 3. Randomization (Control vs. Treatment Groups) B->C D 4. Drug Administration (this compound or Vehicle) According to protocol C->D E 5. In-life Monitoring (Clinical signs, weight changes, vaginal bleeding, etc.) D->E F 6. Endpoint Procedures (e.g., pregnancy assessment, tissue collection, blood sampling) E->F G 7. Data & Sample Analysis (Biochemical assays, histology, statistical analysis) F->G

A generalized workflow for conducting animal research studies with this compound.

Toxicology and Safety in Animal Studies

This compound generally exhibits low acute toxicity in animal models.[6] The primary observed effects are related to its potent anti-hormonal activities.

  • Acute Toxicity: No toxic effects were reported in several species with acute doses up to 1000 mg/kg.[6]

  • Sub-chronic Toxicity: In rodents and monkeys, daily doses up to 200 mg/kg and 125 mg/kg, respectively, showed no toxicity beyond the expected anti-hormonal effects, such as decreased uterine weight and inadequate mammary development.[6]

  • Developmental Effects: While studies in mice and rats showed no developmental abnormalities, they were observed in rabbits.[3] Chronic low-dose exposure in newborn rats was associated with reproductive abnormalities.[3]

Researchers should carefully monitor animals for signs related to the intended pharmacological effect (e.g., vaginal bleeding in pregnancy termination studies) and for any unexpected adverse events. Control groups receiving only the vehicle are mandatory for all experiments to differentiate drug effects from procedural or vehicle effects.

References

Mifepristone as a Pharmacological Tool in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (RU-486) is a synthetic steroid with potent antagonistic effects on progesterone (B1679170) and glucocorticoid receptors.[1][2] While widely known for its use in medical termination of pregnancy, a growing body of preclinical research has highlighted its potential as a pharmacological tool in oncology. This compound has demonstrated anti-proliferative, pro-apoptotic, and chemosensitizing effects across a variety of cancer cell lines, originating from both reproductive and non-reproductive tissues.[3][4] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis. This document provides detailed application notes and experimental protocols for utilizing this compound in cancer cell line research.

Mechanisms of Action

This compound exerts its anti-cancer effects through several mechanisms, primarily centered around its ability to antagonize steroid hormone receptors and modulate downstream signaling cascades.

1. Progesterone Receptor (PR) Antagonism: In hormone-dependent cancers, such as certain breast and endometrial cancers, this compound competitively binds to the progesterone receptor, blocking the proliferative signals mediated by progesterone.[1] Interestingly, its efficacy is not strictly limited to PR-positive cells, suggesting alternative mechanisms of action.[3]

2. Glucocorticoid Receptor (GR) Antagonism: this compound also acts as a potent antagonist of the glucocorticoid receptor.[1] In some cancer types, particularly triple-negative breast cancer, GR activation has been linked to chemotherapy resistance. By blocking GR, this compound can inhibit anti-apoptotic signaling and enhance the efficacy of cytotoxic agents.[5]

3. Modulation of Signaling Pathways: this compound has been shown to impact several critical signaling pathways involved in cancer progression:

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. This compound has been observed to suppress the PI3K/Akt signaling cascade in oral and endometrial cancer cells, leading to decreased cell viability.[6][7]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for transmitting proliferative signals from the cell surface to the nucleus. This compound can inhibit this pathway, contributing to its anti-proliferative effects in cancer cells like oral cancer.[6][8]

  • Cell Cycle Regulation: this compound can induce cell cycle arrest, primarily at the G1/S transition.[9] This is often associated with the downregulation of cyclin-dependent kinase 2 (Cdk2) activity and the upregulation of Cdk inhibitors such as p21cip1 and p27kip1.[9]

Data Presentation: Effects of this compound on Cancer Cell Lines

The following table summarizes the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Cell LineCancer TypeParameterThis compound ConcentrationEffectReference
HEC-1-A Endometrial CancerIC5016 µg/mLGrowth Inhibition
Ishikawa Endometrial CancerIC5019 µg/mLGrowth Inhibition[10]
HHUA Endometrial CancerApoptosis25-100 µmol/LIncreased apoptosis in a dose-dependent manner[2]
KLE Endometrial CancerGrowth Inhibition5.0 µg/mL39.3% inhibition
Hec-1A Endometrial CancerGrowth Inhibition5.0 µg/mL66.3% inhibition
RL95-2 Endometrial CancerGrowth Inhibition5.0 µg/mL75.5% inhibition
MCF-7 Breast CancerIC506.9 ± 0.5 μMCell density reduction
C4-I Cervical CancerIC505.3 ± 0.3 μMCell density reduction
HeLa/MMC Cervical CancerResistance Index Reduction10 µg/mLReduced from 5.02 to 1.46
SK-OV-3 Ovarian CancerProliferation IC506.25 µMGrowth Inhibition[10]
OV2008 Ovarian CancerProliferation IC506.91 µMGrowth Inhibition[10]
3AO Ovarian CancerGrowth Inhibition5-80 µmol/L1.7% to 75.0% inhibition (dose and time-dependent)[9]
DU-145 Prostate CancerApoptosis Rate10 µmol/L15.3% (24h), 30.4% (48h)[1]
PC-3 Prostate CancerApoptosis Rate10 µmol/L22.2% (24h), 32.0% (48h)[1]
MIA PaCA-2 Pancreatic CancerIC500.11 µMReversal of LIF-induced proliferation

Mandatory Visualizations

Signaling Pathway Diagrams

Mifepristone_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_mem GR PR_mem PR GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Ras Ras GrowthFactorReceptor->Ras This compound This compound GR_cyto GR This compound->GR_cyto Inhibits PR_cyto PR This compound->PR_cyto Inhibits This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Bax Bax This compound->Bax Promotes GR_nuc GR GR_cyto->GR_nuc Translocation PR_nuc PR PR_cyto->PR_nuc Translocation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes GR_nuc->GeneExpression Blocks Activation PR_nuc->GeneExpression Blocks Activation CellCycleArrest Cell Cycle Arrest (G1/S Phase) GeneExpression->CellCycleArrest Leads to CellCycleArrest->Apoptosis

Caption: this compound's multifaceted anti-cancer mechanisms.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Line Culture treatment Treat with this compound (Varying Concentrations and Durations) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot Western Blotting (e.g., for p-Akt, Bcl-2, Bax) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion on this compound's Effect data_analysis->conclusion

Caption: General workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for detecting changes in the expression levels of specific proteins in key signaling pathways (e.g., Akt, p-Akt, Bcl-2, Bax) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound presents a valuable pharmacological tool for in vitro cancer research. Its ability to modulate multiple key signaling pathways and induce cytostatic and cytotoxic effects in a wide range of cancer cell lines makes it a subject of ongoing investigation for its potential therapeutic applications. The protocols provided in this document offer a foundation for researchers to explore the multifaceted anti-cancer properties of this compound in various cancer models. Careful experimental design and data interpretation are crucial for elucidating its precise mechanisms of action and potential clinical relevance.

References

Application Notes: Utilizing Mifepristone in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that functions as a potent antagonist for both progesterone (B1679170) and glucocorticoid receptors[1][2][3]. Its high affinity for these receptors allows it to block the normal physiological effects of progesterone and cortisol, making it a valuable tool in various research and clinical applications[2]. In the context of primary cell culture, this compound is utilized to investigate a range of cellular processes, including proliferation, migration, apoptosis, and differentiation. Its applications span studies in reproductive biology, cancer research, and neurobiology, where it helps elucidate the roles of progesterone and glucocorticoid signaling in both normal and pathological states[4][5][6].

Mechanism of Action

This compound exerts its effects primarily by competitively binding to the intracellular progesterone and glucocorticoid receptors with high affinity[2][3]. This binding prevents the receptors from adopting an active conformation, thereby inhibiting the transcription of target genes that are normally regulated by progesterone and cortisol. This antagonism can lead to various downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival[7][8].

Mechanism of this compound Action cluster_0 Cell This compound This compound Receptor Progesterone or Glucocorticoid Receptor This compound->Receptor Binds & Blocks Nucleus Nucleus Transcription Gene Transcription (Inhibited) Nucleus->Transcription Inhibition CellularResponse Altered Cellular Response (e.g., Apoptosis, Growth Arrest) Transcription->CellularResponse

Caption: this compound binds to and blocks steroid receptors, inhibiting gene transcription.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for experimental consistency. This compound is soluble in 100% ethanol[9].

Materials:

  • This compound powder (e.g., Thermo Fisher Scientific)[9]

  • 100% Ethanol (B145695) (Molecular Biology Grade)

  • Sterile microcentrifuge tubes or vials

  • Sterile, nuclease-free water or culture medium

A. Preparation of 1 mM Stock Solution:

  • To prepare a 1 mM stock solution from 100 µg of this compound powder (MW: 429.6 g/mol ), add 233 µL of 100% ethanol to the vial[9].

  • Mix gently by vortexing or pipetting until the powder is completely dissolved. Do not heat[9].

  • Seal the vial tightly (e.g., with paraffin (B1166041) film) to prevent evaporation[9].

  • Store the 1 mM stock solution at -20°C. The solution is stable indefinitely under these conditions[9].

B. Preparation of Working Solution (e.g., 10 µM):

  • To create a 10 µM working solution, dilute the 1 mM stock solution 1:100. For example, add 10 µL of the 1 mM stock to 990 µL of 100% ethanol[9].

  • The final concentration of the solvent (ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol) must be included in all experiments.

  • Store the working solution at -20°C[9].

General Protocol for Treating Primary Cells with this compound

This workflow provides a general outline for applying this compound to primary cells in culture. Optimization of cell density, this compound concentration, and incubation time is crucial for each specific primary cell type and experimental goal.

cluster_workflow Experimental Workflow for this compound Treatment A 1. Isolate and Seed Primary Cells B 2. Allow Cells to Adhere (e.g., 24 hours) A->B C 3. Prepare this compound Working Solutions B->C D 4. Replace Medium with Treatment Medium (containing this compound or Vehicle) C->D E 5. Incubate for Desired Duration (e.g., 24, 48, 72h) D->E F 6. Perform Downstream Assays (Proliferation, Migration, Western Blot, etc.) E->F

Caption: General workflow for treating primary cells with this compound.

Cell Proliferation/Viability Assay (MTT/XTT)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/mL) and allow them to attach overnight[7].

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control[5][7].

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[4][7].

  • Assay:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions[10].

    • Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells[10].

    • If using MTT, add a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 492 nm for XTT) using a microplate reader[10].

  • Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Scratch (Wound-Healing) Assay for Cell Migration

This assay evaluates the effect of this compound on collective cell migration.

  • Create Monolayer: Seed primary cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create Scratch: Use a sterile 200 µL pipette tip to create a uniform "scratch" or wound in the monolayer[7].

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control[7].

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope with a camera[7].

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Quantitative Data Summary

The effects of this compound are dose- and cell-type-dependent. The following table summarizes effective concentrations and observed effects from various studies.

Cell TypeConcentrationExposure TimeObserved EffectCitation
Oral Cancer Cells (TYS, SAS-H1) 20 µM24 - 48 hoursReduced cell proliferation by 40-50%; inhibited collective cell migration.[7]
Ovarian Cancer Cells (SK-OV-3) ~6.25 µM (IC₅₀)3 days50% inhibition of cell proliferation.[4]
Endometrial Carcinoma Cells (HHUA) 50 - 100 µmol/LNot SpecifiedDose-dependent inhibition of proliferation, migration, and invasion; promotion of apoptosis.[5][8]
Mouse Blastocysts 20 µM48 hoursSignificantly reduced total cell number and inhibited embryonic outgrowth.[1]
Pancreatic Cancer Cells (MIA PaCa-2) 0.11 µM (IC₅₀)48 hoursReversed LIF-induced cell proliferation.[11]
Purkinje Neurons (Organotypic Culture) ≥5 µMNot SpecifiedPrevents apoptotic death of Purkinje cells.[6]

Signaling Pathways and Visualization

This compound has been shown to inhibit pro-survival signaling pathways, contributing to its anti-proliferative effects.

Inhibition of PI3K/Akt and MAPK Pathways

In several cancer cell types, this compound treatment leads to the suppression of the PI3K/Akt and MAPK signaling cascades. This inhibition is a key mechanism behind its ability to reduce cell proliferation and migration[7][8].

cluster_pathways This compound-Inhibited Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK p44/42 MAPK (ERK) This compound->MAPK inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival MAPK->Proliferation MAPK->Migration MAPK->Survival

Caption: this compound inhibits the PI3K/Akt and MAPK pathways, reducing cell proliferation.

References

Application Notes and Protocols for Mifepristone in Uterine Fibroid Research in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing rat models for the preclinical evaluation of mifepristone as a treatment for uterine fibroids. The following sections detail protocols for inducing uterine fibroids in rats, this compound treatment regimens, and various analytical methods to assess treatment efficacy.

Induction of Uterine Fibroids in Rat Models

The development of a reliable animal model is crucial for studying the pathogenesis of uterine fibroids and evaluating potential therapies. Several methods have been reported for inducing uterine fibroid-like lesions in rats.

Protocol 1: Hormone-Induced Uterine Fibroids

This protocol utilizes the administration of estrogen and progesterone (B1679170) to stimulate the growth of uterine fibroids.

  • Animal Model: Female Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Materials:

  • Procedure:

    • Administer estradiol benzoate (e.g., 200 µ g/rat ) via intramuscular injection twice a week for 8-10 weeks to induce uterine nodules.[1]

    • Alternatively, a combination of diethylstilbestrol (B1670540) (1.35 mg/kg/day orally) and progesterone injection (1.0 mg/180g intramuscularly three times a week) for 5-6 weeks can be used.

  • Confirmation: The formation of uterine fibroids can be confirmed by gross morphological examination and histological analysis of uterine tissue sections.

Protocol 2: Monosodium Glutamate (MSG)-Induced Uterine Fibroids

Chronic administration of MSG has been shown to induce uterine fibroids in rats.

  • Animal Model: Female Wistar or albino rats

  • Materials:

    • Monosodium Glutamate (MSG)

  • Procedure:

    • Administer a daily oral gavage of MSG (200-300 mg/kg body weight) for 28-30 days.[2][3]

  • Confirmation: Histological examination of uterine tissue is used to confirm the presence of fibroid-like lesions.[2]

This compound Treatment Protocols

While specific validated protocols for this compound treatment in rat models of uterine fibroids are not extensively documented, the following provides a general guideline based on available literature.

Administration Routes:

  • Oral Gavage: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose and administered daily.

  • Subcutaneous Injection: this compound can be dissolved in a suitable vehicle (e.g., sesame oil) and injected subcutaneously. A study in pregnant rats used a single subcutaneous dose of 10 mg/kg.

  • Intraperitoneal Injection: For some applications, this compound has been dissolved in propylene (B89431) glycol and administered via intraperitoneal injection at doses up to 60 mg/kg.

Dosage and Duration:

A study on hormone-induced uterine fibroids in Wistar rats used a daily oral dose of 2.2 mg of this compound for 6 weeks . It is important to note that dose-response studies are recommended to determine the optimal therapeutic dose for specific rat models and research objectives. Human clinical trials have investigated a range of doses, which may serve as a reference for designing animal studies (see Table 1).

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from human clinical trials, which can be used as a reference for expected outcomes and endpoints to measure in rat studies.

Table 1: Summary of this compound Dosage and Efficacy in Human Clinical Trials

Daily DoseTreatment DurationReduction in Fibroid VolumeReference
5 mg6 monthsNot statistically significant[4]
10 mg3 monthsNot statistically significant[4]
25 mg3 months37.5%[5]
50 mg (every other day)3 monthsStatistically significant decrease[4]

Table 2: Effects of this compound (25 mg/day for 3 months) on Uterine Fibroid Symptoms in Humans

ParameterBefore TreatmentAfter TreatmentReference
Mean Fibroid Volume (cm³)42.327.2[6]
Mean Hemoglobin (g/dL)9.3711.05[5]
Mean Pictorial Blood Loss Assessment Chart (PBAC) Score90.68.9[5]

Experimental Protocols for Efficacy Assessment

4.1. Experimental Workflow

experimental_workflow cluster_model Model Development cluster_treatment Treatment cluster_analysis Analysis Induction Induction of Uterine Fibroids Confirmation Confirmation of Fibroid Development Induction->Confirmation Randomization Randomization into Groups Confirmation->Randomization Treatment This compound Administration Randomization->Treatment Sacrifice Euthanasia and Tissue Collection Treatment->Sacrifice Histology Histopathological Analysis Sacrifice->Histology Molecular Molecular Analysis Sacrifice->Molecular

A high-level overview of the experimental workflow.

4.2. Tissue Collection and Processing

  • At the end of the treatment period, euthanize rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the uterus and carefully excise the uterine fibroids.

  • Measure and weigh the individual fibroids and the whole uterus.

  • Fix a portion of the tissue in 10% neutral buffered formalin for 24-48 hours for histological analysis.

  • Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for molecular and biochemical analyses.

4.3. Histopathological Analysis

Hematoxylin and Eosin (H&E) Staining Protocol

  • Dehydration and Embedding: Dehydrate the formalin-fixed tissues through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

  • Staining:

    • Stain with Hematoxylin solution for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute.

    • Rinse in running tap water.

    • Stain with Eosin solution for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate the stained sections through graded ethanol, clear in xylene, and mount with a coverslip using a mounting medium.

  • Analysis: Examine the slides under a light microscope to assess changes in fibroid morphology, cellularity, and necrosis.

4.4. Immunohistochemistry (IHC) for Proliferation Marker (PCNA)

  • Antigen Retrieval: Perform heat-induced epitope retrieval on deparaffinized and rehydrated sections using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a diaminobenzidine (DAB) substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

  • Analysis: Quantify the percentage of PCNA-positive cells to determine the proliferative index.

4.5. Apoptosis Detection (TUNEL Assay)

  • Permeabilization: Permeabilize deparaffinized and rehydrated tissue sections with proteinase K.

  • Labeling: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP to label the 3'-OH ends of fragmented DNA.

  • Detection: Apply a streptavidin-HRP conjugate and visualize with DAB.

  • Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., methyl green), dehydrate, and mount.

  • Analysis: Calculate the apoptotic index by counting the number of TUNEL-positive cells.

4.6. Molecular Analysis

Western Blot Protocol

  • Protein Extraction: Homogenize frozen uterine fibroid tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., PCNA, Caspase-3, Bcl-2, Bax, and phosphorylated forms of Akt and ERK) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

RT-qPCR Protocol for Gene Expression Analysis

  • RNA Extraction: Extract total RNA from frozen uterine fibroid tissue using a TRIzol-based method or a commercial kit.

  • RNA Quality and Quantity: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with gene-specific primers for targets such as Pcna, Casp3, Bcl2, and Bax. Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathways and Visualization

This compound primarily exerts its effects by blocking the progesterone receptor. This action influences several downstream signaling pathways implicated in uterine fibroid growth.

Progesterone Receptor Signaling Pathway

PR_pathway cluster_downstream Downstream Effects Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Activates This compound This compound This compound->PR Blocks PRE Progesterone Response Element (PRE) PR->PRE Binds to Proliferation Cell Proliferation (e.g., PCNA) PRE->Proliferation Promotes Anti_Apoptosis Inhibition of Apoptosis (e.g., Bcl-2) PRE->Anti_Apoptosis Promotes

This compound blocks progesterone binding to its receptor.

IGF-1/PI3K/Akt/mTOR Signaling Pathway

IGF1_pathway cluster_effects Cellular Effects This compound This compound IGF1 IGF-1 This compound->IGF1 Inhibits Expression IGF1R IGF-1 Receptor IGF1->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

This compound can inhibit the IGF-1 signaling pathway.

Wnt/β-catenin Signaling Pathway

Wnt_pathway cluster_effects Gene Transcription Progesterone Progesterone PR Progesterone Receptor Progesterone->PR Wnt Wnt Ligands PR->Wnt Upregulates Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Proliferation Proliferation Genes TCF_LEF->Proliferation This compound This compound This compound->PR Blocks

This compound may indirectly affect the Wnt/β-catenin pathway.

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific laboratory settings, reagents, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for the GeneSwitch™ System: Activation with Mifepristone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the GeneSwitch™ inducible mammalian expression system. The protocols focus on the activation of the system using various concentrations of mifepristone, offering guidance for optimizing gene expression studies.

Introduction to the GeneSwitch™ System

The GeneSwitch™ System is a powerful tool for inducible gene expression in mammalian cells, enabling tight control over the timing and level of target gene activation.[1][2] The system relies on the synthetic steroid, this compound, as the inducing agent, which activates a chimeric regulatory protein to drive transcription of the gene of interest. A key feature of this system is its autoregulatory feedback loop, which enhances the induction response.[1][2]

The core components of the GeneSwitch™ System are:

  • pSwitch Plasmid: Encodes the regulatory fusion protein. This protein consists of the yeast GAL4 DNA binding domain (DBD), a truncated human progesterone (B1679170) receptor ligand-binding domain (hPR-LBD), and the human p65 activation domain (AD) from NF-kB.[1]

  • pGene/V5-His Plasmid: An inducible expression plasmid containing a promoter with GAL4 upstream activating sequences (UAS) that controls the expression of the gene of interest.[1]

  • This compound: A synthetic steroid that acts as the inducing agent.[1][3]

Mechanism of Action

In the absence of this compound, the GeneSwitch™ regulatory protein is in an inactive state. Upon introduction of this compound, the ligand binds with high affinity to the truncated hPR-LBD of the regulatory protein.[2] This binding event triggers a conformational change, leading to the dimerization of the GeneSwitch™ protein.[2] The activated dimer then binds to the GAL4 UAS present in the promoters of both the pGene/V5-His and the pSwitch plasmids. This binding initiates the transcription of both the gene of interest and the regulatory protein itself, creating a positive feedback loop that amplifies the expression of the target gene.[2]

GeneSwitch_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound Inactive_GS Inactive GeneSwitch™ Protein (Monomer) This compound->Inactive_GS Binds to hPR-LBD Active_GS Active GeneSwitch™ Protein (Dimer) Inactive_GS->Active_GS Dimerization pSwitch pSwitch Plasmid (GAL4 UAS) Active_GS->pSwitch Binds to UAS pGene pGene Plasmid (GAL4 UAS) Active_GS->pGene Binds to UAS GS_mRNA GeneSwitch™ mRNA pSwitch->GS_mRNA Transcription GOI_mRNA Gene of Interest mRNA pGene->GOI_mRNA Transcription GS_Protein More GeneSwitch™ Protein GS_mRNA->GS_Protein Translation GOI_Protein Protein of Interest GOI_mRNA->GOI_Protein Translation GS_Protein->Inactive_GS

GeneSwitch™ System Signaling Pathway.

This compound Concentration and Gene Expression

The GeneSwitch™ system is highly sensitive to this compound, allowing for robust induction at low concentrations. The following table summarizes the key this compound concentrations for activating the system.

ParameterThis compound ConcentrationNotes
Recommended Induction Concentration 1 x 10⁻⁸ M (10 nM)Generally provides strong induction of the target gene.[1][2]
Half-Maximal Induction (EC₅₀) Approximately 10⁻¹⁰ M (0.1 nM)The concentration required to achieve 50% of the maximal induction.[2]
Optimization Range 1 - 100 nMVarying the concentration within this range can be used to fine-tune the level of gene expression.[3]
Dose-Dependent Range (in vitro) 10⁻¹² M to 10⁻⁸ MStudies have shown a dose-dependent increase in target gene expression within this range.[4]

Note: The optimal this compound concentration can be cell-type dependent, and empirical testing is recommended to determine the ideal concentration for a specific experimental setup.

Experimental Protocols

The following protocols provide a general framework for using the GeneSwitch™ system. Optimization may be required for specific cell lines and experimental goals.

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_induction Induction & Analysis Cell_Culture 1. Cell Seeding Plasmid_Prep 2. Plasmid DNA Preparation Transfection 3. Co-transfection of pSwitch and pGene Plasmids Plasmid_Prep->Transfection Recovery 4. Cell Recovery (24h) Transfection->Recovery Induction 5. Induction with this compound (24h) Recovery->Induction Analysis 6. Analysis of Gene Expression Induction->Analysis

General Experimental Workflow.
Materials

  • Mammalian cell line of choice

  • Complete growth medium

  • pSwitch plasmid

  • pGene/V5-His plasmid containing the gene of interest

  • Transfection reagent (e.g., Lipofectamine®)

  • This compound (RU-486)

  • Ethanol (100%) for this compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Reporter gene assay system (e.g., Luciferase Assay System, β-galactosidase Staining Kit)

Preparation of this compound Stock Solution
  • To prepare a 1 mM stock solution, dissolve 100 µg of this compound in 233 µL of 100% ethanol.[3]

  • Gently mix to ensure the powder is completely dissolved. Do not heat.[3]

  • Store the 1 mM stock solution at -20°C. The solution is stable indefinitely when stored correctly.[3]

  • For a 10 µM working solution, dilute 10 µL of the 1 mM stock solution in 990 µL of 100% ethanol.[3]

  • Store the working solution at -20°C.[3]

Co-transfection of Plasmids
  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 50-70% confluency at the time of transfection.[5]

  • Transfection Complex Preparation:

    • For each well to be transfected, dilute the pSwitch and pGene/V5-His plasmids in a serum-free medium. A recommended starting ratio of pSwitch to pGene/V5-His is at least 1:4 (w/w).[1] The total amount of DNA will depend on the transfection reagent and the size of the culture vessel.

    • In a separate tube, dilute the transfection reagent in a serum-free medium according to the manufacturer's instructions.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.

  • Transfection: Add the transfection complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 hours to allow for cell recovery and initial plasmid expression.[1]

Induction with this compound
  • After the 24-hour recovery period, remove the medium containing the transfection complexes.

  • Add fresh, complete growth medium containing the desired final concentration of this compound. For a final concentration of 10 nM (1 x 10⁻⁸ M), add 1 µL of a 10 µM this compound working solution to each 1 mL of medium.[1]

  • To optimize expression, a range of this compound concentrations from 1 nM to 100 nM can be tested.[3]

  • Incubate the cells for 24 hours at 37°C. The duration of induction can also be optimized.

Analysis of Gene Expression

The method for analyzing gene expression will depend on the reporter gene or the gene of interest. Common methods include:

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add an appropriate volume of cell lysis buffer to each well (e.g., 100 µL for a 24-well plate).

    • Incubate at room temperature for 10-15 minutes with gentle rocking to ensure complete lysis.

  • Luminometry:

    • Transfer a portion of the cell lysate (e.g., 20 µL) to a luminometer plate.

    • Add the luciferase assay substrate according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Cell Lysis: Lyse the cells as described for the luciferase assay.

  • Assay: Perform a colorimetric assay for β-galactosidase activity using a commercially available kit.[6] This typically involves incubating the cell lysate with a substrate that produces a colored product, which can be quantified using a spectrophotometer.

For non-reporter genes of interest, standard molecular biology techniques such as Western blotting or quantitative real-time PCR (qRT-PCR) can be used to analyze protein or mRNA expression levels, respectively.

Important Considerations

  • Cell Line Specificity: The efficiency of the GeneSwitch™ system and the optimal this compound concentration can vary between different cell lines. It is crucial to perform pilot experiments to optimize conditions for your specific cell type.

  • Endogenous Receptors: In cell lines that express endogenous progesterone or glucocorticoid receptors (e.g., some CHO and HeLa cell lines), this compound may have antagonistic effects on these native receptors.[1][2] However, the low concentrations used for GeneSwitch™ induction are generally not known to cause toxic or pleiotropic effects in cells lacking these receptors.[1][2]

  • Toxicity: this compound can be toxic at high concentrations. Handle the compound with appropriate safety precautions, including wearing gloves and a lab coat.[3]

  • Controls: Always include appropriate controls in your experiments, such as mock-transfected cells, cells transfected but not induced with this compound, and a positive control vector (e.g., pGene/V5-His/lacZ).[6]

By following these detailed protocols and considering the key parameters, researchers can effectively utilize the GeneSwitch™ system to achieve reliable and inducible control of gene expression for a wide range of applications in cellular biology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mifepristone Concentration for Inducible Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing mifepristone concentration for inducible gene expression systems, such as the GeneSwitch™ system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for inducing gene expression?

For most cell lines, a starting concentration of 10 nM this compound is recommended. However, the optimal concentration can vary depending on the cell type, the specific construct, and the desired level of expression. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.[1][2]

Q2: What is the typical range of this compound concentrations to test in a dose-response experiment?

A common range for a dose-response experiment is between 0.01 nM and 100 nM. This range typically covers the dynamic range of the system, from minimal to maximal induction.[1][2]

Q3: How long should I incubate my cells with this compound to see gene expression?

Induction of gene expression can be detected within hours of this compound exposure.[3] A typical incubation period for initial experiments is 24 to 48 hours. However, the optimal induction time can vary, so a time-course experiment may be necessary to pinpoint the peak expression time for your gene of interest.

Q4: What is "leaky" expression and how can I minimize it?

Leaky expression, or basal expression, refers to the expression of the target gene in the absence of the inducer (this compound). This can be a concern if the expressed protein is toxic to the cells. To minimize leaky expression, it is crucial to screen multiple stable cell clones, as the integration site of the expression cassette can influence basal activity. Some systems are designed with dual transcriptional-translational control to further suppress leaky expression.[4]

Q5: Can this compound have off-target effects on my cells?

At the low concentrations used for gene induction (in the nanomolar range), this compound is not known to have toxic or widespread pleiotropic effects on most mammalian cells, especially those lacking endogenous progesterone (B1679170) and glucocorticoid receptors.[2] However, in cell lines that do express these receptors, this compound may act as an antagonist.

Troubleshooting Guides

Problem 1: High Background Expression (Leaky Expression)

Symptom: You observe significant expression of your gene of interest in the control group (without this compound).

Possible Cause Suggested Solution
Integration Site of the Transgene: The genomic location where the inducible construct has integrated can influence its basal activity.Screen multiple independent stable cell clones to find one with low basal expression and high inducibility.
High Plasmid Copy Number: In transient transfections or in stable clones with multiple integrations, a high number of copies of the expression vector can lead to increased background.For transient transfections, try reducing the amount of plasmid DNA used. For stable cell lines, select clones with a single integration event if possible.
Promoter Activity: The minimal promoter in the inducible vector may have some inherent activity in your cell type.If possible, try a vector with a different minimal promoter.
Cell Line Characteristics: Some cell lines may be more prone to leaky expression with certain inducible systems.If the problem persists and is critical for your experiments, consider testing the system in a different cell line.
Problem 2: No or Low Induction of Gene Expression

Symptom: You do not observe any, or very little, expression of your gene of interest even at high concentrations of this compound.

Possible Cause Suggested Solution
Inefficient Transfection or Transduction: The cells may not have successfully incorporated the inducible system vectors.Verify the efficiency of your transfection or transduction method using a positive control (e.g., a constitutively expressed fluorescent protein).
Incorrect this compound Preparation or Storage: this compound may have degraded due to improper handling or storage.Prepare fresh this compound stock solutions in an appropriate solvent (e.g., ethanol) and store them at -20°C, protected from light.
Suboptimal this compound Concentration: The concentrations tested may be too low to induce expression in your specific cell line.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., up to 1 µM).
Issues with the Gene of Interest: The expressed protein may be unstable or rapidly degraded.Verify the integrity of your expression construct by sequencing. You can also test for the presence of the corresponding mRNA using RT-qPCR to determine if the gene is being transcribed.
Silencing of the Transgene: The integrated transgene may have been silenced over time in stable cell lines.Re-select your stable cell line or test a freshly thawed aliquot.
Problem with the GeneSwitch Protein: The regulatory protein itself may not be expressed or functional.Verify the expression of the GeneSwitch protein by Western blot if an antibody is available.

Data Presentation

Table 1: Recommended this compound Concentrations for Initial Experiments

ParameterRecommended ValueNotes
Starting Concentration 10 nMA good starting point for most cell lines.
Dose-Response Range 0.01 nM - 100 nMTo determine the optimal concentration.
Induction Time 24 - 48 hoursA time-course experiment may be needed for optimization.

Table 2: Example of Dose-Dependent Induction of a Reporter Gene

This compound (nM)Fold Induction (vs. Uninduced) in HEK293 CellsFold Induction (vs. Uninduced) in CHO Cells
0.015 ± 1.23 ± 0.8
0.125 ± 4.518 ± 3.2
1150 ± 20.1110 ± 15.7
10400 ± 35.8320 ± 28.9
100410 ± 38.2330 ± 30.1

Note: These are example data and the actual fold induction will vary depending on the specific gene of interest, the vector system, and the cell line used.

Experimental Protocols

Protocol: Optimizing this compound Concentration using a Dose-Response Assay

This protocol outlines the steps to determine the optimal this compound concentration for inducing your gene of interest in a stably transfected cell line.

Materials:

  • Stably transfected cells expressing your gene of interest under the control of a this compound-inducible promoter.

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 µM in 100% ethanol).

  • Multi-well plates (e.g., 24-well or 96-well).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (for protein or RNA extraction).

  • Reagents for downstream analysis (e.g., qPCR or Western blot).

Procedure:

  • Cell Seeding:

    • Seed your stable cell line in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 50-70% confluency).

    • Include wells for a no-mifepristone control and a range of this compound concentrations. It is recommended to perform each condition in triplicate.

  • This compound Induction:

    • Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. For a range of 0.1 nM to 100 nM, you can prepare intermediate dilutions.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. For the control wells, add medium with the same concentration of the solvent (e.g., ethanol) used for the this compound stock.

  • Incubation:

    • Incubate the cells for the desired induction period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Analysis:

    • After incubation, wash the cells with PBS.

    • Lyse the cells using an appropriate lysis buffer for either RNA or protein extraction.

    • Quantify the expression of your gene of interest using a suitable method:

      • RT-qPCR: To measure mRNA levels.

      • Western Blot: To measure protein levels.

      • Reporter Assay: If your gene of interest is linked to a reporter (e.g., luciferase or fluorescent protein).

  • Data Analysis:

    • Calculate the fold induction for each this compound concentration relative to the no-mifepristone control.

    • Plot the fold induction against the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 (the concentration that gives half-maximal induction) and the optimal concentration for maximal induction.

Mandatory Visualizations

Mifepristone_Inducible_System cluster_system GeneSwitch™ System Components cluster_induction Induction Pathway pSwitch pSwitch Vector (constitutively active promoter) GeneSwitch_Protein Inactive GeneSwitch Protein (monomer) pSwitch->GeneSwitch_Protein expresses Active_GeneSwitch Active GeneSwitch Protein (dimer) pGene pGene Vector (inducible promoter with UAS) GOI Gene of Interest (GOI) Transcription Transcription pGene->Transcription Translation Translation GOI->Translation leads to This compound This compound This compound->GeneSwitch_Protein binds & activates UAS UAS Active_GeneSwitch->UAS binds to Protein Protein of Interest Translation->Protein

Caption: Signaling pathway of the this compound-inducible GeneSwitch™ system.

Experimental_Workflow start Start seed_cells Seed stable cells in multi-well plate start->seed_cells prepare_this compound Prepare serial dilutions of this compound seed_cells->prepare_this compound induce_cells Replace medium with This compound dilutions prepare_this compound->induce_cells incubate Incubate for 24-48 hours induce_cells->incubate lyse_cells Wash and lyse cells incubate->lyse_cells analyze Analyze gene expression (qPCR, Western Blot, etc.) lyse_cells->analyze plot_curve Plot dose-response curve analyze->plot_curve determine_optimal Determine optimal concentration (EC50) plot_curve->determine_optimal end End determine_optimal->end

Caption: Experimental workflow for optimizing this compound concentration.

References

troubleshooting low induction efficiency with mifepristone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mifepristone for induction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in induction?

This compound is a synthetic steroid that acts as a potent progesterone (B1679170) receptor (PR) antagonist.[1][2] Progesterone is essential for maintaining pregnancy, and by blocking its action, this compound leads to:

  • Decidual Breakdown: Deterioration of the uterine lining.[1]

  • Cervical Softening and Dilation: Preparing the cervix for the expulsion of uterine contents.[1]

  • Increased Uterine Sensitivity to Prostaglandins (B1171923): This enhances the effects of subsequently administered prostaglandins (like misoprostol), which induce uterine contractions.[1]

At higher doses, this compound also exhibits antiglucocorticoid properties by blocking the glucocorticoid receptor (GR).[1]

Q2: What are the key factors that can influence the efficiency of this compound induction?

Several factors can impact the success and duration of induction protocols:

  • Gestational Age: Earlier gestational ages are often associated with shorter induction times.

  • Parity: Individuals who have had a previous vaginal delivery tend to have shorter induction intervals.

  • Previous Cesarean Section: A history of one or more cesarean sections can be associated with longer induction times.

  • Dosage and Timing of Prostaglandin (B15479496) Administration: The dose of the prostaglandin (e.g., misoprostol) and the interval between this compound and prostaglandin administration are critical. While a 36-48 hour interval is common, shorter intervals (12-24 hours) may only slightly increase the induction time while significantly reducing the total procedure time.[3]

  • Route of Prostaglandin Administration: For medical abortion, vaginal administration of misoprostol (B33685) has been shown to be more effective and better tolerated than oral administration.[4]

Q3: What is a typical dosage regimen for this compound in induction protocols?

A common dosage for medical abortion is a single oral dose of 200 mg of this compound, followed 24 to 48 hours later by 800 mcg of misoprostol administered buccally (in the cheek pouch).[1][5] Historically, a 600 mg dose of this compound was also used and is considered effective.[4][6][7] For cervical ripening at term, a single 200 mg dose appears to be the lowest effective dose.[8]

Troubleshooting Guide for Low Induction Efficiency

Problem: Delayed or failed induction after this compound administration.

This guide provides a systematic approach to troubleshooting experiments where this compound induction efficiency is lower than expected.

Step 1: Review Experimental Design and Subject Characteristics
Potential Cause Troubleshooting Action
Advanced Gestational Age Be aware that later gestational ages may require longer induction times. Adjust experimental timelines and expectations accordingly.
Nulliparity (No Prior Vaginal Deliveries) Expect potentially longer induction-to-expulsion intervals in nulliparous subjects.
History of Cesarean Section Acknowledge that prior uterine surgery can impact myometrial response to induction agents.
Step 2: Verify Dosing and Administration Protocol
Potential Cause Troubleshooting Action
Suboptimal this compound Dose Ensure the appropriate dose of this compound is being used. A 200 mg dose is generally considered effective for cervical ripening.[8]
Incorrect Timing of Prostaglandin The interval between this compound and prostaglandin (e.g., misoprostol) administration is crucial. A 24-48 hour interval is standard.[1] Shorter intervals may slightly prolong the induction time after the prostaglandin is given, but will shorten the overall time from the start of treatment.[3]
Inappropriate Prostaglandin Dosage or Route Verify the correct dosage and administration route for the prostaglandin being used. For instance, with misoprostol, vaginal administration has shown higher efficacy than oral administration in some contexts.[4]
Step 3: Consider Cellular and Molecular Factors
Potential Cause Troubleshooting Action
Variability in Progesterone Receptor Expression If working with cell lines or animal models, assess the expression levels of progesterone receptors (PR-A and PR-B). Low receptor expression could lead to a diminished response.
Alterations in Downstream Signaling Pathways Investigate the activation state of signaling pathways known to be affected by this compound, such as the IGF-1 and Unfolded Protein Response (UPR) pathways.[3][9]

Quantitative Data Summary

Table 1: Impact of this compound on Induction Time

Treatment Group Mean Induction Time (Hours) ± SD Reference
With this compound15.1 ± 11.9[9]
Without this compound25.3 ± 24.2[9]
This compound + Misoprostol13.6 ± 10.3[9]
This compound + Gemeprost11.4 ± 6.5[9]

Table 2: Efficacy of this compound for Cervical Ripening and Labor Induction (Compared to Placebo)

Outcome Risk Ratio (RR) 95% Confidence Interval (CI) Reference
Favorable Cervix at 48 hours2.411.70 to 3.42[8]
Favorable Cervix at 96 hours3.401.96 to 5.92[8]
Less Likely to Undergo Cesarean Section0.740.60 to 0.92[8]
Less Likely to Need Oxytocin Augmentation0.800.66 to 0.97[8]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for this compound Efficacy

This protocol is adapted for researchers studying the dose-dependent effects of this compound on cell proliferation in uterine or cancer cell lines.

  • Cell Culture:

    • Culture primary human uterine leiomyoma cells or a relevant cell line (e.g., SK-OV-3, OV2008 for ovarian cancer studies) in appropriate media.[10][11]

    • Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).

    • Replace the culture medium in the 96-well plates with the media containing the different concentrations of this compound.

  • Incubation:

    • Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess both dose- and time-dependent effects.[11]

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot dose-response curves to determine the IC50 (the concentration at which 50% of cell growth is inhibited).[11]

Protocol 2: Western Blot Analysis of this compound's Effect on Signaling Pathways

This protocol outlines the steps to investigate how this compound affects the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency in larger format plates (e.g., 6-well or 10 cm dishes).

    • Treat cells with the desired concentration of this compound (e.g., 20 µM) for a specified duration (e.g., 6, 24, or 48 hours).[3][12]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK1/2, ERK1/2, p-AKT, AKT, GRP78, CHOP, β-actin as a loading control) overnight at 4°C.[3][9]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathways and Workflows

mifepristone_progesterone_pathway cluster_cell Target Cell Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Antagonistic Binding HSP HSP PR->HSP Dissociation PRE Progesterone Response Element (PRE) PR->PRE Binds to PR->PRE Binding Blocked Transcription Gene Transcription (Maintenance of Pregnancy) PRE->Transcription Activates NoTranscription Inhibition of Gene Transcription PRE->NoTranscription mifepristone_igf1_pathway This compound This compound IGF1 IGF-1 This compound->IGF1 Inhibits Expression ERK_pathway p-ERK1/2 This compound->ERK_pathway Inhibits AKT_pathway p-AKT This compound->AKT_pathway Upregulates IGF1->ERK_pathway Activates CellProliferation Cell Proliferation ERK_pathway->CellProliferation Promotes mifepristone_upr_pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Induces CHOP CHOP This compound->CHOP Upregulates GRP78 GRP78 This compound->GRP78 Upregulates UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 PERK->CHOP ATF6->GRP78 troubleshooting_workflow start Low Induction Efficiency Observed check_protocol Review Protocol: - this compound Dose - Prostaglandin Dose - Timing Interval start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok check_subjects Assess Subject Characteristics: - Gestational Age - Parity - C-Section History subjects_favorable Favorable Subject Characteristics? check_subjects->subjects_favorable protocol_ok->check_subjects Yes adjust_protocol Adjust Protocol: - Optimize Timing - Titrate Dose protocol_ok->adjust_protocol No end Re-run Experiment adjust_protocol->end molecular_analysis Consider Molecular Analysis: - PR Expression - Signaling Pathways subjects_favorable->molecular_analysis Yes subjects_favorable->end No (Adjust Expectations) molecular_analysis->end

References

Technical Support Center: Mifepristone Stability and Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mifepristone in cell culture applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound for cell culture experiments?

A1: this compound is poorly soluble in water but is soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in 100% ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[1][2] For example, a 1 mM stock solution in 100% ethanol can be prepared and stored at -20°C, where it is stable indefinitely.[1] When preparing working solutions, the stock solution should be diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.

Q2: How stable is this compound in cell culture media (e.g., DMEM, RPMI-1640) at 37°C?

A2: There is limited quantitative data available in the scientific literature specifically detailing the half-life and degradation kinetics of this compound in common cell culture media under standard incubation conditions (37°C, 5% CO₂). However, it is known that aqueous solutions of this compound are not recommended for storage for more than one day, which suggests potential instability in aqueous environments like cell culture media.[2] Researchers should be aware that the compound may degrade over the course of a multi-day experiment.

Q3: What are the potential degradation products of this compound in cell culture, and are they biologically active?

A3: In the human body, this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4, into several metabolites.[3] The major metabolites are N-monodemethylated (metapristone), N-didemethylated, and hydroxylated derivatives.[3] These metabolites have been shown to retain a considerable affinity for progesterone (B1679170) and glucocorticoid receptors, suggesting they are biologically active.[3] While it is not confirmed that these same degradation products form spontaneously in cell culture media without metabolic enzymes, they are the most likely potential degradation products to consider.

Q4: Can components of the cell culture medium, like fetal bovine serum (FBS), affect the stability of this compound?

A4: Yes, components of the cell culture medium can influence the stability of dissolved compounds. Fetal bovine serum contains proteins, such as albumin, to which this compound is known to bind.[1] This binding can potentially affect its stability and bioavailability in the culture system.[4][5] The exact impact of FBS on this compound's degradation rate in cell culture media has not been extensively studied and may vary between different batches of serum.

Q5: My experimental results are inconsistent. Could this be related to this compound degradation?

A5: Inconsistent experimental results, especially in long-term cultures, could be a consequence of this compound degradation. If the compound degrades over time, its effective concentration in the culture medium will decrease, potentially leading to variable cellular responses. It is advisable to minimize the duration of exposure when possible or to replenish the medium with freshly prepared this compound at regular intervals during long-term experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or inconsistent biological effect of this compound over time. Degradation of this compound in the cell culture medium.Replenish the cell culture medium with freshly diluted this compound every 24-48 hours. Consider performing a time-course experiment to assess the duration of this compound's activity in your specific cell culture system.
Precipitate formation upon dilution of this compound stock solution into culture medium. Poor solubility of this compound at the working concentration.Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is minimal. Pre-warm the cell culture medium before adding the this compound stock solution. Vortex or mix the solution thoroughly immediately after adding the stock.
Unexpected cellular effects or toxicity. Presence of biologically active degradation products or cytotoxicity of the solvent.Test the effect of the vehicle (e.g., DMSO, ethanol) alone on your cells at the same final concentration used in your experiments. If possible, analyze the culture supernatant for the presence of this compound and its potential metabolites using methods like HPLC or LC-MS/MS.
Variability in results between different experiments. Inconsistent preparation or storage of this compound stock solutions.Prepare a large batch of the stock solution, aliquot it into single-use vials, and store them at -20°C to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for each experiment.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol~20 mg/mL[2]
DMSO~30 mg/mL[2]
DMF~30 mg/mL[2]
WaterPoorly soluble[3]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[2]

Table 2: Major In Vivo Metabolites of this compound

MetaboliteDescriptionBiological ActivityReference
Metapristone (RU 42 633)N-monodemethylated this compoundActive, binds to progesterone and glucocorticoid receptors[3][6]
RU 42 848N-didemethylated this compoundActive, binds to progesterone and glucocorticoid receptors[3]
RU 42 698Hydroxylated this compoundActive, binds to progesterone and glucocorticoid receptors[3]

Note: These metabolites have been identified in vivo. Their formation and presence in cell culture media without metabolic activation have not been definitively established.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (molecular weight: 429.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.3 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. These are stable for several months.

Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time under standard incubation conditions.

Materials:

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without fetal bovine serum.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sterile culture plates or tubes.

  • Incubator (37°C, 5% CO₂).

  • Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS/MS).

Procedure:

  • Prepare the cell culture medium with all supplements as you would for your experiments.

  • Spike the medium with this compound to the final working concentration you typically use. Prepare a sufficient volume for all time points.

  • Aliquot the this compound-containing medium into sterile tubes or wells of a culture plate for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Place the samples in a 37°C, 5% CO₂ incubator.

  • At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.

  • Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life in the medium.

Mandatory Visualization

Mifepristone_Progesterone_Receptor_Antagonism This compound as a Progesterone Receptor Antagonist Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Binds and blocks PR_HSP Inactive PR-HSP Complex Mifepristone_PR This compound-PR Complex HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP dissociation PRE Progesterone Response Element (PRE) Mifepristone_PR->PRE Binds to PRE Blocked_Transcription Blocked Gene Transcription PRE->Blocked_Transcription Gene_Transcription Gene Transcription

Caption: this compound competitively blocks the progesterone receptor.

Mifepristone_Glucocorticoid_Receptor_Antagonism This compound as a Glucocorticoid Receptor Antagonist Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound This compound->GR Binds and blocks GR_HSP Inactive GR-HSP Complex Mifepristone_GR This compound-GR Complex HSP Heat Shock Proteins (HSP) GR_HSP->GR HSP dissociation GRE Glucocorticoid Response Element (GRE) Mifepristone_GR->GRE Binds to GRE Blocked_Transcription Blocked Gene Transcription GRE->Blocked_Transcription Gene_Transcription Gene Transcription

Caption: this compound competitively blocks the glucocorticoid receptor.

Mifepristone_Stability_Workflow Workflow for Assessing this compound Stability in Cell Culture Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Spike_Medium Spike Cell Culture Medium with this compound Prep_Stock->Spike_Medium Incubate Incubate at 37°C, 5% CO2 Spike_Medium->Incubate Collect_Samples Collect Aliquots at Different Time Points (0, 4, 8, 24, 48h) Incubate->Collect_Samples Freeze_Samples Immediately Freeze Samples at -80°C Collect_Samples->Freeze_Samples Analyze Quantify this compound (e.g., by LC-MS/MS) Freeze_Samples->Analyze Data_Analysis Plot Concentration vs. Time and Calculate Half-Life Analyze->Data_Analysis

Caption: Experimental workflow for this compound stability assessment.

References

potential off-target effects of mifepristone in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of mifepristone in research models. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a synthetic steroid that primarily acts as a potent antagonist of the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).[1][2] It also exhibits weaker antagonistic activity towards the androgen receptor (AR).[3][4]

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effects of this compound stem from its potent antagonism of the glucocorticoid receptor (GR).[2] This can lead to a compensatory increase in circulating cortisol levels.[2] Additionally, this compound has been shown to have anti-proliferative effects on various cancer cell lines, which may be independent of its action on PR and GR.[5] These effects are often associated with the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK.

Q3: At what concentrations are the off-target effects of this compound typically observed?

A3: Glucocorticoid receptor antagonism is generally observed at higher concentrations of this compound than progesterone receptor antagonism.[1][2] Effects on cell proliferation and signaling pathways in cancer cell lines have been reported at micromolar concentrations, for example, 20 µM was effective in reducing migration of oral cancer cells.[6] The specific effective concentration can vary significantly depending on the cell type and the experimental conditions.

Q4: Can this compound exhibit agonist activity?

A4: Yes, under certain conditions, this compound can act as a partial agonist at the glucocorticoid receptor. This partial agonist activity has been observed to be dependent on the concentration of the glucocorticoid receptor within the cell.[7]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Proliferation Results

Symptom: You observe a decrease in cell viability or proliferation in your cell line after treatment with this compound, even in cells that do not express the progesterone receptor.

Possible Causes:

  • Glucocorticoid Receptor (GR) Antagonism: Your cells may express GR, and this compound's antagonistic effect on this receptor could be influencing cell survival or proliferation pathways.

  • Androgen Receptor (AR) Antagonism: If your cell line is sensitive to androgens, the weak anti-androgen activity of this compound could be playing a role.

  • PR- and GR-Independent Signaling Effects: this compound has been shown to inhibit cell growth in various cancer cell lines regardless of PR expression by affecting pathways like PI3K/Akt and MAPK/ERK.[5]

  • Cytotoxicity at High Concentrations: Like many compounds, this compound can be cytotoxic at high concentrations.

Troubleshooting Steps:

  • Confirm Receptor Expression: Perform Western blotting or qPCR to determine the expression levels of PR, GR, and AR in your cell line.

  • Dose-Response Curve: Generate a comprehensive dose-response curve to identify the concentration range at which the effect is observed. This can help distinguish between a specific pharmacological effect and general cytotoxicity.

  • Control Experiments:

    • Include a GR-agonist (e.g., dexamethasone) and a GR-antagonist (other than this compound, if available) to dissect the role of GR signaling.

    • Similarly, use an AR-agonist (e.g., dihydrotestosterone) and a known AR-antagonist (e.g., bicalutamide) to assess the involvement of the AR pathway.[3]

  • Investigate Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt) and MAPK/ERK (e.g., p-ERK) pathways following this compound treatment.

Issue 2: Inconsistent or Irreproducible Results

Symptom: You are observing high variability in your experimental results with this compound between experiments.

Possible Causes:

  • Compound Stability and Storage: Improper storage of this compound can lead to degradation and loss of activity.

  • Cell Culture Conditions: Variations in cell density, passage number, or serum concentration in the media can alter cellular responses.

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have its own effects on the cells, especially at higher concentrations.

Troubleshooting Steps:

  • Proper Stock Solution Handling: Prepare fresh stock solutions of this compound regularly and store them in small aliquots at -20°C or -80°C, protected from light.

  • Standardize Cell Culture: Maintain consistent cell culture practices. Ensure cells are seeded at the same density for each experiment and use cells within a defined passage number range.

  • Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound.

  • Positive and Negative Controls: Include appropriate positive and negative controls for your assay to ensure it is performing as expected.

Issue 3: Unexpected Gene Expression Changes

Symptom: You observe changes in the expression of genes that are not known targets of the progesterone receptor.

Possible Causes:

  • Glucocorticoid Receptor (GR) Target Genes: this compound's antagonism of the GR can lead to changes in the expression of GR-regulated genes.

  • Androgen Receptor (AR) Target Genes: The anti-androgenic properties of this compound may alter the expression of AR-responsive genes.

  • Downstream Signaling Effects: Changes in signaling pathways like PI3K/Akt or MAPK/ERK can lead to altered activity of transcription factors and subsequent changes in gene expression.

Troubleshooting Steps:

  • Bioinformatics Analysis: Use bioinformatics tools to check if the promoters of the affected genes contain response elements for GR or AR.

  • Pathway Analysis: Analyze the affected genes using pathway analysis software to identify any enrichment in specific signaling pathways.

  • Receptor Knockdown/Knockout: If possible, use siRNA or CRISPR/Cas9 to knock down or knock out PR, GR, and AR individually to determine which receptor is mediating the observed effects on gene expression.

  • Inhibitor Studies: Use specific inhibitors for the PI3K/Akt and MAPK/ERK pathways in combination with this compound to see if the gene expression changes are reversed.

Quantitative Data

Table 1: this compound Receptor Binding Affinity and Potency

ReceptorParameterValueSpeciesReference
Progesterone Receptor (PR)IC500.2 nMIn vitro assay[8]
Glucocorticoid Receptor (GR)IC502.6 nMIn vitro assay[8]
Androgen Receptor (AR)IC50~10 nMIn vitro assay
Glucocorticoid Receptor (GR)Affinity>3 times that of dexamethasone
Androgen Receptor (AR)Affinity<1/3 that of testosterone

Table 2: Effective Concentrations of this compound in Cellular Assays

EffectCell Line(s)ConcentrationReference
Inhibition of Ovarian Cancer Cell GrowthSK-OV-3, OV2008IC50 ~6-7 µM[8]
Inhibition of Oral Cancer Cell MigrationTYS, SAS-H120 µM[6]
Inhibition of Endometrial Carcinoma Cell ProliferationHHUA50-100 µmol/L[9]
Reversal of LIF-proliferative effectMIA PaCa-2IC50 of 0.11 µM[10]

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of this compound to PR, GR, and AR.

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from cells overexpressing the receptor of interest (PR, GR, or AR).

  • Radioligand: Use a high-affinity radiolabeled ligand for each receptor (e.g., [³H]R5020 for PR, [³H]dexamethasone for GR, [³H]R1881 for AR).

  • Competition Assay: Incubate the cell lysate with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Separation: Separate receptor-bound from free radioligand using a method such as filtration or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of PI3K/Akt and MAPK/ERK signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt (Ser473), ERK1/2, p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Mifepristone_Off_Target_Signaling This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Antagonism AR Androgen Receptor (AR) This compound->AR Weak Antagonism PI3K PI3K This compound->PI3K Inhibition MAPK_pathway MAPK/ERK Pathway This compound->MAPK_pathway Modulation Gene_Expression Altered Gene Expression GR->Gene_Expression Regulation AR->Gene_Expression Regulation Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Akt->Gene_Expression MAPK_pathway->Cell_Proliferation MAPK_pathway->Gene_Expression

Caption: this compound's off-target signaling pathways.

Experimental_Workflow Start Start: Hypothesize Off-Target Effect Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Receptor_Analysis Receptor Expression Analysis (Western Blot/qPCR) Dose_Response->Receptor_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Dose_Response->Signaling_Analysis Functional_Assay Functional Assays (e.g., Migration, Cell Cycle) Dose_Response->Functional_Assay Data_Interpretation Data Interpretation & Conclusion Receptor_Analysis->Data_Interpretation Signaling_Analysis->Data_Interpretation Functional_Assay->Data_Interpretation

Caption: Workflow for investigating this compound's off-target effects.

References

Technical Support Center: Mitigating Mifepristone Toxicity in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during long-term animal studies involving mifepristone.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound toxicity in animals?

A1: this compound's toxicity in animals is primarily linked to its potent antagonist effects on progesterone (B1679170) and glucocorticoid receptors.[1][2] It also exhibits weak antiandrogenic activity.[1] In subchronic toxicity studies, observed effects are generally extensions of its hormonal activities rather than direct cellular toxicity.[1][3] Long-term toxicity and carcinogenicity studies have not been extensively performed.[1][4]

Q2: What are the common adverse effects observed in long-term animal studies with this compound?

A2: Common adverse effects are related to its antihormonal properties and can include:

  • Antiprogestogenic effects: Changes in uterine weight, altered estrous cycles, and suppression of mammary gland development.[1][3]

  • Antiglucocorticoid effects: Increased adrenal and kidney weights, along with compensatory increases in serum adrenocorticotropic hormone (ACTH) and cortisol.[1][3] Monkeys have shown higher sensitivity to these effects compared to rats.[1]

  • Antiandrogenic effects: At very high doses, a decrease in the weight of the prostate and seminal vesicles has been observed in male rats.[1]

  • Behavioral changes: Studies in rats have reported decreased appetite, reduced locomotor activity, and diminished self-care behaviors following this compound administration, particularly in combination with misoprostol.[5][6][7]

  • Kidney Toxicity: In six-month repeat-dose studies, kidney toxicity was noted in both rats and monkeys, though this was considered less relevant for the approved single-dose human use.[8]

Q3: How can the abortifacient effect of this compound be mitigated or reversed in an experimental setting?

A3: Co-administration of progesterone has been shown to reverse the pregnancy termination effects of this compound in animal models. A study in rats demonstrated that progesterone administration after this compound successfully reversed the process in a significant percentage of the animals.[9] This suggests that for studies where the primary goal is not pregnancy termination, progesterone supplementation could be a viable mitigation strategy.

Troubleshooting Guides

Issue 1: Managing Weight Loss and Reduced Food Intake

Symptoms: Animals exhibit a significant decrease in body weight and food consumption following this compound administration.[5][7]

Possible Cause: This is a documented behavioral and physiological response to the drug, potentially linked to its systemic hormonal effects.[6][7]

Troubleshooting Steps:

  • Monitor Food and Water Intake Daily: Implement rigorous daily monitoring of food and water consumption for early detection of changes.

  • Provide Highly Palatable and Caloric Diet: Offer a supplementary diet that is high in calories and palatable to encourage eating.

  • Supportive Care: Ensure easy access to food and water. In severe cases, subcutaneous fluid administration may be necessary to prevent dehydration.

  • Dose Adjustment: If the study design allows, consider a dose-response study to determine the minimum effective dose that elicits the desired pharmacological effect with fewer adverse effects.

Issue 2: Signs of Adrenal Insufficiency or Imbalance

Symptoms: Lethargy, weakness, and electrolyte imbalances, potentially indicated by changes in blood chemistry.

Possible Cause: this compound's antiglucocorticoid activity can lead to a compensatory increase in ACTH and cortisol.[1] In long-term studies, this could potentially lead to adrenal exhaustion or imbalance.

Troubleshooting Steps:

  • Monitor Serum Cortisol and ACTH: Regularly monitor baseline and post-administration levels of cortisol and ACTH to assess the impact on the hypothalamic-pituitary-adrenal (HPA) axis.

  • Electrolyte Monitoring: Periodically assess serum electrolytes to detect any imbalances that may arise.

  • Glucocorticoid Supplementation: In cases of suspected adrenal insufficiency, low-dose glucocorticoid supplementation could be considered, though this may interfere with the primary experimental endpoints and should be carefully justified.

Quantitative Data Summary

Table 1: Effects of this compound on Organ Weights and Hormone Levels in Animal Models

SpeciesDuration of StudyDoseObserved EffectsReference
Rat30 daysUp to 200 mg/kg/dayNo overt toxicity, but antiprogestogenic and antiglucocorticoid effects observed.[1]
Rat26 weeksUp to 125 mg/kg/dayIncreased kidney and adrenal weights; decreased prostate and seminal vesicle weights in males.[1]
Monkey30 days / 26 weeks15 or 20 mg/kgIncreased serum cortisol and ACTH levels.[1]
Bitch4-5 days2.5 mg/kg (orally, bid)Effective for pregnancy termination with no reported side effects.[10]

Table 2: Progesterone-Mediated Reversal of this compound-Induced Pregnancy Termination in Rats

Treatment GroupNReversal Success RateKey ObservationsReference
This compound + Progesterone1681%Initial weight loss followed by recovery and weight gain similar to control.[9]
This compound Only100%Continued weight loss.[9]
Control (Vehicle)10N/AContinuous weight gain.[9]

Experimental Protocols

Protocol 1: Progesterone-Mediated Reversal of this compound Effects in a Rat Model

This protocol is adapted from a study investigating the reversal of this compound-induced pregnancy termination.[9]

1. Animal Model:

  • Species: Long-Evans rats

  • Gestation Day for Administration: Day 12 (equivalent to the first trimester in humans)

2. Dosing and Administration:

  • This compound: 50 mg/kg administered intragastrically (i.g.) in a vehicle of 0.5-1 ml.

  • Progesterone: 150 mg/kg administered subcutaneously (s.c.) in a sesame oil vehicle (0.5-1 ml volume) following the observation of this compound-induced effects (e.g., weight loss, uterine bleeding).

3. Monitoring:

  • Body Weight: Measure daily throughout the gestation period.

  • Uterine Bleeding: Monitor and quantify using a spectrophotometric analysis of uterine blood collected post-administration.

  • Gestation Outcome: At the end of gestation, assess the number of viable fetuses.

Visualizations

Mifepristone_Signaling_Pathway cluster_progesterone Progesterone Signaling cluster_glucocorticoid Glucocorticoid Signaling This compound This compound PR Progesterone Receptor (PR) This compound->PR Antagonist GR Glucocorticoid Receptor (GR) This compound->GR Antagonist PR_complex Progesterone-PR Complex PR->PR_complex binds Progesterone Progesterone Progesterone->PR PRE Progesterone Response Element PR_complex->PRE Gene_Transcription_P Gene Transcription (Maintenance of Pregnancy) PRE->Gene_Transcription_P GR_complex Cortisol-GR Complex GR->GR_complex binds Cortisol Cortisol Cortisol->GR GRE Glucocorticoid Response Element GR_complex->GRE Gene_Transcription_G Gene Transcription (Metabolic Regulation, etc.) GRE->Gene_Transcription_G

Caption: this compound's mechanism of action.

Experimental_Workflow_Toxicity_Mitigation cluster_study_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize Animals B Baseline Data Collection (Weight, Bloodwork) A->B C Administer this compound (Long-Term Dosing) B->C D Monitor for Adverse Effects (Daily Observations) C->D E Implement Mitigation Strategies D->E I Terminal Data Collection (Organ Weights, Histopathology) D->I J Biochemical Analysis (Hormone Levels) D->J F Supportive Care (e.g., Diet Supplementation) E->F If Weight Loss G Co-administration of Counteracting Agent (e.g., Progesterone) E->G If Specific Receptor Effect Needs Reversal H Dose Adjustment E->H If Severe Toxicity F->D G->D H->D K Data Analysis and Interpretation I->K J->K

References

Technical Support Center: In Vivo Mifepristone Dosage Adjustment to Avoid Adrenal Insufficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing mifepristone as a glucocorticoid receptor (GR) antagonist in in vivo studies, with a primary focus on dosage adjustment to prevent adrenal insufficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in the context of the Hypothalamic-Pituitary-Adrenal (HPA) axis?

A1: this compound is a competitive antagonist of the glucocorticoid receptor (GR).[1][2] By blocking the GR in the hypothalamus and pituitary gland, it disrupts the negative feedback loop that cortisol normally exerts on this axis.[3] This leads to a compensatory increase in the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce more cortisol (in rodents, the primary glucocorticoid is corticosterone).[2][3][4]

Q2: Why is it crucial to monitor for adrenal insufficiency when using this compound, even though it increases cortisol levels?

A2: While this compound does lead to an increase in circulating cortisol, its primary effect is blocking the action of cortisol at the GR. If the dosage of this compound is too high, it can lead to an excessive blockade of glucocorticoid action, mimicking a state of adrenal insufficiency at the tissue level, despite high serum cortisol levels.[3] Therefore, monitoring for clinical signs of adrenal insufficiency is critical, as serum cortisol or corticosterone (B1669441) levels are not reliable indicators of glucocorticoid activity in the presence of a GR antagonist.

Q3: What are the typical dosage ranges for this compound in preclinical rodent models?

A3: Dosages of this compound in rodent studies vary widely depending on the research question, duration of treatment, and route of administration. Doses can range from 0.40 mg/kg to as high as 200 mg/kg.[4][5][6][7] It is essential to perform dose-finding studies to determine the optimal dose for your specific experimental model and desired level of GR antagonism.

Q4: What are the signs of potential adrenal insufficiency in research animals treated with this compound?

A4: Signs of adrenal insufficiency in rodents can be subtle and may include weight loss, lethargy, ruffled fur, decreased food and water intake, and hypotension.[6][7] In severe cases, animals may become moribund. Close monitoring of animal health and behavior is paramount.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Rapid Weight Loss or Reduced Food Intake Excessive GR blockade mimicking adrenal insufficiency.1. Immediately weigh the animal and assess its overall condition.2. Consider reducing the this compound dose or temporarily discontinuing treatment.3. Ensure easy access to food and water; provide nutritional supplements if necessary.4. Consult with a veterinarian.
Lethargy and Hunched Posture A common sign of distress, potentially due to excessive GR antagonism.1. Assess the animal for other signs of distress.2. Reduce the this compound dosage in subsequent treatments.3. If signs are severe, consider humane euthanasia after consulting with the institutional animal care and use committee (IACUC) and veterinarian.
Unexpected Mortality in Treated Animals Could be due to acute adrenal crisis from excessive GR blockade.1. Perform a necropsy to investigate the cause of death, with a focus on the adrenal glands.2. Re-evaluate the dosage and consider a dose de-escalation study.3. Ensure proper vehicle and administration technique to rule out other causes.
Inconsistent or No Effect on HPA Axis Insufficient dosage, poor bioavailability, or rapid metabolism of this compound.1. Verify the formulation and administration of this compound.2. Increase the dosage in a stepwise manner, with careful monitoring.3. Consider a different route of administration (e.g., subcutaneous injection instead of oral gavage) to improve bioavailability.[4]

Data Presentation: this compound Dosage and HPA Axis Response in Rodents

The following table summarizes this compound dosages and their effects on the HPA axis as reported in various rodent studies. This information can serve as a starting point for designing your own experiments.

Animal Model This compound Dose Route of Administration Observed Effect on HPA Axis Reference
Male C57BL/6J Mice200 mg/kg/day for 7 daysOral (in oats)After the first dose, corticosterone remained elevated for ~16 hours. After 7 days, basal corticosterone was similar to controls, but the stress-induced response was blunted.[4]
Adult Male Rats10 mg/kg for 5 daysNot specifiedDampened the ACTH response to a forced swim test.[8]
Female Rats10 mg/kg/day for 18 daysNot specifiedReduced HPA axis activation and restored weight loss in a model of dietary restriction and methylphenidate administration.[6][7]
Pregnant Mice0.20 - 1.20 mg/kgSubcutaneousDid not significantly affect pregnancy rates or litter sizes at these doses, suggesting minimal systemic stress.[5]
Male Balb-c Mice4, 10, or 30 mg/kg (single dose)Not specifiedDose-dependent increase in cleaved caspase-3 in the retina, suggesting a stress-like response at the cellular level.
Rats1 mg/kgNot specifiedAntagonized the effects of progesterone.[9]
Humans≥ 4.5 mg/kgNot specifiedCompensatory increase in ACTH and cortisol.[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound
  • Vehicle Selection: this compound has poor water solubility. Common vehicles include propylene (B89431) glycol or a suspension in an aqueous solution containing 0.25% carboxymethylcellulose and 0.2% Tween 20.[4]

  • Preparation:

    • Calculate the required amount of this compound based on the desired dose and the weight of the animals.

    • If using a suspension, finely grind the this compound powder.

    • Gradually add the vehicle to the powder while vortexing or sonicating to ensure a uniform suspension.

  • Administration:

    • Oral Gavage: Administer the prepared solution or suspension directly into the stomach using a proper gauge gavage needle.

    • Subcutaneous Injection: Inject the solution under the skin, typically in the scruff of the neck.[5]

    • Intraperitoneal Injection: Inject the solution into the peritoneal cavity.

Protocol 2: Blood Sampling for Hormone Analysis

This protocol should be approved by your institution's IACUC.

  • Timing: Collect blood samples at baseline (before this compound administration) and at various time points post-administration (e.g., 1, 4, 8, and 24 hours) to capture the dynamic changes in ACTH and corticosterone.

  • Method:

    • Tail Vein Sampling: This method is suitable for collecting small, repeated blood samples. Briefly, warm the tail to dilate the vein, make a small nick with a sterile blade, and collect the blood in an EDTA-coated microcapillary tube.[10][11][12]

    • Retro-orbital Sinus Sampling: This method allows for slightly larger blood volumes but requires anesthesia and is technically demanding.[13]

    • Cardiac Puncture: This is a terminal procedure performed under deep anesthesia to collect a large volume of blood.[13]

  • Processing:

    • Immediately place the blood samples on ice.

    • Centrifuge at 4°C to separate the plasma.[14]

    • Store the plasma at -80°C until analysis.[14]

  • Analysis:

    • Plasma ACTH and corticosterone levels can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassay (RIA) kits.[10][12][14]

Mandatory Visualizations

Signaling Pathway Diagram

HPA_Axis_this compound cluster_feedback Negative Feedback Loop Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH Cortisol Cortisol / Corticosterone Adrenal->Cortisol secretes Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - (Negative Feedback) GR Glucocorticoid Receptor (GR) Cortisol->GR Activates This compound This compound This compound->GR Antagonizes

Caption: this compound blocks the negative feedback of cortisol on the HPA axis.

Experimental Workflow Diagram

Experimental_Workflow start Start: Define Research Question dose_selection Select Initial this compound Dose Range (Based on Literature Review) start->dose_selection pilot_study Conduct Pilot Dose-Finding Study (e.g., 3 doses, n=3-5/group) dose_selection->pilot_study monitoring Monitor Animals Daily: - Body Weight - Food/Water Intake - Clinical Signs of Distress pilot_study->monitoring sampling Collect Blood Samples (Baseline and Post-Dosing) monitoring->sampling decision Evaluate Results: Adverse Effects vs. Efficacy monitoring->decision Adverse Events analysis Analyze Plasma ACTH and Corticosterone Levels sampling->analysis analysis->decision adjust_dose Adjust Dose: Increase, Decrease, or Maintain decision->adjust_dose Toxicity or Inefficacy main_study Proceed with Main Experiment (Optimal Dose) decision->main_study Optimal stop Stop: Excessive Toxicity decision->stop Excessive Toxicity adjust_dose->pilot_study Re-evaluate

Caption: Workflow for this compound dose adjustment and monitoring in vivo.

References

Technical Support Center: Overcoming Mifepristone Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mifepristone in cell lines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected cytotoxic or cytostatic effect of this compound on our cancer cell line. What are the potential reasons?

A1: Several factors can contribute to a lack of response to this compound:

  • Cell Line Specificity: The anti-proliferative effect of this compound is cell-line dependent.[1] While it has shown efficacy in various cancer cell lines, including ovarian, breast, prostate, and oral cancers, the sensitivity can vary.[1][2]

  • Receptor Expression: this compound's primary targets are the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).[3] The expression levels of these receptors in your cell line can influence its responsiveness. However, this compound has also been shown to inhibit the growth of cancer cells that do not express PR.

  • Drug Concentration and Exposure Time: The effects of this compound are dose- and time-dependent.[4] Ensure you are using a concentration range and incubation time that has been previously shown to be effective in similar cell lines. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Culture Conditions: Inconsistent cell culture practices can lead to variability in experimental outcomes.[5][6] Maintain consistent cell density, passage number, and media components.

  • Drug Quality: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. This compound is typically dissolved in ethanol (B145695) or DMSO and stored at -20°C.[7]

Q2: We are trying to establish a this compound-resistant cell line, but the process is taking longer than expected. What can we do?

A2: Establishing a stable drug-resistant cell line is a lengthy process that can take several months.[8][9] Here are some tips:

  • Gradual Dose Escalation: Expose the parental cell line to gradually increasing concentrations of this compound. Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and allow the cells to recover and proliferate before increasing the dose.[10]

  • Pulsed Treatment: Instead of continuous exposure, a pulsed treatment regimen (e.g., 24-48 hours of drug exposure followed by a recovery period in drug-free media) can be effective.[9]

  • Clonal Selection: Once cells begin to survive at higher concentrations, consider performing clonal selection to isolate and expand a homogeneously resistant population.

  • Patience and Monitoring: The development of resistance can take 3 to 6 months.[8] Regularly monitor the cells for changes in morphology and proliferation rates. Confirm the resistant phenotype by comparing the IC50 value of the resistant line to the parental line; a significant increase (e.g., >3-fold) indicates the establishment of resistance.[8]

Q3: We are seeing high variability in our this compound dose-response curves. How can we improve reproducibility?

A3: High variability can be frustrating. Consider the following to improve the consistency of your results:

  • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Inaccurate cell counting can be a major source of variability.

  • Consistent Drug Dilutions: Prepare fresh drug dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Homogeneous Cell Monolayer: For adherent cells, ensure a uniform monolayer is formed before adding the drug. Uneven cell distribution can lead to inconsistent results.

  • Control for Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this "edge effect," consider not using the outermost wells for experimental data or ensure the incubator has adequate humidity.

  • Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs.[6] Regularly test your cell cultures for mycoplasma.

Q4: How can we confirm that this compound is overcoming multidrug resistance in our resistant cell line?

A4: To confirm the reversal of multidrug resistance, you should observe a significant decrease in the IC50 of the primary chemotherapeutic agent in the presence of a non-toxic concentration of this compound. For example, in a mitomycin-C (MMC) resistant HeLa cell line (HeLa/MMC), the addition of 10 µg/mL this compound reduced the resistance index to MMC from 5.02 to 1.46.[11]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines and its effect on reversing resistance to other chemotherapeutic agents.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HEC-1-AEndometrial Cancer~37 (16 µg/ml)
IshikawaEndometrial Cancer~44 (19 µg/ml)
MIA PaCa-2Pancreatic Cancer0.11
A549Non-small Cell Lung~104
H23Non-small Cell Lung~104
OV2008Ovarian CancerNot specified3
A2780Ovarian CancerSignificantly lower than A2780/CP703

Table 2: Reversal of Chemotherapy Resistance by this compound

Cell LinePrimary DrugPrimary Drug IC50 (µg/mL)Primary Drug IC50 + this compound (µg/mL)This compound Conc. (µg/mL)Fold Change in ResistanceReference
HeLa/MMCMitomycin-C0.3240.095103.4[11]
HeLaMitomycin-C0.0640.063101.0[11]

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.

  • Materials:

    • 6-well plates

    • Complete cell culture medium

    • This compound stock solution

    • Crystal violet staining solution (0.5% crystal violet in methanol)

  • Procedure:

    • Prepare a single-cell suspension of your cells.

    • Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration.

    • After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Incubate the plates for 7-14 days, allowing colonies to form.

    • When colonies are visible (typically >50 cells), aspirate the medium, wash with PBS, and fix the colonies with methanol (B129727) for 15-30 minutes.

    • Stain the colonies with crystal violet solution for 10-20 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

3. Cell Migration Assessment (Scratch Assay)

The scratch assay is a simple method to study cell migration in vitro.

  • Materials:

    • 6-well or 12-well plates

    • Complete cell culture medium

    • This compound stock solution

    • p200 pipette tip or a specialized scratch tool

  • Procedure:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

    • Using a sterile p200 pipette tip, create a straight "scratch" or wound in the cell monolayer.

    • Gently wash the wells with PBS to remove any detached cells.

    • Replace the PBS with fresh medium containing the desired concentration of this compound or a vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope with a camera.

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure over time to assess the rate of cell migration.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound-Mediated Reversal of Multidrug Resistance

G cluster_0 This compound Treatment cluster_1 Cellular Effects in Resistant Cells This compound This compound GCS GCS (Glucosylceramide Synthase) This compound->GCS Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates DrugEfflux Drug Efflux GCS->DrugEfflux Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Chemosensitivity Chemosensitivity Apoptosis->Chemosensitivity Increases DrugEfflux->Chemosensitivity Decreases

Caption: this compound reverses resistance by modulating key proteins.

Diagram 2: Key Signaling Pathways Affected by this compound

G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_LIFR LIFR/STAT3 Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits LIFR LIFR This compound->LIFR Antagonizes Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival CellProliferation Cell Proliferation MAPK->CellProliferation STAT3 STAT3 LIFR->STAT3 GeneExpression Gene Expression (Proliferation, Migration) STAT3->GeneExpression

Caption: this compound inhibits pro-survival signaling pathways.

Diagram 3: General Experimental Workflow for Studying this compound Effects

G Start Start: Select Parental and Resistant Cell Lines DoseResponse Dose-Response & Time-Course Assays (e.g., MTT) Start->DoseResponse DetermineIC50 Determine IC50 of This compound DoseResponse->DetermineIC50 CombinationStudies Combination Studies with Chemotherapeutic Agents DetermineIC50->CombinationStudies AssessSynergy Assess Synergy and Reversal of Resistance CombinationStudies->AssessSynergy MechanismStudies Mechanistic Studies AssessSynergy->MechanismStudies WesternBlot Western Blot (Signaling Proteins) MechanismStudies->WesternBlot MigrationInvasion Migration/Invasion Assays (e.g., Scratch Assay) MechanismStudies->MigrationInvasion Clonogenic Clonogenic Survival Assay MechanismStudies->Clonogenic End End: Data Analysis & Conclusion WesternBlot->End MigrationInvasion->End Clonogenic->End

Caption: Workflow for investigating this compound's anticancer effects.

References

impact of mifepristone on basal gene expression in inducible systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mifepristone-inducible gene expression systems, such as the GeneSwitch™ system. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers optimize their experiments and overcome common challenges related to basal (leaky) gene expression.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-inducible system and how does it work?

A1: A this compound-inducible system is a tool used to control the expression of a specific gene in mammalian cells.[1][2] A key component is a chimeric regulatory protein that acts as a transcription factor.[2][3] This protein only becomes active when it binds to the synthetic steroid, this compound (also known as RU-486).[1][2][3][4] In the absence of this compound, the regulator protein is inactive, and the target gene should be "off." When this compound is added to the cell culture, it binds to the regulator, causing a conformational change that activates it.[1][3] The activated regulator then binds to specific DNA sequences (Upstream Activating Sequences or UAS) in the promoter of the target gene, turning on its expression.[1][3]

Q2: What is "basal" or "leaky" expression, and why is it a problem?

A2: Basal or leaky expression refers to the transcription of the target gene even in the absence of the inducer, this compound.[5][6] Ideally, an inducible system should have zero background expression. However, some systems exhibit a low level of activity without the inducer.[5][6][7] This can be a significant problem if the gene of interest is toxic to the cells or if its product can cause unintended physiological changes, complicating the interpretation of experimental results.[8]

Q3: Does this compound itself affect the expression of other endogenous genes?

A3: this compound is a synthetic steroid that acts as a progesterone (B1679170) and glucocorticoid receptor antagonist.[9][10] In cell lines that contain these native receptors, this compound can have off-target effects.[1] However, the low concentrations typically used to induce GeneSwitch™ systems (in the nanomolar range) are reported to have no known toxic or widespread (pleiotropic) effects on cells that lack these endogenous receptors.[1][11] At higher doses, this compound has been shown to alter cellular pathways related to metabolism, protein secretion, and cell proliferation.[12][13][14] Therefore, it is crucial to use the lowest effective concentration to minimize potential off-target effects.

Q4: What factors can contribute to high basal expression in my experiments?

A4: Several factors can lead to leaky expression:

  • Cell Type: Some cell lines are more prone to basal expression than others. For example, high leakiness has been observed in CHO cells with certain constructs.[1][11]

  • Transgene Nature: The specific gene you are trying to express can influence leakiness. Some proteins may be more easily expressed at low levels of transcription factor activity.[6] RNA interference (RNAi) transgenes have also been noted to cause significant protein depletion even with very low levels of basal transcription.[15]

  • Plasmid Amount: In transient transfection experiments, using too much of the expression plasmid can contribute to higher background levels.[6]

  • Genomic Integration Site: In stable cell lines, the location where the transgene integrates into the host genome can significantly affect its basal expression level.

Troubleshooting Guide

This guide addresses the common issue of high basal expression of the target gene in the absence of this compound.

Problem Potential Cause Recommended Solution
High background expression of the target gene in uninduced cells. Cell line-specific effects: Some cell lines, like CHO, are known to have higher basal activity with this system.[1][11]Test the system in a different cell line. If you must use a specific cell type, screen multiple stable clones to find one with low basal expression.
Incorrect plasmid ratio: An improper ratio of the regulatory plasmid (pSwitch) to the expression plasmid can lead to leakiness.Cotransfect the pSwitch and the expression plasmid at a ratio of at least 1:4 (w:w) or perform a titration to find the optimal ratio for your specific cell line and construct.[11]
Excessive plasmid in transient transfection: Too many copies of the expression vector can overwhelm the regulatory system.Reduce the total amount of expression plasmid used during transient transfection.[6]
This compound contamination: Accidental exposure of "uninduced" control cells to this compound.Use dedicated media and supplies for induced and uninduced cultures. Ensure thorough washing of cells before applying control media.
Variable or low induction after adding this compound. Suboptimal this compound concentration: The dose-response can vary between cell lines.Perform a dose-response curve to determine the optimal this compound concentration. The concentration for half-maximal induction is approximately 10⁻¹⁰ M, but the ideal range should be empirically determined.[11]
Insufficient time for expression: Protein expression is not instantaneous.Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) after adding this compound to find the peak expression time for your protein of interest.[11]
Cell confluence: Transfection efficiency and cellular responses can be affected by cell density.Use cells that are approximately 60% confluent for transfection to ensure optimal health and uptake of plasmids.[11]
Quantitative Data Summary

The following table summarizes typical this compound concentrations and their effects, as reported in the literature.

ParameterValueCell Type / SystemReference
Half-Maximal Induction (EC₅₀) ~1 x 10⁻¹⁰ MGeneSwitch™ System[11]
Recommended Induction Concentration 1 x 10⁻⁸ M to 10 nMGeneSwitch™ System[6][11]
Observed Leaky Expression Yes (Cell-type dependent)CHO, HeLa, HEK293T[1][6]
Observed Low Leakiness Yes (Cell-type dependent)N2a cells, most neuron-specific drivers in Drosophila[6][16]

Experimental Protocols & Visualizations

Protocol 1: Testing for Basal Expression and Induction in a Stable Cell Line

This protocol outlines the steps to quantify the leakiness and induction ratio of your this compound-inducible system.

Objective: To determine the basal expression level (uninduced) and the maximal expression level (induced) of a target gene.

Methodology:

  • Cell Plating: Seed the stably transfected cells in multiple wells of a 6-well plate at a density that will reach ~80% confluence by the end of the experiment.

  • Preparation of Induction Media: Prepare two sets of culture media.

    • Control Medium: Standard culture medium containing the vehicle (e.g., ethanol) used to dissolve this compound.

    • Induction Medium: Standard culture medium containing this compound at the desired final concentration (e.g., 10 nM).

  • Induction:

    • For the "uninduced" wells, remove the old medium and replace it with the Control Medium.

    • For the "induced" wells, remove the old medium and replace it with the Induction Medium.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24-48 hours) to allow for gene expression and protein accumulation.

  • Harvesting and Analysis:

    • Harvest the cells and extract either total RNA (for qPCR analysis) or total protein (for Western blot analysis).

    • qPCR: Quantify the mRNA levels of your target gene relative to a stable housekeeping gene in both induced and uninduced samples.

    • Western Blot: Quantify the protein levels of your target gene relative to a loading control (e.g., actin or tubulin) in both induced and uninduced samples.

  • Data Interpretation: Calculate the induction ratio (fold change) by dividing the expression level in the induced sample by the expression level in the uninduced (basal) sample. A high induction ratio with low basal expression indicates a well-controlled system.

Visualizing the this compound-Inducible System

Mechanism of the GeneSwitch™ System

GeneSwitch_Mechanism cluster_uninduced No this compound (System OFF) cluster_induced This compound Added (System ON) Regulator_I Inactive Regulator Protein Promoter_I Target Gene Promoter Regulator_I->Promoter_I No Binding Gene_I Gene of Interest Promoter_I->Gene_I Transcription OFF This compound This compound Regulator_A Active Regulator Protein This compound->Regulator_A Binds & Activates Promoter_A Target Gene Promoter Regulator_A->Promoter_A Binds UAS Gene_A Gene of Interest Promoter_A->Gene_A Transcription ON Troubleshooting_Workflow Start High Basal Expression Detected? CheckContamination Check for this compound Contamination in Controls Start->CheckContamination CheckCellType Is the Cell Line Prone to Leakiness (e.g., CHO)? CheckContamination->CheckCellType No Contamination CheckPlasmid Review Plasmid Ratio and Amount (Transient) CheckCellType->CheckPlasmid No SwitchCellLine Consider Using a Different Cell Line CheckCellType->SwitchCellLine Yes OptimizeRatio Optimize Regulator:Target Plasmid Ratio (e.g., >1:4) CheckPlasmid->OptimizeRatio ReduceAmount Reduce Total Plasmid Amount in Transfection OptimizeRatio->ReduceAmount ScreenClones Screen Multiple Stable Clones for Low Basal Expression ReduceAmount->ScreenClones Solution Problem Resolved ScreenClones->Solution SwitchCellLine->ScreenClones

References

Technical Support Center: Managing Mifepristone-Induced Hypokalemia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study mifepristone-induced hypokalemia.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Issue 1: Failure to Induce Hypokalemia or Inconsistent Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient this compound Dosage This compound's effect on potassium is dose-dependent. Dosages used for other indications (e.g., pregnancy termination) may not be sufficient to induce hypokalemia. A dose-response study may be necessary. For rodent models, consider a starting dose range of 50-200 mg/kg/day, administered orally.[1]
Animal Species and Strain Variability Different species and strains of animals may have varying sensitivities to this compound. Ensure the selected model is appropriate and review literature for species-specific responses.
Dietary Potassium Content A standard diet may contain sufficient potassium to counteract the effects of this compound. Consider using a custom diet with a controlled, lower potassium content to sensitize the animals to the hypokalemic effects of the drug.
Incorrect Vehicle or Route of Administration The vehicle used to dissolve or suspend this compound can affect its absorption. Ensure the vehicle is appropriate and consistently used. Oral gavage is a common and effective route of administration.[2]
Issue 2: Rapid and Severe Onset of Hypokalemia

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High this compound Dosage The administered dose may be too high for the specific animal model. Reduce the dosage in subsequent experiments.
Animal Health Status Pre-existing renal or gastrointestinal conditions can exacerbate potassium loss. Ensure all animals are healthy and properly acclimatized before starting the experiment.
Dehydration If animals are not drinking sufficiently, this can concentrate the effects of this compound and lead to a more rapid drop in potassium. Ensure ad libitum access to water.
Lack of Prophylactic Measures In high-dose studies, prophylactic potassium supplementation in the drinking water or diet may be necessary to prevent severe hypokalemia.
Issue 3: Animal Morbidity or Mortality

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Severe Hypokalemia-Induced Complications Severe hypokalemia can lead to life-threatening cardiac arrhythmias, muscle weakness, and rhabdomyolysis.[3][4][5] Establish clear humane endpoints for the study, such as a specific serum potassium level or the presentation of severe clinical signs.
Off-Target Effects of this compound At high doses, this compound can have other toxic effects. Monitor animals for general signs of distress, weight loss, and changes in behavior.
Inadequate Monitoring Frequent monitoring of serum potassium and clinical signs is crucial. For high-dose studies, daily or even twice-daily monitoring may be necessary initially.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced hypokalemia?

A1: this compound is a potent glucocorticoid receptor (GR) antagonist. By blocking the GR, it disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a significant increase in circulating cortisol levels.[3][6] This excess cortisol can overwhelm the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which normally inactivates cortisol. As a result, the high levels of cortisol "spill over" and bind to mineralocorticoid receptors (MR) in the kidneys, mimicking the effects of aldosterone. This leads to increased renal excretion of potassium, resulting in hypokalemia.[3][4][5]

Q2: What are the clinical signs of hypokalemia in animal models?

A2: Clinical signs can range from subtle to severe and are related to the degree of potassium depletion. Common signs include:

  • Muscle weakness and lethargy

  • Cervical ventroflexion (head drooping), particularly in felines[7]

  • Reluctance to move

  • Cardiac arrhythmias

  • Ileus (decreased gastrointestinal motility)

Q3: How should I monitor potassium levels in my animal models?

A3: Serum potassium levels should be monitored via blood sampling. The frequency of monitoring will depend on the dose of this compound and the expected rate of potassium decline. For initial studies or high-dose experiments, daily monitoring is recommended. Once a predictable pattern is established, the frequency can be adjusted.

Q4: How can I manage this compound-induced hypokalemia in my animal models?

A4: Management strategies depend on the severity of the hypokalemia:

  • Mild Hypokalemia: Oral potassium supplementation can be provided. Potassium gluconate is a palatable option for many species.[7]

  • Moderate to Severe Hypokalemia: Intravenous fluid therapy with potassium chloride (KCl) supplementation is necessary. The rate of potassium infusion should not exceed 0.5 mEq/kg/hr to avoid cardiac complications.[8][9][10]

  • Prophylactic Treatment: In studies where significant hypokalemia is anticipated, prophylactic oral potassium supplementation or the co-administration of a mineralocorticoid receptor antagonist like spironolactone (B1682167) can be considered.[3]

Q5: Are there any known sex differences in the response to this compound-induced hypokalemia?

A5: The available literature does not provide strong evidence for significant sex-based differences in the development of this compound-induced hypokalemia in animal models. However, as with any experimental design, it is good practice to include both sexes to assess for any potential differences.

Experimental Protocols

Protocol 1: Induction of Hypokalemia in a Rodent Model (Rat)

This is a synthesized protocol based on available literature and should be adapted and optimized for specific experimental needs.

Materials:

  • Male or female Wistar or Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

  • Serum chemistry analyzer

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record baseline body weight and collect a baseline blood sample to determine serum potassium levels.

  • This compound Administration: Administer this compound orally via gavage at a starting dose of 100 mg/kg/day for 7-14 days.[1] The vehicle should be administered to the control group.

  • Monitoring:

    • Monitor body weight and clinical signs daily.

    • Collect blood samples for serum potassium measurement every 24-48 hours for the first week, then adjust the frequency based on the observed changes.

  • Humane Endpoints: Euthanize animals if they exhibit severe clinical signs of hypokalemia (e.g., paralysis, respiratory distress) or if serum potassium drops below a predetermined critical level (e.g., 2.0 mEq/L).

Protocol 2: Intravenous Potassium Supplementation for Severe Hypokalemia

This protocol is adapted from general veterinary guidelines and should be performed under veterinary supervision.

Materials:

  • Intravenous catheter

  • Infusion pump

  • Isotonic crystalloid fluids (e.g., 0.9% NaCl)

  • Potassium chloride (KCl) solution for injection (e.g., 2 mEq/mL)

  • ECG monitor (recommended)

Procedure:

  • Calculate Potassium Deficit: While precise calculation is difficult, the treatment is guided by the serum potassium level and the animal's clinical condition.

  • Prepare IV Fluids: Aseptically add a calculated amount of KCl to the IV fluid bag. The final concentration of potassium in the fluids should generally not exceed 40-60 mEq/L to avoid phlebitis.

  • Administer IV Fluids: Begin infusion at a rate that does not exceed 0.5 mEq of potassium per kilogram of body weight per hour.[8][9][10]

  • Monitoring:

    • Monitor serum potassium levels every 4-6 hours.

    • If possible, monitor the animal's electrocardiogram (ECG) for any arrhythmias.

    • Adjust the infusion rate based on the follow-up potassium measurements and the animal's clinical response.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Serum Potassium in a Rat Model
This compound Dose (mg/kg/day)Mean Serum Potassium (mEq/L) at Day 7Standard Deviation
0 (Vehicle)4.20.3
503.50.4
1002.80.5
2002.10.6

This table is for illustrative purposes and actual data will vary based on the experimental conditions.

Table 2: Guidelines for Intravenous Potassium Supplementation
Serum Potassium (mEq/L)mEq of KCl to Add to 1 Liter of FluidsMaximum Infusion Rate (mL/kg/hr)
3.0 - 3.520 - 3015
2.5 - 2.930 - 4012
2.0 - 2.440 - 608
< 2.060 - 806

Adapted from general veterinary guidelines. The maximum rate of potassium infusion should not exceed 0.5 mEq/kg/hr.[8][9]

Visualizations

Mifepristone_Hypokalemia_Pathway This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Blocks HPA_Axis Hypothalamic-Pituitary- Adrenal (HPA) Axis GR->HPA_Axis Negative Feedback Cortisol Increased Cortisol HPA_Axis->Cortisol Stimulates HSD2 11β-HSD2 Enzyme Saturation Cortisol->HSD2 Overwhelms MR Mineralocorticoid Receptor (MR) Activation Cortisol->MR Activates (Spill-over) HSD2->MR Leads to Kidney Kidney MR->Kidney K_Excretion Increased Potassium Excretion Kidney->K_Excretion Promotes Hypokalemia Hypokalemia K_Excretion->Hypokalemia

Caption: Signaling pathway of this compound-induced hypokalemia.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_management Management Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, Serum K+) Acclimatization->Baseline Mifepristone_Admin This compound Administration Baseline->Mifepristone_Admin Daily_Monitoring Daily Clinical Observation & Weight Mifepristone_Admin->Daily_Monitoring Blood_Sampling Periodic Blood Sampling for Serum K+ Assess_Hypokalemia Assess Severity of Hypokalemia Blood_Sampling->Assess_Hypokalemia Supplementation Potassium Supplementation (Oral or IV) Assess_Hypokalemia->Supplementation If Needed Humane_Endpoint Humane Endpoint Evaluation Assess_Hypokalemia->Humane_Endpoint

References

considerations for mifepristone's effect on HPA axis in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on incorporating mifepristone (RU-486) into experimental designs focused on the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's effect on the HPA axis?

A1: this compound is a potent glucocorticoid receptor (GR) antagonist.[1][2] It competitively binds to GRs, primarily GR-II, with high affinity, blocking the action of cortisol.[2][3] This antagonism disrupts the negative feedback loop of the HPA axis.[4] Consequently, the hypothalamus and pituitary gland increase the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to a compensatory rise in circulating cortisol levels.[2][4][5]

Q2: How does this compound's dual antagonism of progesterone (B1679170) and glucocorticoid receptors impact experimental design?

A2: this compound's antagonism of both progesterone receptors (PR) and glucocorticoid receptors (GR) is a critical consideration.[3] At lower doses, it is a selective PR antagonist, while at higher doses, its antiglucocorticoid effects become prominent.[2] Researchers must consider the hormonal status of their subjects (e.g., estrous cycle in animals, menstrual cycle or menopausal status in humans) as the anti-progesterone effects can confound results.[6] For studies focused solely on the HPA axis, it may be necessary to use animal models where hormonal cycles are controlled or to account for these variables in the experimental design and data analysis.

Q3: What are the expected effects of acute versus chronic this compound administration on HPA axis hormones?

A3:

  • Acute Administration: A single dose of this compound typically leads to a rapid, dose-dependent increase in plasma ACTH and cortisol levels.[4][7] This is a direct result of the blockade of glucocorticoid negative feedback.

  • Chronic Administration: With repeated administration, the HPA axis may attempt to reset. While an initial elevation in corticosterone (B1669441) is observed, after several days of treatment, basal corticosterone levels may return to levels similar to vehicle-treated controls.[8] However, the response to stress may be blunted in chronically treated subjects compared to those receiving a single dose.[8] Long-term treatment in clinical settings for Cushing's disease shows sustained elevations in ACTH and cortisol.[5]

Q4: Can I use cortisol levels to monitor the biological effect of this compound in my experiment?

A4: No, monitoring cortisol levels is not a reliable method to determine the efficacy of this compound's glucocorticoid receptor blockade.[2][4] Due to the disruption of the negative feedback loop, cortisol levels are expected to rise.[2][4] Efficacy and safety monitoring should instead be based on clinical or behavioral assessments relevant to your experimental question, rather than serum cortisol levels.[4]

Troubleshooting Guide

Issue 1: High variability in ACTH/corticosterone response to this compound.

  • Possible Cause 1: Timing of Administration and Sampling. The HPA axis has a distinct circadian rhythm. To minimize variability, administer this compound and collect blood samples at the same time each day.

  • Troubleshooting Step: Standardize the time of day for injections and blood draws. Consider the peak and trough of the corticosterone cycle in your chosen species to best capture the drug's effect.

  • Possible Cause 2: Drug Solubility and Vehicle. this compound has poor solubility in aqueous solutions.[6] Inconsistent preparation of the dosing solution can lead to variable bioavailability.

  • Troubleshooting Step: Ensure a consistent and appropriate vehicle is used. For animal studies, propylene (B89431) glycol is a common vehicle used to improve solubility.[6] Vortex or sonicate the solution before each administration to ensure it is well-mixed.

  • Possible Cause 3: Stress-Induced HPA Activation. The stress of handling and injection can independently activate the HPA axis, confounding the effects of this compound.

  • Troubleshooting Step: Acclimate animals to handling and injection procedures. Use a control group that receives vehicle injections to differentiate between the effects of the injection stress and the drug itself.

Issue 2: No significant effect of this compound on behavioral or physiological outcomes.

  • Possible Cause 1: Insufficient Dose. The dose of this compound required to achieve significant GR antagonism can vary between species and experimental paradigms. Doses effective for progesterone receptor antagonism may not be sufficient to block glucocorticoid receptors.[2][3]

  • Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for your specific model and outcome measures. Review literature for doses used in similar studies. For example, doses around 10 mg/kg have been shown to be effective in rats for modulating HPA axis responsiveness to stress.[1][9]

  • Possible Cause 2: Timing of Behavioral Testing. The pharmacokinetic profile of this compound includes rapid absorption, with peak plasma concentrations typically reached 90 minutes after administration.[2] The timing of your behavioral or physiological testing relative to drug administration is crucial.

  • Troubleshooting Step: Align your testing window with the expected peak concentration of this compound. A 90-minute pretreatment time has been used in some rodent behavioral studies.[6]

  • Possible Cause 3: Pre-existing HPA Axis State. The effects of this compound can be more pronounced in subjects with a hyperactive HPA axis.[9] In "normal" or non-stressed animals, the behavioral effects may be modest.[9]

  • Troubleshooting Step: Consider using a stress model (e.g., forced swim test, restraint stress) to elevate glucocorticoid levels, which may reveal a more robust effect of this compound.[9]

Quantitative Data Summary

Table 1: Examples of this compound Dosing in Preclinical and Clinical Research

Species/PopulationDoseAdministration RouteStudy FocusReference
Adult Male Rats10 mg/kg/day for 5 daysSubcutaneousDepression-like behavior and HPA axis response to stress[1][9]
Adult Female Rats10 mg/kg/day for 18 daysNot specifiedHPA axis hyperactivation model[10]
Adult Male & Female Rats60 mg/kg (acute)IntraperitonealAnxiety-like behavior[6]
Adult Male MiceHigh dose (not specified) for 7 daysNot specifiedHPA axis reset[8]
Humans (Insomnia)Not specifiedOralSleep and HPA axis[11]
Humans (Cushing's)300-1200 mg/dayOralACTH and cortisol levels[5]
Humans (Depression)1200 mg/day for 7 daysOralDepressive symptoms[12]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability69%[3]
Peak Plasma Concentration~90 minutes post-administration[2]
Protein Binding~98%[3]
Elimination Half-life~18 hours (single dose)[2]
Primary Route of EliminationFeces (83%)[3]

Experimental Protocols

Protocol 1: Assessing this compound's Effect on HPA Axis Response to Acute Stress in Rats (Adapted from[9])

  • Animal Model: Adult male rats.

  • Drug Administration:

    • Administer this compound (10 mg/kg) or vehicle subcutaneously for five consecutive days.

    • On the fifth day, the final injection is given one hour prior to stress exposure.

  • Stress Paradigm (Forced Swim Test - FST):

    • Prepare a Plexiglas cylinder (45 cm high, 20 cm diameter) filled with 31 cm of water (30-33°C).

    • Place each rat in the cylinder for a single 10-minute session.

    • Videotape the session for behavioral analysis (e.g., immobility, swimming).

  • Hormone Sampling:

    • Collect blood samples via tail venesection at baseline (before FST) and at specific time points post-FST (e.g., 15 and 90 minutes).

    • Centrifuge blood to separate plasma and store at -80°C until assay.

  • Hormone Analysis:

    • Measure plasma ACTH and corticosterone concentrations using commercially available radioimmunoassay (RIA) or ELISA kits.

  • Data Analysis:

    • Analyze behavioral data (e.g., time spent immobile) using appropriate statistical tests (e.g., ANOVA).

    • Analyze hormone data using a two-way ANOVA with treatment (this compound vs. vehicle) and time as factors.

Visualizations

HPA_Axis_Mifepristone_Action cluster_CNS Central Nervous System cluster_Adrenal Periphery Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + ACTH Adrenal Adrenal Gland Pituitary->Adrenal + Cortisol Cortisol Cortisol Stress Stress Stress->Hypothalamus + CRH This compound This compound (RU-486) GR Glucocorticoid Receptor (GR) This compound->GR BLOCKS Cortisol->GR Binds to GR->Hypothalamus GR->Pituitary - Negative Feedback

Caption: Mechanism of this compound action on the HPA axis negative feedback loop.

Experimental_Workflow cluster_setup Phase 1: Acclimation & Dosing cluster_intervention Phase 2: Intervention cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis A Animal Acclimation (Handling, Mock Injections) B Group Assignment (Vehicle vs. This compound) A->B C Daily Dosing Regimen (e.g., 5 days) B->C D Final Dose Administration (e.g., 90 min pre-stress) C->D E Acute Stressor Exposure (e.g., Forced Swim Test) D->E F Behavioral Recording (During Stressor) E->F G Serial Blood Sampling (Baseline, Post-Stress) E->G I Behavioral Scoring F->I H Hormone Assays (ACTH, Corticosterone) G->H J Statistical Analysis H->J I->J

Caption: General experimental workflow for studying this compound's effects on the HPA axis.

References

Validation & Comparative

A Comparative Analysis of Mifepristone and Ulipristal Acetate in Uterine Fibroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mifepristone and ulipristal (B1683391) acetate (B1210297), two progesterone (B1679170) receptor modulators investigated for the medical management of uterine fibroids. The following sections present a synthesis of clinical and preclinical data to objectively evaluate their performance, with a focus on experimental evidence from uterine fibroid models.

Clinical Performance: A Head-to-Head Comparison

Clinical studies have demonstrated that both this compound and ulipristal acetate are effective in reducing the size of uterine fibroids and alleviating associated symptoms, such as heavy menstrual bleeding. However, the degree of efficacy can vary. This compound has been shown to be particularly effective in reducing fibroid size.[1] Some studies suggest that this compound may be preferred for the treatment of symptomatic fibroids.[2] In contrast, other research indicates that ulipristal acetate is more effective in reducing the size of uterine myoma after three months of treatment.[3][4] Both drugs have been found to be equally effective in reducing heavy menstrual bleeding and improving hemoglobin levels.[3]

For fibroids of different sizes, this compound (25 mg) has shown a 40% reduction in size for fibroids less than 3 cm, while ulipristal acetate (10 mg) is more effective for fibroids between 3 to 5 cm.[5][6]

Table 1: Comparison of Clinical Efficacy in Symptomatic Uterine Fibroids

ParameterThis compoundUlipristal AcetateSource(s)
Dosage Regimen 25 mg daily for 3 months5 mg or 10 mg daily for 3 months[2][3][4][5]
Fibroid Volume Reduction Significant reduction reported; some studies show greater reduction than ulipristal acetate.[1][2] For fibroids <3 cm, a 40% reduction was observed.[5][6]Effective in reducing fibroid volume; some studies report greater efficacy than this compound.[3][4] Long-term treatment can lead to a volume reduction of about 70%.[7][1][2][3][4][5][6][7]
Control of Menorrhagia Effective in reducing heavy menstrual bleeding.[3]Both 5 mg and 10 mg doses are effective in controlling uterine bleeding.[8][3][8]
Improvement in Hemoglobin Significant increase in hemoglobin levels noted.[3]Significant improvement in hemoglobin levels.[3][3]

Preclinical Evidence: Mechanisms of Action in Uterine Fibroid Models

While direct comparative preclinical studies are limited, individual investigations in in vitro and in vivo models have elucidated the distinct and overlapping mechanisms of action of this compound and ulipristal acetate.

This compound: A Progesterone Receptor Antagonist

This compound acts as a potent progesterone receptor antagonist.[2] Its anti-proliferative effects are also attributed to the up-regulation of androgen receptors.[9]

Cellular Effects:

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of uterine fibroid cells.

  • Induction of Apoptosis: It promotes programmed cell death in leiomyoma cells.

  • Extracellular Matrix (ECM) Remodeling: this compound inhibits the formation of key ECM components. In vitro studies on human leiomyoma cells have demonstrated that this compound decreases the production of collagen 1A1 (COL1A1), fibronectin, versican, and dermatopontin. This effect is achieved by antagonizing the stimulatory action of progestins on ECM production.

Signaling Pathways:

This compound's actions are mediated through complex signaling pathways. One identified mechanism involves the inhibition of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, which is known to play a role in the growth of uterine fibroids.

Ulipristal Acetate: A Selective Progesterone Receptor Modulator (SPRM)

Ulipristal acetate is a selective progesterone receptor modulator with mixed agonist and antagonist activities.[7] This tissue-specific action allows for a targeted effect on uterine fibroids.

Cellular Effects:

  • Inhibition of Cell Proliferation: Ulipristal acetate effectively inhibits the proliferation of leiomyoma cells.[10] This is achieved by up-regulating the expression of cell cycle inhibitors p21 and p27, leading to cell cycle delay.

  • Induction of Apoptosis: It induces apoptosis in fibroid cells by down-regulating the expression of the anti-apoptotic factor Bcl-2 and up-regulating cleaved caspase-3.[9][10]

  • Extracellular Matrix (ECM) Remodeling: Ulipristal acetate modulates the ECM by increasing the expression of matrix metalloproteinases (MMPs), such as MMP-2, and decreasing the expression of their inhibitors.[10] In vivo studies have shown a decrease in versican and fibronectin protein levels in leiomyoma tissue after treatment.

  • Anti-angiogenic Effects: It down-regulates the expression of vascular endothelial growth factor (VEGF) and its receptors, thereby suppressing the formation of new blood vessels that are crucial for fibroid growth.[9]

Signaling Pathways:

The molecular mechanism of ulipristal acetate involves the modulation of progesterone receptor-mediated signaling, leading to the observed effects on cell proliferation, apoptosis, and ECM dynamics.

Experimental Protocols

In Vitro Analysis of Extracellular Matrix Protein Production by this compound
  • Cell Culture: Human leiomyoma cells are cultured.

  • Treatment: Cells are treated with a progesterone agonist (e.g., R5020) to stimulate ECM production, and then with this compound to assess its inhibitory effects. Combination treatments of agonist and antagonist are also performed.

  • Analysis:

    • Western Blotting: To quantify the protein levels of ECM components such as COL1A1, fibronectin, versican, and dermatopontin.

    • Immunohistochemistry: Performed on 3D cell cultures to visualize and assess the overall concentration of ECM proteins.

Visualizing the Mechanisms

Experimental Workflow for In Vitro Drug Efficacy Testing

G cluster_0 Cell Culture Preparation cluster_1 Drug Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis a Isolate primary leiomyoma cells from patient tissue b Culture cells to establish a stable cell line a->b c Seed cells in multi-well plates b->c d Treat with this compound or Ulipristal Acetate at various concentrations c->d e Include vehicle control and positive control groups d->e f Cell Proliferation Assay (e.g., Ki-67, PCNA staining) e->f g Apoptosis Assay (e.g., TUNEL, Caspase activity) e->g h ECM Protein Analysis (e.g., Western Blot, IHC) e->h i Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) e->i j Quantify assay results f->j g->j h->j i->j k Statistical analysis to determine significance j->k l Compare efficacy of This compound and Ulipristal Acetate k->l

Caption: Workflow for in vitro comparison of drug efficacy.

Signaling Pathways of this compound and Ulipristal Acetate

G cluster_0 This compound cluster_1 Ulipristal Acetate Mif This compound PR_M Progesterone Receptor Mif->PR_M Antagonizes IGF1R IGF-1 Receptor Mif->IGF1R Inhibits signaling AndrogenR Androgen Receptor Mif->AndrogenR Upregulates Proliferation_M Cell Proliferation PR_M->Proliferation_M Apoptosis_M Apoptosis PR_M->Apoptosis_M ECM_M ECM Production PR_M->ECM_M IGF1R->Proliferation_M AndrogenR->Proliferation_M UA Ulipristal Acetate PR_U Progesterone Receptor UA->PR_U Modulates VEGFR VEGF Receptor UA->VEGFR Downregulates Proliferation_U Cell Proliferation PR_U->Proliferation_U Apoptosis_U Apoptosis PR_U->Apoptosis_U ECM_U ECM Remodeling (via MMPs) PR_U->ECM_U VEGFR->Proliferation_U Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Simplified signaling pathways of the drugs.

References

A Comparative Analysis of Mifepristone and Other Glucocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glucocorticoid receptor (GR), a key mediator of the stress response and regulator of inflammation and metabolism, is a significant target for therapeutic intervention in a variety of diseases, including Cushing's syndrome, certain cancers, and psychiatric disorders. Mifepristone, the first clinically available GR antagonist, has paved the way for the development of a new generation of more selective antagonists. This guide provides an objective comparison of this compound and other notable GR antagonists, supported by experimental data, to assist researchers in navigating the landscape of these important pharmacological agents.

Introduction to Glucocorticoid Receptor Antagonism

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to its endogenous ligand cortisol, translocates to the nucleus and modulates the expression of a wide array of genes.[1] GR antagonists function by competitively binding to the receptor, thereby inhibiting the actions of glucocorticoids.[2] The ideal GR antagonist would exhibit high affinity and selectivity for the GR over other steroid receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and mineralocorticoid receptor (MR), to minimize off-target effects.

This compound (RU-486) is a potent, non-selective antagonist of both the progesterone and glucocorticoid receptors.[3] While effective in treating conditions like Cushing's syndrome, its anti-progestogenic activity can lead to undesirable side effects, limiting its broader clinical application.[4][5] This has driven the development of more selective GR antagonists with improved pharmacological profiles.

Comparative Data of GR Antagonists

The following table summarizes the in vitro binding affinities and functional activities of this compound and a selection of other steroidal and non-steroidal GR antagonists. This quantitative data allows for a direct comparison of their potency and selectivity.

CompoundTypeGR Ki (nM)PR Ki (nM)AR Ki (nM)MR Ki (nM)GR Functional IC50 (nM)Reference
This compound Steroidal~2.6~0.2>1000>10000.4[6][7]
Ulipristal Acetate Steroidal-High Affinity--Weaker anti-glucocorticoid activity than this compound[3]
ORIC-101 Steroidal-21484 (antagonist)-5.6[8][9]
Relacorilant (B610435) Non-steroidal0.5>10,000>10,000-2[4][6]
CORT 108297 Non-steroidalSub-nanomolarNo activity--<10[10]
LLY-2707 Non-steroidal----Potent GRA[11]
NC3327 Non-steroidal13.2---Full antagonist[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental methodologies is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the glucocorticoid receptor signaling pathway and a general workflow for evaluating GR antagonists.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex Inactive GR-HSP Complex GC->GR_complex Binds GR_active Active GR GR_complex->GR_active HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription (Activation/Repression) GRE->Transcription Antagonist GR Antagonist (e.g., this compound) Antagonist->GR_complex Competitively Binds

Caption: Glucocorticoid Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_molecular Molecular Analysis Binding Receptor Binding Assay (Determine Ki) Reporter Reporter Gene Assay (Determine IC50) Binding->Reporter Functional Characterization Xenograft Animal Xenograft Model (e.g., Ovarian Cancer) Reporter->Xenograft Candidate Selection Treatment Treatment with GR Antagonist +/- Chemotherapy Xenograft->Treatment Efficacy Measure Tumor Growth & Survival Treatment->Efficacy ChIP ChIP-Sequencing (Identify GR Binding Sites) Treatment->ChIP Mechanism of Action

Caption: General Experimental Workflow for the Evaluation of GR Antagonists.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of GR antagonists.

Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell lysate or purified receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured.

  • General Protocol:

    • Prepare a reaction mixture containing the receptor source, a fixed concentration of radiolabeled ligand (e.g., [3H]-dexamethasone for GR), and a range of concentrations of the test compound in a suitable buffer.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound from the free radiolabeled ligand using a method such as filtration through a glass fiber filter.[13]

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Luciferase Reporter Gene Assay

This cell-based assay is used to determine the functional antagonist activity (IC50) of a compound.

  • Principle: Cells are engineered to express the glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing glucocorticoid response elements (GREs).[14] When a GR agonist is added, it activates the GR, which then binds to the GREs and drives the expression of the luciferase enzyme. A GR antagonist will compete with the agonist and inhibit this process, leading to a decrease in luciferase activity.

  • General Protocol:

    • Seed the reporter cells in a multi-well plate and allow them to attach.

    • Treat the cells with a fixed, sub-maximal concentration of a GR agonist (e.g., dexamethasone) and varying concentrations of the test compound.

    • Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence produced using a luminometer.

    • Plot the luminescence signal against the concentration of the test compound to determine the IC50 value.[15]

In Vivo Efficacy Studies in Xenograft Models

These studies assess the anti-tumor activity of a GR antagonist, often in combination with chemotherapy.

  • Principle: Human cancer cells that express the glucocorticoid receptor are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the GR antagonist, chemotherapy, or a combination of both, and the effect on tumor growth is monitored.

  • General Protocol:

    • Inject a suspension of human cancer cells (e.g., ovarian cancer cell line OVCAR5) subcutaneously into the flank of immunocompromised mice.[8]

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into different treatment groups (e.g., vehicle control, chemotherapy alone, GR antagonist alone, combination therapy).

    • Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for the GR antagonist, intraperitoneal injection for chemotherapy).

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).[16]

    • Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the GR antagonist.

Conclusion

The field of glucocorticoid receptor antagonism is evolving, with a clear trend towards the development of more selective agents to improve therapeutic outcomes and minimize side effects. While this compound remains a valuable tool and an important clinical option, newer antagonists like relacorilant and ORIC-101 demonstrate the potential for enhanced selectivity and improved drug-drug interaction profiles.[6][8] The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers working to further unravel the complexities of GR signaling and develop the next generation of GR-targeted therapies.

References

Validating Mifepristone's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mifepristone's performance as a research chemical against other alternatives. Supported by experimental data, this document delves into its efficacy as both a progesterone (B1679170) and glucocorticoid receptor antagonist.

This compound (also known as RU-486) is a synthetic steroid with potent antiprogestogenic and antiglucocorticoid properties.[1] Its mechanism of action lies in its ability to act as a competitive antagonist at the progesterone and glucocorticoid receptors.[2][3] This dual activity has led to its established use in medical abortion and the management of Cushing's syndrome, respectively.[2] In the realm of research, this compound serves as a critical tool for studying the roles of progesterone and glucocorticoid signaling in various physiological and pathological processes.

This guide will compare this compound's in vitro receptor binding affinity and its clinical efficacy with those of notable alternatives. Detailed experimental protocols for key assays are provided to aid in the replication and validation of these findings.

In Vitro Efficacy: A Comparative Analysis

The potency of this compound and its alternatives can be quantified by their binding affinities (Ki) to the progesterone receptor (PR) and glucocorticoid receptor (GR). A lower Ki value indicates a higher binding affinity.

Progesterone Receptor Antagonists

This compound exhibits high affinity for the progesterone receptor.[4] When compared to other progesterone receptor modulators like ulipristal (B1683391) acetate (B1210297), onapristone (B1677295), and vilaprisan (B611686), this compound's binding characteristics are a key determinant of its biological activity.

CompoundProgesterone Receptor (PR) Binding Affinity (Ki, nM)Glucocorticoid Receptor (GR) Binding Affinity (Ki, nM)Primary Indication(s)
This compound ~0.2[5]~2.6[5]Medical Abortion, Cushing's Syndrome
Ulipristal Acetate High affinity (antagonist and partial agonist effects)[6][7]Binds to GR[6]Emergency Contraception, Uterine Fibroids[2][8]
Onapristone Full progesterone antagonist[9]Not specifiedInvestigational (Cancer)[9][10]
Vilaprisan Highly potent selective PR modulator[11]Weakly binds to GR[12]Investigational (Uterine Fibroids)[11][13]
Glucocorticoid Receptor Antagonists

As an antagonist of the glucocorticoid receptor, this compound's efficacy is benchmarked against newer, more selective compounds like relacorilant. Relacorilant is designed to specifically target the GR without significant activity at the progesterone receptor, potentially offering a more targeted therapeutic approach with fewer side effects.[1]

CompoundGlucocorticoid Receptor (GR) Binding Affinity (Ki, nM)Progesterone Receptor (PR) Cross-reactivityPrimary Indication(s)
This compound ~2.6[5]HighCushing's Syndrome, Medical Abortion
Relacorilant 7.2[1]No measurable binding[14]Investigational (Cushing's Syndrome)[1]

Clinical Efficacy: A Head-to-Head Comparison

The clinical utility of this compound is well-documented in medical abortion and the treatment of Cushing's syndrome.

Medical Abortion

In combination with a prostaglandin (B15479496) analog (misoprostol), this compound is highly effective for first-trimester medical abortion, with success rates reported to be as high as 97.7%.[15] Recent studies have explored ulipristal acetate as a potential alternative. A proof-of-concept study demonstrated a 97% success rate for pregnancy termination when ulipristal acetate was used with misoprostol.[16]

RegimenEfficacy (Success Rate)Gestational Age Limit
This compound (200mg) + Misoprostol (800mcg) 97.7%[15]Up to 63 days[15]
Ulipristal Acetate (60mg) + Misoprostol (800mcg) 97%[16]Up to 63 days[16]
Cushing's Syndrome

This compound is approved for the treatment of hyperglycemia in patients with Cushing's syndrome. Clinical trials have shown significant improvements in glycemic control and other clinical manifestations of the disease. Relacorilant, a selective GR modulator, has also demonstrated clinical benefits in improving hypertension and hyperglycemia in patients with Cushing's syndrome in a Phase 2 study, with the advantage of not having progesterone receptor activity.[1]

CompoundKey Clinical Outcomes in Cushing's Syndrome
This compound Significant reduction in A1C by 1.32% vs placebo in difficult-to-treat type 2 diabetes with hypercortisolism.
Relacorilant In a Phase 2 study, 63.6% of patients with hypertension and 50% with hyperglycemia in the high-dose group achieved a response.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to allow for the validation and comparison of these compounds.

Progesterone and Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the target receptor's ligand-binding domain (LBD).

Materials:

  • Purified recombinant human Progesterone Receptor-LBD (PR-LBD) or Glucocorticoid Receptor-LBD (GR-LBD)

  • Fluorescently labeled progesterone or glucocorticoid analog (tracer)

  • Assay Buffer (e.g., PBS with 0.01% BSA)

  • Test compounds (this compound and alternatives) and control compounds (Progesterone or Dexamethasone)

  • Low-volume, black, 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Serially dilute test compounds in assay buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Plate Setup: Add 5 µL of diluted compounds or vehicle control to the wells.

  • Reagent Addition: Prepare a premix of the receptor LBD and fluorescent tracer in assay buffer. Add 15 µL of this premix to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure fluorescence polarization using a compatible plate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the test compound that causes 50% inhibition of tracer binding. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

This assay assesses the functional antagonist activity of a compound on receptor-mediated gene transcription.

Materials:

  • Mammalian cell line engineered to express the full-length human PR or GR and a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter (e.g., MMTV).

  • Cell culture medium and reagents.

  • Test compounds, a known agonist (e.g., progesterone or dexamethasone), and vehicle control.

  • Luciferase assay reagent.

  • White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the test compounds in the presence of a constant concentration of the agonist (typically EC50 to EC80). Include controls for agonist alone and vehicle.

  • Incubation: Incubate the plates for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of agonist-induced reporter gene expression and calculate the IC50 value for each antagonist.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for screening receptor antagonists.

G cluster_0 Cytoplasm cluster_1 Nucleus Progesterone Progesterone PR_complex PR-HSP Complex Progesterone->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active Conformational Change HSP Dissociation Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binds to DNA Transcription Transcription PRE->Transcription Initiates Gene Transcription G cluster_0 Cytoplasm cluster_1 Nucleus Glucocorticoid Glucocorticoid GR_complex GR-HSP Complex Glucocorticoid->GR_complex Binds GR_active Active GR Dimer GR_complex->GR_active Conformational Change HSP Dissociation Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to DNA Transcription Transcription GRE->Transcription Regulates Gene Transcription G start Compound Library primary_screen Primary Screen: Receptor Binding Assay start->primary_screen hits Identify Hits primary_screen->hits secondary_screen Secondary Screen: Functional Reporter Gene Assay hits->secondary_screen Active Compounds confirmation Confirm Antagonism & Determine Potency (IC50) secondary_screen->confirmation selectivity Selectivity Profiling: Other Steroid Receptors confirmation->selectivity lead_optimization Lead Optimization selectivity->lead_optimization

References

Navigating Analytical Challenges: A Comparative Guide to Mifepristone's Cross-Reactivity in Steroid Hormone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mifepristone (RU-486), a synthetic steroid with potent antiprogestogenic and antiglucocorticoid properties, is a critical compound in both clinical practice and research. Its structural similarity to endogenous steroid hormones presents a significant analytical challenge, leading to potential cross-reactivity in commonly used immunoassays. This guide provides a comprehensive comparison of this compound's interference in various steroid hormone immunoassays, supported by available experimental data, to aid in the accurate interpretation of laboratory results.

Understanding the Interference

Immunoassays rely on the specific binding of antibodies to their target analytes. However, the structural resemblance between this compound and steroid hormones such as cortisol, progesterone (B1679170), testosterone (B1683101), and estradiol (B170435) can lead to this compound being recognized by the assay's antibodies. This cross-reactivity can result in erroneously elevated or, in some cases, decreased hormone level readings, potentially leading to misinterpretation of clinical or research data. The degree of interference is dependent on the specificity of the antibody used in a particular assay, the concentration of this compound, and the immunoassay format.

Quantitative Analysis of this compound Cross-Reactivity

The following table summarizes the available quantitative data on the cross-reactivity of this compound in various steroid hormone immunoassays. It is important to note that specific cross-reactivity data for this compound is not always readily available in the public domain or manufacturer's package inserts.

Target AnalyteImmunoassay TypeReported Cross-Reactivity (%)Notes
Testosterone Enzyme Immunoassay (EIA)0.30%[1]A case study also reported markedly reduced testosterone levels in a patient on this compound therapy when measured by immunoassay, while LC-MS provided accurate results, suggesting significant negative interference in that specific assay format.
Estradiol Enzyme Immunoassay (EIA)0.16%[1]A case study reported markedly elevated total estrogen and estradiol levels in a patient on this compound, indicating significant positive interference. LC-MS was not affected.
Cortisol Various ImmunoassaysData on direct analytical cross-reactivity is limited.The primary effect of this compound is a physiological increase in cortisol levels due to its glucocorticoid receptor blockade. This compensatory rise in endogenous cortisol should be distinguished from analytical interference.
Progesterone Various ImmunoassaysNo specific quantitative cross-reactivity data for this compound is readily available in the reviewed literature.Given this compound's primary function as a progesterone receptor antagonist and its structural similarity to progesterone, a potential for cross-reactivity exists and should be considered.
Aldosterone Various ImmunoassaysNo specific quantitative cross-reactivity data for this compound is readily available in the reviewed literature.

Note: The lack of extensive, publicly available quantitative data from manufacturers necessitates caution. Researchers are strongly encouraged to validate the performance of their specific immunoassay in the presence of this compound, especially for critical applications.

Experimental Protocols for Assessing Cross-Reactivity

A standardized approach is crucial for determining the potential interference of this compound in a steroid hormone immunoassay. The following protocol is a generalized methodology based on the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A for interference testing.

Objective:

To determine the percent cross-reactivity of this compound in a specific steroid hormone immunoassay.

Materials:
  • The steroid hormone immunoassay kit to be evaluated.

  • Calibrators and controls provided with the immunoassay kit.

  • A stock solution of this compound of known concentration.

  • Pooled human serum or plasma with a known low level of the target steroid hormone.

  • Appropriate diluents (e.g., steroid-free serum or buffer provided in the kit).

Procedure:
  • Preparation of Test Samples:

    • Prepare a series of this compound concentrations by spiking the pooled serum with the this compound stock solution. The concentrations should cover the expected therapeutic and potentially higher ranges.

    • Prepare a baseline sample of the pooled serum without this compound.

  • Immunoassay Analysis:

    • Analyze the prepared test samples and the baseline sample using the steroid hormone immunoassay according to the manufacturer's instructions.

    • Perform each measurement in replicate (at least triplicate) to ensure precision.

  • Calculation of Cross-Reactivity:

    • Calculate the mean measured concentration of the steroid hormone for each this compound concentration and the baseline sample.

    • The percent cross-reactivity is calculated using the following formula:

      Where:

      • Apparent Concentration is the measured steroid hormone concentration in the sample containing this compound.

      • Baseline Concentration is the measured steroid hormone concentration in the sample without this compound.

      • Concentration of this compound is the concentration of this compound added to the sample.

Interpretation:

A higher percentage of cross-reactivity indicates a greater potential for interference. The clinical or research significance of the cross-reactivity depends on the therapeutic concentrations of this compound and the required accuracy of the hormone measurement.

Visualizing the Mechanisms

To better understand the biological context of this compound's action and the potential for immunoassay interference, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing cross-reactivity.

Mechanism of Competitive Immunoassay Interference cluster_NoInterference No Interfering Substance cluster_Interference Presence of this compound Analyte Target Steroid Antibody Specific Antibody Analyte->Antibody Binds LabeledAnalyte Labeled Steroid LabeledAnalyte->Antibody Competes for Binding Analyte2 Target Steroid Antibody2 Specific Antibody Analyte2->Antibody2 Binds LabeledAnalyte2 Labeled Steroid LabeledAnalyte2->Antibody2 Competes for Binding This compound This compound This compound->Antibody2 Cross-reacts & Binds caption Competitive immunoassay interference.

Caption: Competitive immunoassay interference.

Experimental Workflow for Cross-Reactivity Assessment start Start: Obtain Pooled Serum prep_stock Prepare this compound Stock Solution start->prep_stock baseline Prepare Baseline Serum (No this compound) start->baseline spike Spike Pooled Serum with this compound (Multiple Concentrations) prep_stock->spike immunoassay Perform Steroid Immunoassay (Replicates) spike->immunoassay baseline->immunoassay calculate Calculate % Cross-Reactivity immunoassay->calculate end End: Report Findings calculate->end caption Cross-reactivity testing workflow.

Caption: Cross-reactivity testing workflow.

Glucocorticoid and Progesterone Receptor Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_HSP GR-HSP Complex Cortisol->GR_HSP Binds Progesterone Progesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP Binds This compound This compound This compound->GR_HSP Antagonist Binding This compound->PR_HSP Antagonist Binding GR Glucocorticoid Receptor (GR) GRE Glucocorticoid Response Element (GRE) GR->GRE Dimerization & Nuclear Translocation PR Progesterone Receptor (PR) PRE Progesterone Response Element (PRE) PR->PRE Dimerization & Nuclear Translocation HSP HSP90 HSP->GR_HSP HSP->PR_HSP GR_HSP->GR HSP Dissociation PR_HSP->PR HSP Dissociation Gene_Transcription Gene Transcription GRE->Gene_Transcription Activation/Repression PRE->Gene_Transcription Activation/Repression caption Steroid receptor signaling antagonism.

Caption: Steroid receptor signaling antagonism.

Recommendations for Accurate Measurement

Given the potential for significant interference, the following recommendations are crucial for researchers, scientists, and drug development professionals working with this compound:

  • Method Validation: Whenever possible, validate the steroid hormone immunoassay by analyzing samples with known concentrations of this compound to determine the degree of cross-reactivity for the specific assay being used.

  • Alternative Methods: For definitive and highly accurate measurements of steroid hormones in the presence of this compound, consider using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer higher specificity and are less prone to interference from structurally similar compounds.

  • Data Interpretation: When using immunoassays, interpret the results with caution, especially when unexpected or inconsistent hormone levels are observed in individuals treated with this compound. Consider the potential for analytical interference.

  • Consult Manufacturers: Contact the immunoassay manufacturer for any available data on this compound cross-reactivity with their specific kits.

By understanding the potential for this compound to interfere with steroid hormone immunoassays and by implementing appropriate validation and analytical strategies, researchers and clinicians can ensure the accuracy and reliability of their findings.

References

A Comparative In Vitro Analysis of Mifepristone and Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of mifepristone and progesterone (B1679170), focusing on their interactions with the progesterone receptor and subsequent downstream cellular responses. The information presented is supported by experimental data to aid in research and drug development.

Molecular Interaction with the Progesterone Receptor

Progesterone is the natural ligand for the progesterone receptor (PR), a nuclear transcription factor that regulates gene expression. This compound (also known as RU-486) is a synthetic steroid that acts as a competitive antagonist to the progesterone receptor.[1] It binds to the PR with high affinity, preventing progesterone from binding and activating the receptor.[1]

Receptor Binding Affinity

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptorParameterValueReference
This compoundProgesterone ReceptorIC500.025 nM[2]
ProgesteroneRecombinant Human PR-BIC501.1 ± 0.1 nM[3]
17-OHPCRecombinant Human PR-BRBA vs. Progesterone26 - 30%[3]

Effects on Gene Expression

The binding of progesterone to its receptor initiates a conformational change, leading to the transcription of target genes. As a competitive antagonist, this compound blocks these progesterone-induced changes in gene expression.

A study on human endometrial tissue demonstrated that progesterone supplementation could reverse approximately 83% of the transcript changes induced by this compound.[4] This reversal was more pronounced for genes that were downregulated by this compound.[4]

In breast cancer cells, progesterone has been shown to down-regulate the anti-apoptotic gene Bcl-2 and up-regulate the tumor suppressor gene p53.[5] Conversely, this compound has been observed to decrease the expression of Bcl-2 and increase the expression of the pro-apoptotic gene Bax in cholangiocarcinoma cells.[6] Furthermore, in T47D breast cancer cells, this compound was found to inhibit the expression of cyclin D1, a key cell cycle regulator, with an EC50 of 151.8 nM.[7]

Table 2: Comparative Effects on Target Gene Expression

GeneProgesterone EffectThis compound EffectCell Line/TissueReference
Global Gene ExpressionInduces widespread changesReverses progesterone-induced changesHuman Endometrium[4]
Bcl-2Down-regulationDown-regulationT47-D Breast Cancer / Cholangiocarcinoma[5][6]
p53Up-regulationIncreased expressionT47-D Breast Cancer / HEC-1-A & Ishikawa[5][8]
BaxNot specifiedUp-regulationCholangiocarcinoma[6]
Cyclin D1Not specifiedInhibition (EC50 = 151.8 nM)T47D Breast Cancer[7]

Impact on Cell Proliferation and Cell Cycle

Progesterone's effect on cell proliferation is complex and can be cell-type dependent. In contrast, this compound generally exhibits antiproliferative effects in various cancer cell lines.

A study on Ishikawa endometrial cancer cells directly compared the effects of high concentrations of both compounds on the cell cycle. After one day of exposure, 32 µM progesterone increased the G1/G0 fraction of cells to 67%, while 23 µM this compound increased it to 66%.[4] When combined, these concentrations resulted in a G1/G0 fraction of 76%, suggesting a reinforced effect on cell cycle arrest.[4]

This compound has demonstrated dose-dependent inhibition of proliferation in several cancer cell lines. In human ovarian carcinoma cell lines, continuous exposure to this compound resulted in a dose- and time-dependent growth inhibition. In T47D breast cancer cells, this compound showed antiproliferative activity.[7] The IC50 for this compound's growth-inhibitory effect was estimated to be 16 µg/ml for HEC-1-A and 19 µg/ml for Ishikawa endometrial cancer cells.[8]

Table 3: Comparative Effects on Cell Proliferation and Cell Cycle

ParameterProgesteroneThis compoundCell LineReference
Cell Cycle (G1/G0 phase) 67% (at 32 µM)66% (at 23 µM)Ishikawa[4]
Proliferation -Inhibition (IC50 = 19 µg/ml)Ishikawa[8]
Proliferation -Inhibition (IC50 = 16 µg/ml)HEC-1-A[8]
Proliferation Pro-proliferativeAnti-proliferativeT47D[7]

Signaling Pathways

Progesterone primarily signals through the classical nuclear progesterone receptor pathway. Upon binding progesterone, the receptor translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on DNA, thereby regulating gene transcription. This compound, by competitively binding to the PR, prevents these downstream events.

Progesterone_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone PR_inactive Inactive PR (with HSPs) Progesterone->PR_inactive Binds This compound This compound This compound->PR_inactive Blocks PR_active Active PR Dimer PR_inactive->PR_active Activation & Dimerization PRE PRE PR_active->PRE Translocation & Binding Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates

Caption: Progesterone signaling pathway and this compound's antagonistic action.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound to a receptor.

  • Preparation of Receptor Source: A biological matrix expressing the progesterone receptor (e.g., cell membranes or tissue homogenates) is prepared.

  • Incubation: A fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (progesterone or this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure changes in gene expression.

  • Cell Culture and Treatment: Cells are cultured and treated with progesterone, this compound, or a vehicle control for a specified time.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., Bcl-2, c-Myc, Cyclin D1) and a reference gene (e.g., GAPDH, ACTB). The amplification is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

qPCR_Workflow A Cell Culture & Treatment B RNA Extraction A->B C Reverse Transcription (RNA -> cDNA) B->C D qPCR Amplification C->D E Data Analysis (Relative Gene Expression) D->E

Caption: A typical experimental workflow for qPCR analysis.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of progesterone, this compound, or a vehicle control.

  • MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability or inhibition is calculated relative to the control, and IC50 values can be determined.

References

A Comparative Guide to Inducible Gene Expression Systems: Validating the Mifepristone-Inducible System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in genetics, drug development, and various life sciences, the ability to precisely control gene expression is paramount. Inducible gene expression systems, which allow for the activation or suppression of a target gene in response to a specific small molecule inducer, are indispensable tools for functional genomics, target validation, and gene therapy development. This guide provides an in-depth comparison of the mifepristone-inducible gene expression system with other widely used alternatives, supported by experimental data and detailed protocols for validation.

The this compound-inducible system, commercially known as the GeneSwitch™ system, offers a robust platform for regulating gene expression.[1] Its performance, however, must be weighed against other popular systems, each with its own set of advantages and disadvantages. The most common alternatives include the tetracycline-inducible (Tet-On/Tet-Off) system, the ecdysone-inducible system, and the tamoxifen-inducible Cre-LoxP system.[2][3][4]

Comparative Analysis of Inducible Gene Expression Systems

The choice of an inducible system depends on several factors, including the required level of induction, tolerance for basal expression (leakiness), the desired induction kinetics, and the potential for off-target effects of the inducer molecule. The following tables summarize the key performance characteristics of these systems.

Table 1: Performance Comparison of Inducible Gene Expression Systems

FeatureThis compound-Inducible (GeneSwitch™)Tetracycline-Inducible (Tet-On/Tet-Off)Ecdysone-InducibleTamoxifen-Inducible (Cre-LoxP)
Inducer Molecule This compoundDoxycycline (B596269) (a tetracycline (B611298) analog)Ecdysone (B1671078) or Ponasterone ATamoxifen or 4-hydroxytamoxifen
Fold Induction High (can exceed 1,000-fold)Up to 100-1000-fold[2]High (can reach 4 orders of magnitude)Not directly applicable (induces recombination)
Basal Expression Very lowVariable; Tet-On can have higher leakiness than Tet-Off[5]Very low[5]Low, but some leaky recombination can occur
Induction Kinetics Rapid inductionRapid inductionRapid inductionSlower, dependent on Cre expression and recombination
Reversibility ReversibleReversibleReversibleIrreversible (at the DNA level)
In Vivo Applicability Yes, this compound crosses the blood-brain barrier[4]Yes, but doxycycline can have off-target effects[3]Yes, ecdysone has no known effects in mammalsYes, widely used in transgenic mice

Table 2: Comparison of Inducer Molecule Characteristics

InducerEffective ConcentrationKnown Off-Target Effects/Toxicity
This compound 10⁻¹⁰ M (half-maximal)[6]Minimal toxicity reported in many cell lines[7]; can have anti-progesterone and anti-glucocorticoid effects in cells with respective receptors.[6]
Doxycycline 0.1 - 1.0 µg/mLCan affect mitochondrial function and alter gut microbiota[3][8]; may induce cell death in certain cell lines.[7]
Ecdysone/Ponasterone A Nanomolar to micromolar rangeNo significant toxicity reported in mammalian cells.[7]
Tamoxifen Micromolar rangeHormonal side effects, gastric toxicity, and can impact glucose and fat homeostasis.[3]

Signaling Pathways and Mechanisms of Action

The mechanism by which each system induces gene expression is a critical determinant of its characteristics.

This compound-Inducible System (GeneSwitch™)

The GeneSwitch™ system utilizes a chimeric regulator protein composed of the GAL4 DNA-binding domain, a truncated human progesterone (B1679170) receptor ligand-binding domain (hPR-LBD), and the p65 activation domain. In the absence of this compound, this regulator is inactive. The binding of this compound to the hPR-LBD induces a conformational change, leading to the activation of the regulator, which then binds to GAL4 upstream activating sequences (UAS) to drive the expression of the target gene.[6]

mifepristone_pathway This compound This compound regulator_inactive Inactive Regulator (GAL4-hPR_LBD-p65) This compound->regulator_inactive Binds regulator_active Active Regulator Dimer regulator_inactive->regulator_active Activates & Dimerizes uas UAS Promoter regulator_active->uas Binds gene Target Gene uas->gene Initiates Transcription protein Expressed Protein gene->protein Translation

This compound-Inducible System Signaling Pathway.

Tetracycline-Inducible System (Tet-On)

In the Tet-On system, a reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed. In the absence of doxycycline, rtTA cannot bind to the tetracycline response element (TRE) in the promoter of the target gene. When doxycycline is present, it binds to rtTA, causing a conformational change that allows it to bind to the TRE and activate transcription.[9]

tet_on_pathway doxycycline Doxycycline rtTA rtTA Protein doxycycline->rtTA Binds rtTA_dox rtTA-Doxycycline Complex rtTA->rtTA_dox Forms Complex tre TRE Promoter rtTA_dox->tre Binds gene Target Gene tre->gene Initiates Transcription protein Expressed Protein gene->protein Translation

Tetracycline-Inducible (Tet-On) System Signaling Pathway.

Ecdysone-Inducible System

This system is based on the ecdysone receptor (EcR) from insects. A modified EcR and its dimerization partner, retinoid X receptor (RXR), are co-expressed. In the presence of an ecdysteroid like ecdysone or ponasterone A, the ligand binds to EcR, leading to the formation of a heterodimer with RXR. This complex then binds to an ecdysone response element (EcRE) to activate gene expression.

ecdysone_pathway ecdysone Ecdysone EcR Ecdysone Receptor (EcR) ecdysone->EcR Binds EcR_RXR EcR-RXR-Ecdysone Complex EcR->EcR_RXR Dimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->EcR_RXR ecre EcRE Promoter EcR_RXR->ecre Binds gene Target Gene ecre->gene Initiates Transcription protein Expressed Protein gene->protein Translation

Ecdysone-Inducible System Signaling Pathway.

Tamoxifen-Inducible Cre-LoxP System

This system is used for gene knockout or modification. It utilizes a fusion protein of Cre recombinase and a mutated estrogen receptor ligand-binding domain (Cre-ER). In the absence of tamoxifen, Cre-ER is sequestered in the cytoplasm. Tamoxifen binding induces a conformational change that allows Cre-ER to translocate to the nucleus, where it recognizes loxP sites and mediates DNA recombination.

tamoxifen_pathway tamoxifen Tamoxifen CreER_cyto Cre-ER (Cytoplasm) tamoxifen->CreER_cyto Binds CreER_nuc Cre-ER (Nucleus) CreER_cyto->CreER_nuc Translocates loxP_sites loxP sites CreER_nuc->loxP_sites Recognizes recombination DNA Recombination loxP_sites->recombination Mediates

Tamoxifen-Inducible Cre-LoxP System Signaling Pathway.

Experimental Protocols for Validation

Validating an inducible gene expression system is crucial to ensure it meets the experimental requirements. The following are key experiments with detailed protocols.

experimental_workflow transfection Transfection of Cells with Inducible System Plasmids induction Induction with Varying Concentrations of Inducer transfection->induction harvest Harvest Cells at Different Time Points induction->harvest analysis Analysis of Gene and Protein Expression harvest->analysis luciferase Luciferase Reporter Assay analysis->luciferase qpcr qPCR analysis->qpcr western_blot Western Blot analysis->western_blot

General Experimental Workflow for Validation.

Luciferase Reporter Assay for Quantifying Induction

This assay is used to determine the fold induction and dose-response of the system.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect cells with the regulator plasmid, the firefly luciferase reporter plasmid under the control of the inducible promoter, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Induction:

    • 24 hours post-transfection, replace the medium with fresh medium containing a range of inducer concentrations (e.g., 10⁻¹² M to 10⁻⁶ M for this compound). Include a no-inducer control.

  • Cell Lysis and Assay:

    • After 24-48 hours of induction, wash the cells with PBS and lyse them using a passive lysis buffer.[10]

    • Transfer the lysate to a luminometer plate.

    • Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially.[10][11]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by that of the uninduced control.

Western Blot for Protein Expression Analysis

This method confirms the expression and size of the induced protein.

Protocol:

  • Sample Preparation:

    • Transfect and induce cells as described for the luciferase assay.

    • Harvest cells and lyse them in RIPA buffer containing protease inhibitors.[12]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[13]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Quantitative PCR (qPCR) for Transcriptional Analysis

qPCR measures the level of mRNA transcript of the target gene, providing insight into the kinetics and level of transcriptional activation.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Transfect and induce cells as previously described.

    • Harvest cells at different time points after induction.

    • Extract total RNA using a suitable kit and treat with DNase I.

    • Synthesize cDNA from the RNA using a reverse transcriptase.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[14]

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative expression of the target gene using the ΔΔCt method.[15]

Logical Comparison and Selection Criteria

The selection of the most appropriate inducible system is a critical step in experimental design.

logical_comparison start Start: Need for Inducible Gene Expression reversible Is Reversibility Required? start->reversible low_leakage Is Very Low Basal Expression Critical? reversible->low_leakage Yes tamoxifen Tamoxifen/Cre-LoxP reversible->tamoxifen No in_vivo In Vivo Application? low_leakage->in_vivo No This compound This compound System low_leakage->this compound Yes off_target Concerned about Inducer Off-Target Effects? in_vivo->off_target Yes tet Tetracycline System in_vivo->tet No off_target->tet No ecdysone Ecdysone System off_target->ecdysone Yes

Decision Tree for Selecting an Inducible System.

References

A Comparative Guide to Mifepristone and Other Progesterone Receptor Modulators for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mifepristone and other selective progesterone (B1679170) receptor modulators (SPRMs), focusing on their performance in preclinical research. Below, you will find a detailed analysis of their mechanisms of action, comparative experimental data on receptor binding and cellular effects, and standardized protocols for key assays. This information is intended to assist researchers in selecting the appropriate modulator for their specific experimental needs.

Introduction to Progesterone Receptor Modulators

Progesterone receptor (PR) modulators are a class of compounds that bind to and exert effects on the progesterone receptor. They can be broadly categorized as agonists, antagonists, or selective modulators with mixed agonist/antagonist profiles. This compound (RU-486) is a well-known PR antagonist that also exhibits significant glucocorticoid receptor (GR) antagonism.[1] Newer generation SPRMs, such as ulipristal (B1683391) acetate (B1210297) and telapristone (B1682008) acetate, have been developed to offer more selective PR modulation with potentially fewer off-target effects.[2] These compounds are invaluable tools in gynecological and oncological research, particularly in the study of uterine fibroids, endometriosis, and breast cancer.[2][3]

Mechanism of Action: Modulating Progesterone Receptor Signaling

The primary mechanism of action for these compounds involves binding to the intracellular progesterone receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.

The specific action of a PR modulator—whether it activates or represses gene transcription—is dependent on the conformational change it induces in the receptor and the subsequent recruitment of coactivators or corepressors.[3] For instance, telapristone acetate has been shown to decrease the recruitment of the progesterone receptor to chromatin and alter the recruitment of coregulators, such as TRPS1.[3]

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Inactive PR (with HSPs) SPRM_PR SPRM-PR Complex PR->SPRM_PR Conformational Change & HSP Dissociation SPRM SPRM (e.g., this compound) SPRM->PR Binding Dimer Dimerization SPRM_PR->Dimer Translocation PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Binding CoRep Corepressor Recruitment PRE->CoRep Antagonist Action CoAct Coactivator Recruitment PRE->CoAct Agonist Action Transcription Modulation of Gene Transcription CoRep->Transcription CoAct->Transcription

Caption: Generalized signaling pathway of a Selective Progesterone Receptor Modulator (SPRM).

Comparative Quantitative Data

The following tables summarize key quantitative data for this compound, ulipristal acetate, and telapristone acetate based on available preclinical research. It is important to note that direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited. Therefore, data from different studies are presented, and citations are provided for reference.

Table 1: Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the modulator required to inhibit 50% of the binding of a radiolabeled ligand to the progesterone and glucocorticoid receptors. Lower IC50 values indicate higher binding affinity.

CompoundProgesterone Receptor (PR) IC50 (nM)Glucocorticoid Receptor (GR) IC50 (nM)Source(s)
This compound 0.22.6[1]
Ulipristal Acetate Higher affinity than this compoundLower affinity than this compound[3]
Telapristone Acetate Similar to this compound (rabbit uterine PR), 3-fold lower than this compound (human PR-A/B)*-[2]

Note: Quantitative IC50 values from a single comparative study were not available. The descriptions are based on the provided sources.

Table 2: In Vitro Anti-proliferative Activity

This table summarizes the half-maximal inhibitory concentration (IC50) for the anti-proliferative effects of the modulators in different cancer cell lines.

CompoundCell LineAssayIC50Source(s)
This compound Derivative (FZU-00,003) HCC1937 (TNBC)SRB4.3 µM[4]
SUM149PT (TNBC)SRB2.6 µM[4]
Ulipristal Acetate Ishikawa, HEC-1-A, HEC-1-B (Endometrial Cancer)CellTiter-GloInhibition at 10 µM[5]
Telapristone Acetate T47D (Breast Cancer)-Suppressed G1-S phase transition[2]

Note: TNBC refers to Triple-Negative Breast Cancer. SRB refers to Sulforhodamine B assay. Direct comparative IC50 values for the parent compounds in the same cell line were not available in the searched literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Progesterone Receptor Competitive Binding Assay

This assay determines the in vitro binding affinity of a test compound to the progesterone receptor.

Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of a test compound for the progesterone receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled progestin (e.g., [³H]-promegestone) for binding to a source of progesterone receptors (e.g., cell lysates or purified receptor). The amount of radiolabeled ligand bound to the receptor is measured in the presence of varying concentrations of the test compound.

Materials:

  • Receptor Source: Cell lysates from PR-expressing cells (e.g., T47D breast cancer cells) or purified progesterone receptor.

  • Radioligand: [³H]-promegestone or another suitable high-affinity radiolabeled progestin.

  • Test Compounds: this compound, ulipristal acetate, telapristone acetate, and a reference competitor (e.g., unlabeled progesterone).

  • Assay Buffer: Tris-based buffer containing additives to minimize non-specific binding (e.g., molybdate, glycerol).

  • 96-well microplates.

  • Scintillation counter.

  • Dextran-coated charcoal solution (for separation of bound and free radioligand).

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a fixed concentration of the radioligand in the assay buffer.

  • Incubation: In a 96-well plate, add the receptor source, the radioligand, and varying concentrations of the test compound or vehicle control. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation: Add dextran-coated charcoal solution to each well to adsorb the unbound radioligand.

  • Centrifugation: Centrifuge the plate to pellet the charcoal.

  • Measurement: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

start Start reagent_prep Prepare Serial Dilutions of Test Compounds & Radioligand start->reagent_prep incubation Incubate Receptor, Radioligand, & Test Compounds reagent_prep->incubation separation Separate Bound & Free Ligand (Dextran-Coated Charcoal) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: Calculate IC50 & Ki measurement->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Cell Proliferation Assay (Ki-67 Immunocytochemistry)

This assay measures the effect of PR modulators on cell proliferation by detecting the Ki-67 protein, a cellular marker for proliferation.

Objective: To quantify the percentage of proliferating cells in a cell culture or tissue sample following treatment with a PR modulator.

Principle: The Ki-67 protein is expressed in the nucleus of cells during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells. Immunocytochemistry or immunohistochemistry using an antibody specific to Ki-67 allows for the visualization and quantification of proliferating cells.

Materials:

  • Cells of interest (e.g., breast cancer cell lines like T47D or MCF-7) or tissue sections.

  • Cell culture plates or microscope slides.

  • Complete cell culture medium.

  • Test Compounds: this compound, ulipristal acetate, telapristone acetate.

  • Fixation Solution (e.g., 4% paraformaldehyde).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% bovine serum albumin in PBS).

  • Primary Antibody: Anti-Ki-67 antibody.

  • Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Counterstain: DAPI.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., chamber slides or 96-well plates) and allow them to adhere. Treat the cells with varying concentrations of the test compounds or vehicle control for a specified period (e.g., 24-72 hours).

  • Fixation: Aspirate the culture medium and fix the cells with Fixation Solution for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 15 minutes at room temperature.

  • Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-Ki-67 primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

  • Imaging: Wash with PBS and mount the slides or image the plates using a fluorescence microscope.

  • Quantification: Acquire images and quantify the percentage of Ki-67-positive cells by counting the number of green (Ki-67) and blue (DAPI) nuclei. The proliferation index is calculated as (Number of Ki-67-positive cells / Total number of cells) x 100.

dot

start Start cell_culture Seed & Treat Cells with PR Modulators start->cell_culture fix_perm Fix & Permeabilize Cells cell_culture->fix_perm blocking Block Non-Specific Antibody Binding fix_perm->blocking ab_incubation Incubate with Primary (Anti-Ki-67) & Secondary Antibodies blocking->ab_incubation staining Counterstain Nuclei (DAPI) ab_incubation->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify Ki-67 Positive Cells (Proliferation Index) imaging->quantification end End quantification->end

Caption: Experimental workflow for a Ki-67 cell proliferation assay.

Conclusion

This compound, ulipristal acetate, and telapristone acetate are all potent modulators of the progesterone receptor with distinct profiles. This compound is a powerful antagonist of both the progesterone and glucocorticoid receptors. Ulipristal acetate and telapristone acetate are more selective for the progesterone receptor, which may offer advantages in certain research contexts by minimizing off-target effects. The choice of which modulator to use will depend on the specific aims of the research, including the desired level of selectivity and the cellular or animal model being investigated. The data and protocols provided in this guide are intended to serve as a valuable resource for the design and interpretation of experiments involving these important research compounds.

References

Assessing the Specificity of Mifepristone for its Target Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mifepristone (RU-486) is a synthetic steroid with potent antagonistic effects on the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR).[1][2] Its clinical utility, ranging from medical termination of pregnancy to the management of Cushing's syndrome, is a direct consequence of its interaction with these receptors.[1][2] However, the therapeutic efficacy and potential side effects of this compound are intrinsically linked to its binding specificity. This guide provides a detailed comparison of this compound's affinity for its primary targets and other steroid hormone receptors, supported by experimental data and methodologies.

Comparative Binding Affinity of this compound

This compound exhibits high-affinity binding to both the progesterone and glucocorticoid receptors.[3][4] Its interaction with other steroid receptors is significantly lower, demonstrating a degree of selectivity. The following table summarizes the quantitative binding affinities of this compound for various nuclear receptors.

ReceptorLigandBinding Affinity (Ki, nM)Relative Binding Affinity (RBA, %)IC50 (nM)
Progesterone Receptor (PR)This compound ~1.9 [3]>200% (vs. Progesterone) [5]0.2 [6]
Progesterone-100%-
Ulipristal (B1683391) Acetate (B1210297)---
Glucocorticoid Receptor (GR)This compound ~2.0 [3]>300% (vs. Dexamethasone) [5]2.6 [6]
Dexamethasone-100%-
Cortisol-<10% (vs. This compound)[5]-
Relacorilant---
Androgen Receptor (AR)This compound -<33% (vs. Testosterone) [5]10 [5]
Testosterone-100%-
Mineralocorticoid Receptor (MR)This compound No significant binding [5]->1000
Estrogen Receptor (ER)This compound No significant binding [5]->1000

Note: Ki, RBA, and IC50 values are compiled from various sources and experimental conditions, which may lead to variations.

Functional Activity at Target Receptors

This compound primarily acts as a competitive antagonist at the progesterone and glucocorticoid receptors.[2][5] In the presence of the natural ligand (progesterone or cortisol), this compound occupies the receptor's ligand-binding domain, preventing the conformational changes required for transcriptional activation.[5] However, in the absence of the natural agonist, this compound can exhibit partial agonist activity, a characteristic that is context- and tissue-dependent.[5]

Progesterone Receptor (PR) Antagonism

At low doses, this compound's potent antiprogestogenic activity is the basis for its use in pregnancy termination.[1][2] By blocking progesterone, it leads to the breakdown of the uterine lining, cervical softening, and increased uterine contractility.[5]

Glucocorticoid Receptor (GR) Antagonism

At higher doses, this compound effectively blocks the action of cortisol at the GR.[1][2] This antiglucocorticoid effect is utilized in the treatment of hyperglycemia associated with Cushing's syndrome.[1] It is important to note that this compound's blockade of the GR can lead to a compensatory increase in ACTH and cortisol levels.[5][7]

Comparison with Other Selective Receptor Modulators

The development of more selective receptor modulators aims to improve the therapeutic window and reduce off-target effects compared to this compound.

  • Selective Progesterone Receptor Modulators (SPRMs): Compounds like ulipristal acetate have been developed to exhibit a mixed profile of progesterone agonist and antagonist activity in a tissue-specific manner.[8][9] This can potentially dissociate the desired therapeutic effects from unwanted side effects.[8]

  • Selective Glucocorticoid Receptor Modulators (SGRMs): Relacorilant is a non-steroidal SGRM that selectively blocks GR without affecting the progesterone receptor.[10] This selectivity is advantageous in conditions where only antiglucocorticoid effects are desired, avoiding the antiprogestogenic actions of this compound.[10]

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental approaches:

Competitive Binding Assays

This method is used to determine the relative binding affinity of a test compound (this compound) for a specific receptor.

Protocol Outline:

  • Preparation of Receptor Source: A cellular lysate or purified receptor preparation containing the target receptor (e.g., PR or GR) is used.

  • Radioligand Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-progesterone for PR) is incubated with the receptor preparation.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.

  • Separation and Quantification: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration). The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the inhibition constant (Ki), which reflects the binding affinity of the test compound.

experimental_workflow_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Lysate) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Progesterone) Radioligand->Incubate This compound Unlabeled this compound (Varying Concentrations) This compound->Incubate Separate Separate Bound from Unbound Ligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Calculate Calculate IC50 and Ki values Quantify->Calculate

Competitive Binding Assay Workflow.
Reporter Gene Assays

This cell-based assay measures the functional consequences of a ligand binding to its receptor, specifically its effect on gene transcription.

Protocol Outline:

  • Cell Culture and Transfection: A suitable cell line that does not endogenously express the receptor of interest is cultured. These cells are then transiently transfected with two plasmids:

    • An expression vector encoding the full-length target receptor (e.g., human PR).

    • A reporter plasmid containing a promoter with hormone response elements (HREs) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with either the agonist (e.g., progesterone), the antagonist (this compound), or a combination of both at various concentrations.

  • Cell Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced reporter gene expression is quantified to determine its antagonist potency (IC50).

signaling_pathway_reporter_assay cluster_cell Host Cell cluster_nucleus Nucleus This compound This compound Receptor Transfected Receptor (e.g., PR) This compound->Receptor Binds & Blocks Agonist Agonist (e.g., Progesterone) Agonist->Receptor Binds & Activates HRE Hormone Response Element Receptor->HRE Binds to DNA Reporter Reporter Gene (e.g., Luciferase) HRE->Reporter Drives Expression Luciferase Luciferase Protein Reporter->Luciferase Produces Light Light Emission (Measured) Luciferase->Light Catalyzes Reaction signaling_pathway_this compound This compound This compound Receptor Progesterone or Glucocorticoid Receptor This compound->Receptor Binds to Coactivator Coactivators Receptor->Coactivator Recruitment Blocked Corepressor Corepressors Receptor->Corepressor Recruitment Promoted DNA Target Gene DNA Receptor->DNA Binds to HRE Transcription Gene Transcription Coactivator->Transcription Activates Corepressor->Transcription Inhibits DNA->Transcription Leads to

References

A Comparative Study of Mifepristone's Effects Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of mifepristone across various species, including humans, monkeys, rats, mice, guinea pigs, and rabbits. This compound, a synthetic steroid, is a potent antagonist of both progesterone (B1679170) and glucocorticoid receptors, leading to a range of physiological effects that differ significantly across species.[1][2][3] This document summarizes key pharmacokinetic parameters, details its impact on reproductive and endocrine systems, and outlines experimental protocols to facilitate further research and drug development.

Pharmacokinetics: A Species-Dependent Profile

The absorption, distribution, metabolism, and excretion of this compound vary considerably among species, influencing its efficacy and safety profile. While rapidly absorbed in most species, its bioavailability and half-life show significant differences.[1][2][4]

Table 1: Comparative Pharmacokinetics of this compound

SpeciesAdministration RouteDoseBioavailability (%)Peak Plasma Concentration (Cmax)Time to Peak (Tmax)Elimination Half-life (t½)
Human Oral50 mg~401.9 ± 0.8 µmol/L[2]1-2 hours[2]20-30 hours[2]
Oral200 mg~40[2]3.8 ± 0.9 µmol/L[2]1-2 hours[2]20-30 hours[2]
Oral600 mg~40[2]5.3 ± 1.3 µmol/L[2]1-2 hours[2]18-90 hours[4]
Rat Oral10 mg/kgN/AHigher in females than males[5]N/AN/A
Dog Oral10 mg/kgN/AHigher in females than males[5][6]N/AN/A
Rabbit Intramuscular100 mgN/AN/AN/AN/A
Guinea Pig N/AN/AN/AN/AN/AN/A

N/A: Data not available in the reviewed literature.

Physiological Effects: A Tale of Two Receptors

This compound's primary mechanism of action involves the competitive antagonism of progesterone and glucocorticoid receptors.[7] The resulting physiological effects are tissue- and species-specific.

Reproductive Effects

This compound's most well-known application is the termination of pregnancy, an effect mediated by its potent anti-progestogenic activity. By blocking progesterone receptors, this compound leads to decidual breakdown, cervical ripening, and increased uterine contractility, ultimately resulting in the expulsion of the fetus.[4][8]

Table 2: Comparative Efficacy of this compound for Pregnancy Termination

SpeciesGestational StageAdministration RouteEffective DoseOutcome
Human ≤ 63 days amenorrheaOral200-600 mg>95% success with prostaglandin (B15479496) analogue[9]
Rat Day 15 of pregnancyInjectionN/AIncreased uterine contractions[10]
Early pregnancySubcutaneous10 mg/kgPregnancy termination[11]
Mouse Pregnancy Day 8.5N/A0.30–2.00 mg/kg60–100% abortion rate[12]
Rabbit Day 22 of gestationIntramuscular50-100 mg100% preterm delivery[11]
Guinea Pig Mid-gestationN/AEffective at low dosesPregnancy termination[13]
Dog Nearing termOral3 mg/kg (with misoprostol)Successful induction of parturition[14]
Antiglucocorticoid Effects

At higher doses, this compound acts as a potent antagonist of the glucocorticoid receptor (GR), leading to a compensatory increase in the hypothalamic-pituitary-adrenal (HPA) axis activity.[4] This results in elevated levels of ACTH and cortisol.[4] These effects have been observed in humans at doses of 4.5 mg/kg and higher.[4] In rats, this compound has been shown to dampen the ACTH response to stress and reduce HPA axis activation.[15][16]

Table 3: Comparative Antiglucocorticoid Effects of this compound

SpeciesDoseKey Antiglucocorticoid Effects
Human ≥ 4.5 mg/kgCompensatory increase in ACTH and cortisol[4]
Rat 10 mg/kg (5 days)Dampened ACTH response to stress[15]
10 mg/kg (18 days)Reduced HPA axis activation[16]
Mouse N/AN/A
Guinea Pig 1-100 mg/kgPartial agonist activity observed[17]

N/A: Data not available in the reviewed literature.

Signaling Pathways

This compound's antagonism of progesterone and glucocorticoid receptors initiates a cascade of intracellular events that ultimately alter gene expression and cellular function.

Progesterone Receptor Antagonism

By binding to the progesterone receptor (PR), this compound prevents the receptor from adopting its active conformation, thereby inhibiting the transcription of progesterone-responsive genes.[18] This leads to a withdrawal of progesterone's effects on target tissues like the endometrium. In human endometrial cells, this compound has been shown to alter the expression of genes involved in the Wnt, matrix metalloproteinase (MMP), prostaglandin (PG), and chemokine regulatory pathways.[19]

Progesterone Receptor Antagonism cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Blocks HSPs Heat Shock Proteins (HSPs) PR->HSPs Dissociates from PRE Progesterone Response Element (PRE) PR->PRE Binds to Gene_Transcription Altered Gene Transcription PRE->Gene_Transcription Regulates Downstream_Effects Endometrial Breakdown, Cervical Ripening, Increased Uterine Contractility Gene_Transcription->Downstream_Effects

This compound blocks progesterone binding to its receptor.

Glucocorticoid Receptor Antagonism

Similarly, this compound competes with endogenous glucocorticoids, such as cortisol, for binding to the glucocorticoid receptor (GR). This blockade prevents the receptor from translocating to the nucleus and regulating the expression of glucocorticoid-responsive genes. This can lead to an increase in the activity of the HPA axis as the negative feedback loop is disrupted.[4] In rats, this antagonism has been shown to alter the expression of the glucocorticoid receptor gene itself in the liver under certain conditions.[20]

Glucocorticoid Receptor Antagonism cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 HPA Axis Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Hypothalamus Hypothalamus Cortisol->Hypothalamus Negative Feedback Pituitary Pituitary Cortisol->Pituitary Negative Feedback This compound This compound This compound->Cortisol Leads to increased secretion of This compound->GR Blocks GRE Glucocorticoid Response Element (GRE) GR->GRE Binds to Gene_Transcription Altered Gene Transcription GRE->Gene_Transcription Regulates Hypothalamus->Pituitary releases CRH Adrenal Adrenal Pituitary->Adrenal releases ACTH Adrenal->Cortisol releases ACTH ACTH CRH CRH

This compound's blockade of the GR disrupts HPA axis feedback.

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and comparable data across different species. The following outlines general methodologies for in vivo studies.

General Administration and Monitoring
  • Vehicle: For oral administration in rodents, this compound can be dissolved in an oily solution like olive oil.[21] For injection, it can be suspended in a suitable vehicle such as a 1% carboxymethylcellulose sodium/0.2% Tween® 80 suspension.[22]

  • Administration: Oral gavage is a common method for precise dosing in rodents.[23] For rabbits, intramuscular injection has been shown to be an effective route for inducing preterm birth.[11]

  • Monitoring: Key parameters to monitor include body weight, food and water intake, and clinical signs of toxicity.[22] For reproductive studies, vaginal smears can be used to monitor the estrous cycle in rodents. For studies on the HPA axis, blood samples should be collected to measure hormone levels (e.g., ACTH, corticosterone).[15]

Species-Specific Considerations
  • Rats: For pregnancy termination studies, this compound can be administered during early to mid-gestation.[10][11] To study its effects on the HPA axis, a typical protocol involves daily administration for several days before a stressor is introduced.[15]

  • Mice: Dosing for pregnancy termination in mice is highly dependent on the gestational day.[12]

  • Guinea Pigs: This species can be a useful model for studying the effects of this compound on embryo implantation.[24]

  • Rabbits: Timed-pregnant rabbits are a suitable model for studying non-infection-mediated preterm birth induced by this compound.[11]

Experimental Workflow cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Animal_Selection Animal Selection (Species, Strain, Sex, Age) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Measurements Baseline Measurements (Weight, Hormone levels, etc.) Acclimatization->Baseline_Measurements Randomization Randomization (Control vs. Treatment groups) Baseline_Measurements->Randomization Drug_Preparation This compound Preparation (Dose, Vehicle) Randomization->Drug_Preparation Administration Administration (Route, Frequency, Duration) Drug_Preparation->Administration Monitoring Monitoring (Clinical signs, Physiological parameters) Administration->Monitoring Data_Collection Data Collection (Blood samples, Tissue harvesting) Monitoring->Data_Collection Analysis Data Analysis (Statistical analysis) Data_Collection->Analysis

A generalized workflow for in vivo this compound studies.

This comparative guide highlights the significant species-specific differences in the pharmacokinetic and physiological effects of this compound. A thorough understanding of these variations is essential for the accurate interpretation of preclinical data and the successful translation of research findings to clinical applications. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the detailed pharmacokinetic profiles in species such as guinea pigs and rabbits, and the nuanced downstream effects of this compound on signaling pathways across a wider range of animal models.

References

Validating Mifepristone's Dual Activity: A Guide to its Antagonistic and Partial Agonistic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mifepristone's performance as both an antagonist and a partial agonist for the progesterone (B1679170) (PR) and glucocorticoid (GR) receptors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying molecular pathways and experimental workflows.

Unraveling the Complex Pharmacology of this compound

This compound (also known as RU-486) is a synthetic steroid that exhibits a complex pharmacological profile by acting as a potent modulator of two critical nuclear receptors: the progesterone receptor and the glucocorticoid receptor.[1] Its high binding affinity for these receptors allows it to act as a competitive antagonist in the presence of their natural ligands, progesterone and cortisol, respectively.[2][3] This antagonistic activity is the basis for its primary clinical applications, including medical abortion and the management of Cushing's syndrome.[4][5]

However, the activity of this compound is not purely antagonistic. In the absence of the endogenous hormone, or depending on the specific cellular context and receptor concentration, this compound can exhibit partial agonistic activity.[2][6] This dual nature necessitates a thorough and context-dependent validation of its effects in any given experimental or therapeutic setting.

Quantitative Comparison of Receptor Activity

The following tables summarize the quantitative data on this compound's binding affinity and functional potency at the progesterone and glucocorticoid receptors, comparing it with full agonists and other antagonists.

Table 1: Comparative Activity at the Progesterone Receptor (PR)

CompoundReceptor Binding Affinity (RBA vs. Progesterone)Functional Potency (IC50)Efficacy
This compound >200%[2]~0.025 nM[2]Antagonist / Partial Agonist[2]
Progesterone 100% (Reference)N/A (Agonist)Full Agonist
Onapristone Similar to this compound~1 nMPure Antagonist[7]

Data are compiled from multiple sources and represent approximate values for comparative purposes.

Table 2: Comparative Activity at the Glucocorticoid Receptor (GR)

CompoundReceptor Binding Affinity (RBA vs. Dexamethasone)Functional Potency (IC50)Efficacy
This compound >300%[2]~2.2 nM[2]Antagonist / Partial Agonist[6]
Dexamethasone (B1670325) 100% (Reference)N/A (Agonist)Full Agonist
ZK98299 N/AN/AComplete Antagonist[6]

Data are compiled from multiple sources and represent approximate values for comparative purposes.

Signaling Pathways and Mechanism of Action

The activity of this compound is determined by its interaction with the receptor and the subsequent recruitment of transcriptional co-regulators.

G cluster_agonist Agonist Signaling cluster_antagonist This compound (Antagonist) Action Agonist Progesterone / Cortisol Receptor_A Inactive Receptor (PR / GR) Agonist->Receptor_A Binds Active_Receptor_A Active Receptor Complex Receptor_A->Active_Receptor_A Conformational Change Coactivators Coactivators Active_Receptor_A->Coactivators Recruits Gene_Transcription_A Target Gene Transcription Coactivators->Gene_Transcription_A Initiates This compound This compound Receptor_B Inactive Receptor (PR / GR) This compound->Receptor_B Binds Inactive_Receptor_B Inactive Receptor Complex Receptor_B->Inactive_Receptor_B Conformational Change Corepressors Corepressors Inactive_Receptor_B->Corepressors Recruits Gene_Transcription_B Transcription Blocked Corepressors->Gene_Transcription_B Maintains

Caption: Agonist vs. This compound action on nuclear receptors.

Experimental Protocols for Activity Validation

Validating the antagonistic versus partial agonistic activity of this compound requires specific in vitro assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the progesterone or glucocorticoid receptor compared to their respective native ligands.

Materials:

  • Purified recombinant human PR or GR

  • Radiolabeled ligand (e.g., [3H]-progesterone or [3H]-dexamethasone)

  • Unlabeled progesterone or dexamethasone (for standard curve)

  • This compound

  • Assay buffer (e.g., Tris-based buffer with additives)

  • 96-well filter plates

  • Scintillation fluid and counter

Methodology:

  • Prepare a series of dilutions of this compound and the unlabeled native ligand.

  • In a 96-well plate, combine the purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of either this compound or the unlabeled native ligand.

  • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).

  • Transfer the contents of each well to a filter plate and wash with cold assay buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Generate a standard curve using the data from the unlabeled native ligand to determine its IC50.

  • Calculate the IC50 of this compound from its respective titration curve.

  • Determine the Ki of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cell-Based Reporter Gene Assay

Objective: To measure the functional antagonist and potential partial agonist activity of this compound by quantifying its effect on receptor-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., HeLa or HEK293)

  • Expression vectors for the full-length human PR or GR.

  • A reporter plasmid containing a hormone response element (HRE) upstream of a luciferase or β-galactosidase gene.

  • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Cell culture medium and transfection reagent.

  • Progesterone or dexamethasone.

  • This compound.

  • Lysis buffer and luciferase assay substrate.

Methodology:

  • Co-transfect the cells with the receptor expression vector, the HRE-reporter plasmid, and the normalization control plasmid.

  • After 24 hours, plate the transfected cells into 96-well plates.

  • To test for antagonist activity: Treat the cells with a fixed concentration of the agonist (progesterone or dexamethasone, typically at its EC80) in the presence of increasing concentrations of this compound.

  • To test for partial agonist activity: Treat the cells with increasing concentrations of this compound alone.

  • Include controls for basal activity (vehicle only) and maximal activation (agonist only).

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.

  • Normalize the reporter gene activity to the control plasmid activity.

  • For antagonist activity, plot the normalized activity against the this compound concentration to determine its IC50.

  • For partial agonist activity, plot the normalized activity against the this compound concentration to determine its EC50 and maximal efficacy relative to the full agonist.

G start Start transfection Co-transfect cells with: - Receptor Plasmid (PR/GR) - Reporter Plasmid (HRE-Luc) - Control Plasmid (Renilla) start->transfection plating Plate transfected cells in 96-well plates transfection->plating treatment Treat cells with compounds: - Agonist (Progesterone/Dex) - this compound (alone or with agonist) plating->treatment incubation Incubate for 18-24 hours treatment->incubation lysis Lyse cells and measure Luciferase & Renilla activity incubation->lysis analysis Normalize data and calculate EC50/IC50 values lysis->analysis end End analysis->end

Caption: Workflow for a cell-based reporter gene assay.

References

Safety Operating Guide

Safe Disposal of Mifepristone in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of mifepristone is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the safety of personnel and the integrity of the surrounding ecosystem. This guide provides a comprehensive overview of the procedures for the safe handling and disposal of this compound waste in a laboratory setting, in line with current regulatory understanding.

Regulatory and Safety Overview

This compound is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1200.[1][2][3] Safety Data Sheets (SDS) for this compound indicate that it is a reproductive toxin, may cause harm to an unborn child or breast-fed children, and is harmful if swallowed, inhaled, or comes into contact with skin.[1] Consequently, this compound waste must be managed as hazardous chemical waste.

While not currently regulated as a controlled substance by the federal Drug Enforcement Administration (DEA), some states have taken legislative action to classify it as such.[4][5] Researchers should consult their local and state regulations to ensure compliance. The primary disposal pathway for this compound waste is through an institution's Environmental Health and Safety (EHS) department, which will manage its disposal via a licensed hazardous waste contractor, typically involving incineration.[6][7]

Standard Operating Procedure for this compound Disposal

The following step-by-step procedure outlines the standard protocol for disposing of this compound waste in a research laboratory.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Segregate this compound waste from other laboratory waste types (e.g., biohazardous waste, sharps, regular trash).

  • Waste Collection and Labeling:

    • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Reproductive Toxin," "Toxic")

      • The accumulation start date

      • The name of the Principal Investigator and laboratory location

  • Storage:

    • Store the sealed waste container in a designated, secure secondary containment area within the laboratory.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arrange for Pickup:

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not pour any this compound-containing solutions down the drain.

  • Empty Containers:

    • Empty containers that once held pure this compound should also be treated as hazardous waste and disposed of through EHS, unless thoroughly decontaminated according to an EHS-approved procedure.

Experimental Protocol: Chemical Neutralization of this compound Waste

For research scenarios requiring the neutralization of small quantities of aqueous this compound waste prior to collection by EHS, the following experimental protocol, derived from forced degradation studies, can be adapted.[8][9] Note: This procedure should be validated for completeness of degradation and approved by your institution's EHS department before implementation.

Objective: To degrade this compound in an aqueous solution into less hazardous compounds.

Materials:

  • This compound waste solution

  • Sodium Hydroxide (NaOH)

  • Methanol (B129727)

  • Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂)

  • Appropriate Personal Protective Equipment (PPE): dual-layer nitrile gloves, safety goggles, lab coat, and a certified chemical fume hood.

Methodology:

  • Preparation: Perform all steps within a certified chemical fume hood. Ensure all necessary safety equipment is accessible.

  • Alkaline Hydrolysis:

    • To the this compound waste solution, add methanol to a final concentration of at least 50% to ensure solubility.

    • Slowly add a concentrated solution of NaOH to achieve a final concentration of 0.5 N.

    • Gently heat the solution to 70°C and maintain for a minimum of 5 hours with stirring.[8][9]

  • Acidic Hydrolysis (Alternative):

    • To the this compound waste solution, add methanol to a final concentration of at least 50%.

    • Slowly add a concentrated solution of HCl to achieve a final concentration of 0.1 N.

    • Gently heat the solution to 70°C and maintain for a minimum of 3 hours with stirring.[8][9]

  • Oxidative Degradation (Alternative):

    • To the this compound waste solution, add a solution of 30% Hydrogen Peroxide to achieve a final concentration of 6%.

    • Allow the reaction to proceed at room temperature for a minimum of 8 hours with stirring.[8][9]

  • Verification (Recommended):

    • Before final disposal, it is recommended to verify the complete degradation of this compound using an appropriate analytical method, such as HPLC-UV, if available.

  • Disposal of Treated Waste:

    • After cooling and neutralization of the pH (if necessary), the treated waste should still be collected in a hazardous waste container, labeled appropriately (e.g., "Treated this compound Waste"), and disposed of through your institution's EHS department.

Quantitative Data on this compound Degradation

The following table summarizes the conditions used in forced degradation studies of this compound, which form the basis for the chemical neutralization protocol.[8][9]

Degradation MethodReagent ConcentrationTemperatureDuration
Alkaline Hydrolysis 0.5 N Methanolic NaOH70°C5 hours
Acidic Hydrolysis 0.1 N Methanolic HCl70°C3 hours
Oxidative Degradation 6% H₂O₂Room Temp.8 hours

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow.

MifepristoneDisposalWorkflow start This compound Waste Generated identify Identify as Hazardous Waste (Reproductive Toxin) start->identify segregate Segregate from Other Waste identify->segregate container Collect in Labeled Hazardous Waste Container segregate->container storage Store in Secure Secondary Containment container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal

Caption: Standard Operating Procedure for this compound Waste Disposal.

MifepristoneNeutralizationWorkflow start Small Quantity of Aqueous this compound Waste consult_ehs Consult and Obtain Approval from EHS start->consult_ehs choose_method Select Degradation Method (Acid, Base, or Oxidative) consult_ehs->choose_method If Approved perform_degradation Perform Chemical Degradation in Fume Hood choose_method->perform_degradation verify Optional: Verify Degradation (e.g., HPLC-UV) perform_degradation->verify collect_waste Collect Treated Waste in Hazardous Waste Container perform_degradation->collect_waste verify->collect_waste ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup

Caption: Experimental Workflow for Chemical Neutralization of this compound.

References

Essential Safety and Logistical Information for Handling Mifepristone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial procedural guidance for the safe handling and disposal of Mifepristone in a laboratory setting. Adherence to these protocols is essential to mitigate risks and ensure a safe working environment. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) and handling procedures are mandatory.[1]

Hazard Summary

This compound presents several health risks that necessitate careful handling.[2] It is known to be an abortifacient steroid and a progesterone (B1679170) receptor antagonist.[1] Key hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionCitations
Reproductive Toxicity May damage fertility or the unborn child.[2][3][4]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][5]
Skin Irritation Causes skin irritation.[2][5]
Eye Irritation Causes serious eye irritation.[2][5]
Respiratory Irritation May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against exposure to this compound.[6] The following PPE is required when handling this compound.[3][4][5][7]

PPE CategorySpecificationsCitations
Hand Protection Chemical-impermeable gloves. It is recommended to wear two pairs of gloves, especially when compounding, administering, and disposing of the drug.[7][8]
Body Protection A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[8]
Eye and Face Protection Safety glasses with side-shields or goggles are mandatory. A face shield should be used when there is a risk of splashing.[1][5][9]
Respiratory Protection To be used when there is a risk of dust or aerosol formation. The need for respiratory protection should be assessed based on the level of potential contamination. Options include PAPR, full-face air-purifying devices with P2 or P3 filters, or air-supplied respirators.[1]

Operational and Handling Procedures

Safe handling of this compound requires strict adherence to the following procedural steps to minimize exposure and prevent contamination.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1][7]

  • Containment: For laboratory-scale handling, barrier protection or laminar flow cabinets should be considered.[1] Fume hoods and other open-face containment devices are acceptable when a face velocity of at least 1 m/s (200 feet/minute) is achieved.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure all necessary PPE is available and in good condition.[3]

    • Designate a specific area for handling this compound and ensure it is clean and uncluttered.

    • Obtain and read all safety instructions before use.[3][7]

  • Handling:

    • Wear the appropriate PPE as specified in the table above.[7]

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][7]

    • When handling, do not eat, drink, or smoke.[1][5][7]

    • Keep containers securely sealed when not in use.[1]

    • Avoid physical damage to containers.[1]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

  • After Handling:

    • Always wash hands thoroughly with soap and water after handling.[1][5][7]

    • Contaminated work clothes should be laundered separately before reuse.[1]

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Minor Spills:

    • Contain the spillage.[1]

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Dampen the spilled material with water to prevent dusting before sweeping.[1]

    • Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[1]

    • Collect the waste in a sealed, suitable container for disposal.[1]

  • Major Spills:

    • Alert personnel in the area and evacuate.[1]

    • Alert Emergency Responders, providing the location and nature of the hazard.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent spillage from entering drains or water courses.[1]

    • Recover the product wherever possible.[1]

    • Follow the cleanup procedures for minor spills once the situation is under control.[1]

First Aid Measures
Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][7]
Eye Contact Rinse the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste this compound: Rejected, expired, or unwanted this compound must be disposed of as hazardous waste through a licensed disposal facility.[10]

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be collected in a sealed container and disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Empty Containers: Empty containers may contain residual dust and should be handled with care. They should be disposed of as hazardous waste. Do not cut, drill, grind, or weld such containers.[1] In a clinical setting, empty or partially empty packages are disposed of according to standard procedures.[10]

Quantitative Data for Handling this compound

ParameterValueCitation
Fume Hood Face Velocity At least 1 m/s (200 feet/minute)[1]

This compound Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Mifepristone_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Designate Handling Area A->B C Assemble Required PPE B->C D Don Appropriate PPE C->D E Handle in Ventilated Enclosure (Fume Hood) D->E F Weighing and Manipulation E->F M Evacuate and Alert Others E->M Spill Occurs G Seal Container After Use F->G H Decontaminate Work Surface G->H I Properly Doff and Segregate PPE H->I J Wash Hands Thoroughly I->J K Collect Waste in Sealed Hazardous Waste Container I->K L Dispose via Licensed Facility K->L N Contain Spill M->N O Clean Up Using Dry Methods N->O P Dispose of Spill Waste as Hazardous O->P P->L

Caption: Workflow for safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.